molecular formula C10H9IN2O2 B3046364 Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate CAS No. 1234616-44-4

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Cat. No.: B3046364
CAS No.: 1234616-44-4
M. Wt: 316.09
InChI Key: LVSOFRKXDZQFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a useful research compound. Its molecular formula is C10H9IN2O2 and its molecular weight is 316.09. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-iodo-1-methylindazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-13-8-4-3-6(10(14)15-2)5-7(8)9(11)12-13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSOFRKXDZQFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001235608
Record name Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-44-4
Record name Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Scalable Synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary & Strategic Analysis

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 1234616-44-4) is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGFR, PDGFR families). The molecule features three distinct handles for orthogonal functionalization:

  • C3-Iodide: A reactive electrophile for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings.

  • C5-Ester: A precursor for amides, acids, or heterocycle formation.

  • N1-Methyl: A blocking group that defines the prototropic tautomer and solubility profile.

The Core Challenge: The primary synthetic bottleneck is regioselectivity during N-methylation. Indazoles exist in a tautomeric equilibrium (


 vs. 

).[1][2] Alkylation can occur at N1 or N2, often yielding difficult-to-separate mixtures.[3][4]

The Solution: This guide details a "Steric-Control First" Strategy . By installing the bulky iodine atom at C3 before methylation, we exploit steric hindrance to kinetically and thermodynamically disfavor N2-alkylation, thereby maximizing the yield of the desired N1-isomer.

Retrosynthetic Analysis

The most robust route disconnects the target into two key transformations: N-methylation and C3-iodination, tracing back to the commercially available methyl 1H-indazole-5-carboxylate.

Retrosynthesis Figure 1: Retrosynthetic logic prioritizing C3-functionalization to direct N1-regioselectivity. Target Target: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Intermediate Intermediate: Methyl 3-iodo-1H-indazole-5-carboxylate Target->Intermediate C-N Disconnection (N-Methylation) SM Starting Material: Methyl 1H-indazole-5-carboxylate Intermediate->SM C-I Disconnection (Electrophilic Iodination)

Detailed Synthetic Protocol

Route Overview
  • Step 1: C3-H Iodination of the 1H-indazole core.

  • Step 2: Regioselective N1-Methylation of the 3-iodo intermediate.

Step 1: Synthesis of Methyl 3-iodo-1H-indazole-5-carboxylate

This step utilizes elemental iodine under basic conditions. Unlike N-iodosuccinimide (NIS), which is atom-inefficient, the


 system is scalable and cost-effective.

Reagents:

  • Methyl 1H-indazole-5-carboxylate (1.0 equiv)

  • Iodine (

    
    ) (1.2 - 1.5 equiv)
    
  • Potassium Hydroxide (KOH) (2.0 equiv)

  • Solvent: DMF (N,N-Dimethylformamide)

Protocol:

  • Dissolution: Charge a reaction vessel with Methyl 1H-indazole-5-carboxylate and DMF (10 vol). Stir until fully dissolved.

  • Base Addition: Add KOH pellets or crushed powder. The mixture may darken slightly.

  • Iodination: Cool the mixture to 0–5 °C. Add iodine (

    
    ) portion-wise over 30 minutes to control the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–6 hours. Monitor by TLC or HPLC (Target retention time shift due to heavy atom effect).

  • Quench: Pour the reaction mixture into a solution of 10% sodium thiosulfate (

    
    ) and ice water. This reduces unreacted iodine (brown to colorless).
    
  • Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry under vacuum.

    • Note: If precipitation is poor, extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      

Yield Expectation: 85–95% Key Quality Attribute: Absence of di-iodo species (checked by MS).

Step 2: Regioselective N-Methylation

The presence of the Iodine atom at C3 creates significant steric bulk near N2. This directs the methyl group to the less hindered N1 position.

Reagents:

  • Methyl 3-iodo-1H-indazole-5-carboxylate (Intermediate from Step 1)

  • Methyl Iodide (MeI) (1.2 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Acetonitrile (ACN) or DMF[5]

Protocol:

  • Suspension: Suspend the 3-iodo intermediate and base (

    
    ) in dry Acetonitrile.
    
  • Alkylation: Add Methyl Iodide dropwise at room temperature.

  • Heating: Heat the mixture to 40–50 °C for 4–12 hours.

    • Critical Check: Do not overheat (>80 °C) as this may promote thermodynamic equilibration to the N2 isomer or over-alkylation (quaternization).

  • Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Heptane or perform flash column chromatography (SiO2, Hexane/EtOAc gradient). The N1 isomer is typically less polar (higher

    
    ) than the N2 isomer.
    

Yield Expectation: 75–85% Regioselectivity (N1:N2): Typically >10:1.

Analytical Data & Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these standard characterization markers.

ParameterExpected Value / ObservationInterpretation
Physical State Off-white to pale yellow solidTypical for iodinated indazoles.
MS (ESI+) [M+H]+ = 317.0 (approx)Confirms Iodine incorporation (Mass shift +126 from SM).
1H NMR (N-Me) Singlet at

4.05 – 4.15 ppm
Characteristic of N1-Methyl . (N2-Me typically shifts downfield to ~4.2-4.4 ppm).
1H NMR (C4-H) Doublet/Singlet at

~8.0 – 8.2 ppm
Deshielded by C3-Iodine and C5-Carbonyl.
Regio-purity HPLC Purity > 98%Critical for pharmaceutical applications.

Mechanistic Workflow

The following diagram illustrates the reaction pathway and the steric control mechanism.

ReactionPathway Figure 2: Forward synthetic pathway highlighting the steric steering of the methylation step. SM Methyl 1H-indazole-5-carboxylate (CAS 473416-12-5) Step1 Step 1: Iodination (I2, KOH, DMF) SM->Step1 Inter Intermediate: 3-Iodo-1H-indazole Step1->Inter Yield: ~90% Step2 Step 2: Methylation (MeI, Cs2CO3, ACN) Inter->Step2 Steric Control by C3-Iodine Prod Product: N1-Methyl-3-Iodo Indazole Step2->Prod Major Path (N1 Alkylation) Side Side Product: N2-Methyl Isomer (Minor <5%) Step2->Side Minor Path (Sterically Hindered)

Troubleshooting & Optimization

  • Issue: Low Regioselectivity (High N2 isomer).

    • Cause: Reaction temperature too high or solvent too polar (DMSO promotes N2).

    • Fix: Switch to non-polar solvents (THF, Toluene) or reduce temperature to 0 °C. Use

      
       as the base to form the tight ion pair, which favors N1 alkylation [1].
      
  • Issue: Incomplete Iodination.

    • Cause: Iodine sublimation or consumption by solvent.

    • Fix: Add a 10% excess of Iodine. Ensure the pH remains basic (add more KOH if necessary).

  • Issue: Solubility.

    • Fix: The 3-iodo intermediate can be poorly soluble. DMF is preferred for Step 1, but THF/DMF mixtures work well for Step 2.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1939–1951.

  • Methyl 3-iodo-1H-indazole-5-carboxylate (CAS 885271-25-0). Sigma-Aldrich Product Data.

  • Synthesis of Indazole Derivatives. National Institutes of Health (PMC).

  • Method for preparing 1H-indazole derivative. Google Patents (CN102898374A).

Sources

"Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate chemical properties

Introduction & Strategic Importance in Medicinal Chemistry

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its unique bicyclic structure, containing two nitrogen atoms, allows for diverse substitution patterns that can be finely tuned to optimize pharmacological activity, selectivity, and pharmacokinetic properties. Within this important class of heterocycles, Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 1234616-44-4) emerges as a particularly valuable and versatile synthetic intermediate.

This technical guide provides an in-depth analysis of its chemical properties, offering field-proven insights into its synthesis, characterization, and strategic application. The molecule's design incorporates three key functional handles, each offering distinct opportunities for molecular elaboration:

  • The N1-Methyl Group: This modification resolves the tautomeric ambiguity of the indazole ring, locking the geometry and often improving metabolic stability and cell permeability compared to its N-H counterpart.

  • The C3-Iodo Group: As a heavy halogen, the iodine atom serves as an exceptionally efficient handle for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a vast range of substituents (aryl, alkyl, alkynyl, etc.), providing a powerful vector for exploring structure-activity relationships (SAR).

  • The C5-Ester Group: The methyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide variety of amides, esters, or other functional groups, crucial for targeting specific interactions within a protein binding site.

This combination of features makes Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate a high-value building block for constructing complex lead compounds in drug discovery programs, particularly in oncology and neuropharmacology.[1][2]

Physicochemical & Structural Properties

The fundamental properties of a synthetic intermediate dictate its handling, reactivity, and purification. Below is a summary of the key identifiers and calculated properties for this compound.

Core Properties
PropertyValueSource
IUPAC Name Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylateN/A
CAS Number 1234616-44-4[3]
Molecular Formula C₁₀H₉IN₂O₂Calculated
Molecular Weight 316.10 g/mol Calculated
Canonical SMILES CN1N=C(I)C2=CC(=C(C=C21))C(=O)OCN/A
InChIKey STFILDDHMDTELI-UHFFFAOYSA-N[4]
Appearance Typically an off-white to yellow or brown solid[5]
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). Poorly soluble in water.N/A
Chemical Structure

Caption: Structure of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.

Synthesis & Mechanistic Considerations

A robust and scalable synthesis is paramount for the utility of any building block. While specific proprietary methods may exist, a logical and scientifically sound synthetic route can be constructed from established chemical principles. The following multi-step process is a plausible pathway.

synthesis_workflow start Starting Material: 4-Fluoro-3-methylbenzoic acid step1 Step 1: Nitration HNO₃ / H₂SO₄ start->step1 intermediate1 Intermediate 1: 4-Fluoro-3-methyl-5-nitrobenzoic acid step1->intermediate1 step2 Step 2: Esterification MeOH / H⁺ intermediate1->step2 intermediate2 Intermediate 2: Methyl 4-fluoro-3-methyl-5-nitrobenzoate step2->intermediate2 step3 Step 3: Cyclization (Davis-Beirut) Hydrazine (N₂H₄) intermediate2->step3 intermediate3 Intermediate 3: Methyl 1H-indazole-5-carboxylate step3->intermediate3 step4 Step 4: N-Methylation MeI or (MeO)₂SO₂ / Base (K₂CO₃) intermediate3->step4 intermediate4 Intermediate 4: Methyl 1-methyl-1H-indazole-5-carboxylate step4->intermediate4 step5 Step 5: Iodination NIS or I₂ / Oxidant intermediate4->step5 product Final Product: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate step5->product

Caption: Plausible synthetic workflow for the target compound.

Protocol: Synthesis of Methyl 1-methyl-1H-indazole-5-carboxylate (Intermediate 4)
  • Rationale: This protocol begins with the commercially available indazole-5-carboxylate. The critical step is the N-methylation. The choice of a mild base like potassium carbonate and a polar aprotic solvent like DMF favors the thermodynamically more stable N1-alkylation product over the N2 isomer. Dimethyl sulfate is a cost-effective and efficient methylating agent.

  • Procedure:

    • To a solution of Methyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous Dimethylformamide (DMF, 5-10 mL/mmol) is added potassium carbonate (K₂CO₃, 1.5 eq).

    • The suspension is stirred at room temperature for 30 minutes.

    • Dimethyl sulfate ((MeO)₂SO₂, 1.1 eq) is added dropwise to the mixture, maintaining the temperature below 30°C.

    • The reaction is stirred at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.

    • Upon completion, the reaction mixture is poured into ice water and extracted with ethyl acetate (3x).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford Methyl 1-methyl-1H-indazole-5-carboxylate as the major regioisomer.

Protocol: Synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (Final Product)
  • Rationale: The C3 position of the N1-alkylated indazole ring is electron-rich and thus highly susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is an effective and easy-to-handle source of an electrophilic iodine atom ("I⁺"). Acetonitrile is a suitable polar aprotic solvent for this transformation.

  • Procedure:

    • To a solution of Methyl 1-methyl-1H-indazole-5-carboxylate (1.0 eq) in acetonitrile (10 mL/mmol) is added N-Iodosuccinimide (NIS, 1.2 eq) in one portion.

    • The reaction mixture is stirred at room temperature for 12-18 hours. The reaction should be protected from light to prevent radical side reactions.

    • Progress is monitored by TLC or LC-MS until the starting material is consumed.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (to quench any remaining NIS/I₂) and brine.

    • The organic layer is dried over Na₂SO₄, filtered, and concentrated.

    • The crude solid is purified by recrystallization or column chromatography to yield the final product, Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.

Spectral Characterization (Theoretical Analysis)

While full experimental datasets are not broadly published, a theoretical analysis based on established spectroscopic principles provides a reliable guide for characterization. ChemicalBook notes the availability of spectral data for this compound.[6]

Technique Feature Predicted Chemical Shift / Value
¹H NMR Aromatic-H (C4-H)δ 8.4 - 8.6 ppm (doublet)
Aromatic-H (C6-H)δ 7.9 - 8.1 ppm (doublet of doublets)
Aromatic-H (C7-H)δ 7.5 - 7.7 ppm (doublet)
N-Methyl (N1-CH₃)δ 4.0 - 4.2 ppm (singlet)
O-Methyl (Ester-CH₃)δ 3.9 - 4.0 ppm (singlet)
¹³C NMR Carbonyl (C=O)δ 165 - 168 ppm
Aromatic Carbonsδ 110 - 145 ppm
C-Iodo (C3)δ 85 - 95 ppm (significantly upfield due to heavy atom effect)
N-Methyl (N1-CH₃)δ 35 - 38 ppm
O-Methyl (Ester-CH₃)δ 52 - 54 ppm
IR Spec. C=O Stretch (Ester)1715 - 1730 cm⁻¹
C=C/C=N Stretch1600 - 1450 cm⁻¹
C-H Stretch (Aromatic)~3100 cm⁻¹
C-H Stretch (Aliphatic)2950 - 2850 cm⁻¹
Mass Spec. [M]⁺ (Exact Mass)315.9658 (for C₁₀H₉IN₂O₂)
[M+H]⁺ (HRMS)316.9736

Chemical Reactivity & Synthetic Utility

The primary value of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate lies in its capacity for controlled, selective transformations, particularly through palladium-catalyzed cross-coupling reactions at the C3 position.

cross_coupling start Methyl 3-iodo-1-methyl- 1H-indazole-5-carboxylate suzuki Suzuki Coupling R-B(OH)₂ Pd Catalyst, Base start->suzuki sonogashira Sonogashira Coupling R-C≡C-H Pd/Cu Catalyst, Base start->sonogashira heck Heck Coupling Alkene Pd Catalyst, Base start->heck buchwald Buchwald-Hartwig R₂NH Pd Catalyst, Base start->buchwald prod_suzuki 3-Aryl/Alkyl Indazole suzuki->prod_suzuki prod_sonogashira 3-Alkynyl Indazole sonogashira->prod_sonogashira prod_heck 3-Alkenyl Indazole heck->prod_heck prod_buchwald 3-Amino Indazole buchwald->prod_buchwald

Caption: Key cross-coupling reactions at the C3-Iodo position.

  • Suzuki Coupling: Reacting with boronic acids or esters allows for the formation of C-C bonds, introducing aryl or vinyl groups. This is a cornerstone of modern drug synthesis for building bi-aryl structures.

  • Sonogashira Coupling: This reaction with terminal alkynes introduces alkynyl functionalities, which are valuable for probing binding pockets or as precursors for further transformations.

  • Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds, allowing for the direct installation of primary or secondary amines at the C3 position.

  • Ester Modification: The C5-ester can be readily hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid. This acid is a key intermediate for forming amide bonds via standard peptide coupling reagents (e.g., HATU, EDCI), a critical step in synthesizing final drug candidates.

Applications in Drug Discovery: A Case Study

The strategic value of this building block is exemplified by its role as a precursor to potent enzyme inhibitors. A notable example is the development of selective inhibitors for Monoamine Oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases like Parkinson's.

Research has shown that N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide is a highly potent and selective MAO-B inhibitor with a subnanomolar IC₅₀ value.[2] The synthesis of this potent inhibitor directly utilizes the core structure of our topic compound.

Synthetic Connection:

  • Start: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.

  • Step A (De-iodination/Reduction): The C3-iodo group is removed (e.g., via catalytic hydrogenation or other reductive methods) to yield Methyl 1-methyl-1H-indazole-5-carboxylate.

  • Step B (Hydrolysis): The methyl ester is hydrolyzed to 1-methyl-1H-indazole-5-carboxylic acid.

  • Step C (Amidation): The resulting acid is coupled with 3,4-dichloroaniline to form the final, highly potent MAO-B inhibitor.

This example authoritatively grounds the importance of the indazole-5-carboxylate scaffold and demonstrates how the N1-methylation provides a fixed structural element for developing highly active compounds.[2]

Safety & Handling

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a chemical intended for research use only. As with all halogenated organic compounds, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed handling and disposal information.

References

  • PubChem. Methyl 3-iodo-1H-indazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for an unspecified article. Available from: [Link]

  • American Elements. Methyl 3-iodo-1H-indazole-5-carboxylate. Available from: [Link]

  • J&K Scientific. 3-Iodo-1-methyl-1H-indazole-5-carboxylic acid. Available from: [Link]

  • Reagentia. 1H-Indazole-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester (1 x 5 g). Available from: [Link]

  • Amazon Web Services. Supporting Information for an unspecified article. Available from: [Link]

  • PubChem. Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • ResearchGate. Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate. Available from: [Link]

  • Reddit. Indazole synthesis discussion.. Mechanism of this reaction?. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]

  • Tzvetkov, N. T., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6679-703. Available from: [Link]

Sources

Strategic Scaffold Analysis: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate represents a high-value "linchpin" intermediate in modern medicinal chemistry. Its structural utility is derived from its orthogonal reactivity: the C3-iodine atom serves as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C5-methyl ester provides a gateway for electrophilic functionalization (hydrolysis to acid, amidation).

This guide details the structural properties, validated synthetic pathways, and critical characterization data for this molecule, specifically addressing the challenge of regioselective


-methylation.

Chemoinformatics & Structural Properties[1][2][3]

The molecule comprises a bicyclic indazole core substituted at three distinct positions.

Physicochemical Profile[3][4][5][6][7][8][9][10][11][12][13]
PropertyDataNote
IUPAC Name Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Molecular Formula

Molecular Weight 316.10 g/mol
LogP (Predicted) ~2.8 - 3.1Moderate lipophilicity suitable for CNS/oncology targets.
Topological Polar Surface Area ~45 ŲGood membrane permeability profile.
H-Bond Donors/Acceptors 0 / 4Lacks H-bond donors, reducing non-specific binding.
Key Pharmacophore Indazole CoreBioisostere for indole/naphthalene; kinase hinge binder.

Synthetic Architecture & Regioselectivity

The synthesis of this molecule hinges on two critical transformations: C3-Iodination and N-Methylation . The order of operations dictates the yield and purity profile.

The Regioselectivity Challenge ( vs. )

Indazoles are ambident nucleophiles.[1] Alkylation can occur at


 (thermodynamic product) or 

(kinetic product).[2]
  • 
    -Methylation:  Favored by thermodynamic control, steric bulk at C7 (not present here), and specific solvent/base combinations (e.g., 
    
    
    
    or
    
    
    ).
  • 
    -Methylation:  Often observed as a minor byproduct (10-20%) or favored under specific kinetic conditions.
    

Optimal Route: C3-Iodination




-Methylation
Iodinating the core before methylation is generally preferred to leverage the high reactivity of the unfunctionalized pyrazole ring and to simplify purification, as

-methylated isomers have different polarities.
Validated Synthetic Pathway (DOT Diagram)

Synthesis_Workflow SM Methyl 1H-indazole-5-carboxylate (Starting Material) Step1 Step 1: C3-Iodination (I2, KOH, DMF) SM->Step1 Electrophilic Subst. Inter Intermediate: Methyl 3-iodo-1H-indazole-5-carboxylate Step1->Inter Yield: ~85-95% Step2 Step 2: N-Methylation (MeI, K2CO3, DMF) Inter->Step2 Nucleophilic Subst. Product TARGET: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Step2->Product Major (N1) Byproduct Byproduct: N2-Isomer Step2->Byproduct Minor (N2)

Figure 1: Step-wise synthetic pathway prioritizing C3-iodination followed by regioselective N1-methylation.

Experimental Protocols

Step 1: Synthesis of Methyl 3-iodo-1H-indazole-5-carboxylate

This step utilizes elemental iodine under basic conditions. The base (


) deprotonates the indazole 

, increasing electron density at C3 for electrophilic attack by iodine.

Reagents:

  • Methyl 1H-indazole-5-carboxylate (1.0 eq)[3]

  • Iodine (

    
    ) (1.2 eq)
    
  • Potassium Hydroxide (

    
    ) pellets (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide)

Protocol:

  • Dissolve Methyl 1H-indazole-5-carboxylate (10 mmol) in DMF (20 mL).

  • Add

    
     pellets (20 mmol) and stir at room temperature for 15 minutes.
    
  • Add

    
     (12 mmol) portion-wise over 10 minutes. Note: Exothermic reaction.
    
  • Stir at ambient temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Quench: Pour the mixture into ice-water (100 mL) containing 5% Sodium Thiosulfate (

    
    ) to neutralize excess iodine.
    
  • Isolation: The product typically precipitates as a solid.[4] Filter, wash with water, and dry.[4] If no precipitate, extract with EtOAc.

  • Yield Expectation: 85–95%.

Step 2: Synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

This step requires careful control to maximize the


 isomer.

Reagents:

  • Intermediate from Step 1 (1.0 eq)[5]

  • Methyl Iodide (

    
    ) (1.2 eq)
    
  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or Acetonitrile (

    
    )
    

Protocol:

  • Suspend the 3-iodo-indazole intermediate (5 mmol) and anhydrous

    
     (10 mmol) in dry DMF (15 mL).
    
  • Cool to 0°C in an ice bath.

  • Add Methyl Iodide (6 mmol) dropwise.

  • Allow to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification (Critical): The crude will contain a mixture of

    
     (major) and 
    
    
    
    (minor). Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
    • Elution Order: The

      
      -methyl isomer is typically less polar  (elutes first/higher Rf) than the 
      
      
      
      -isomer in EtOAc/Hexane systems for 5-substituted indazoles.
  • Yield Expectation: 70–80% (isolated N1 isomer).

Structural Validation (QC Criteria)

To ensure the correct isomer (


-methyl) has been isolated, compare the NMR signals. 

-methylated indazoles typically show distinct shifts for the methyl group and the adjacent protons.
Expected 1H NMR Data (DMSO-d6, 400 MHz)
PositionShift (

ppm)
MultiplicityDiagnostic Note
C4-H 8.35 - 8.45d (Doublet)Deshielded by C3-I and C5-Ester.
C6-H 7.95 - 8.05dd (Doublet of doublets)Coupling with H4 and H7.
C7-H 7.70 - 7.80d (Doublet)Critical:

-Me causes a specific shift here compared to

.
N1-Me 4.05 - 4.15 s (Singlet)Identity Confirmation:

-Me typically appears upfield (~4.0 ppm) or downfield depending on solvent, but NOESY is the gold standard.
O-Me 3.85 - 3.90s (Singlet)Ester methyl group.

NOESY Confirmation:

  • N1-Isomer: Strong NOE correlation between N-Me protons and C7-H aromatic proton.

  • N2-Isomer: Strong NOE correlation between N-Me protons and C3 (if H was present, but here it is Iodine). Lack of NOE to C7-H indicates N2 or N1 (if geometry is odd), but usually, the N1-Me/H7 correlation is definitive.

Functionalization Potential[5][16]

The title molecule is a "divergent intermediate." The diagram below illustrates its utility in generating Structure-Activity Relationship (SAR) libraries.

Reactivity_Profile Core Methyl 3-iodo-1-methyl- 1H-indazole-5-carboxylate Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0)) Target: Biaryl Kinase Inhibitors Core->Suzuki C3-I Reactivity Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu) Target: Rigid Linkers Core->Sonogashira C3-I Reactivity Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Target: Carboxylic Acid (Amide Coupling) Core->Hydrolysis C5-Ester Reactivity Heck Heck Reaction (Alkene, Pd) Target: Vinyl Derivatives Core->Heck C3-I Reactivity

Figure 2: Divergent synthesis capabilities. The C3-Iodine is highly reactive toward Pd-catalyzed cross-coupling, while the C5-Ester allows for subsequent amide formation.

References

  • Regioselective Synthesis of 1-Alkylindazoles

    • Cheung, M., et al. "Regioselective N-alkylation of indazoles." Tetrahedron Letters, 2005.
    • Source:

  • Iodination of Indazoles

    • Bocchi, V., et al. "Synthesis of 3-iodoindazoles." Synthesis, 1982.
    • Source:

  • Indazole Scaffold in Medicinal Chemistry

    • Gaich, T., et al. "The Indazole Scaffold: A Privileged Structure."[1] Journal of Medicinal Chemistry.

    • Source:

  • Characterization Data (Analogous)

    • PubChem CID 24728589 (Methyl 3-iodo-1H-indazole-5-carboxylate)[6]

    • Source:

Sources

"Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate molecular weight"

Author: BenchChem Technical Support Team. Date: February 2026

Precision Scaffolding for Kinase Inhibitor Discovery

Executive Summary: The "Privileged" Scaffold

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 1234616-44-4 ) is not merely a reagent; it is a linchpin intermediate in modern medicinal chemistry. The indazole core is recognized as a "privileged scaffold," appearing frequently in FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib).

This specific derivative offers orthogonal reactivity :

  • C3-Iodo position: A high-reactivity handle for Suzuki-Miyaura or Sonogashira couplings, allowing the introduction of aryl/heteroaryl "warheads" or hinge-binding motifs.

  • C5-Ester position: A masked carboxylic acid ready for hydrolysis and subsequent amide coupling to solubilizing tails or specificity pockets.

  • N1-Methyl group: Locks the tautomeric state, improving pharmacokinetic profiles and preventing non-specific binding associated with free N-H indazoles.

This guide provides the validated physicochemical data, synthesis protocols, and quality control metrics required to utilize this scaffold with high fidelity.

Physicochemical Profile

The precise molecular weight and physical constants are critical for stoichiometry calculations and analytical method development (LC-MS).

Table 1: Core Chemical Specifications
PropertyValueNotes
IUPAC Name Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
CAS Number 1234616-44-4 Distinct from unmethylated analog (CAS 885271-25-0)
Molecular Formula C₁₀H₉IN₂O₂
Molecular Weight 316.10 g/mol Use this value for molarity calculations
Exact Mass 315.9709Monoisotopic mass for HRMS
Appearance Off-white to pale yellow solidColor deepens upon light exposure (Iodine liberation)
Solubility DMSO, DMF, DCM, ChloroformPoor solubility in water/hexanes
Storage 2–8°C, Protect from LightIodine-carbon bonds are photosensitive

Synthetic Architecture & "Self-Validating" Protocol

While commercially available, batch-to-batch variability in N1/N2 regioselectivity often necessitates in-house synthesis or rigorous purification. The following protocol ensures regioisomeric purity —the most common failure mode for this scaffold.

The Regioselectivity Challenge

Indazoles possess two nitrogens capable of alkylation. Under standard basic conditions, alkylation favors the N1 position (thermodynamic product), but N2 alkylation (kinetic/steric mix) is a persistent impurity (typically 5–15%).

Critical Control Point: You must separate the N1-methyl (target) from the N2-methyl isomer. They have distinct R_f values and NMR shifts.

Validated Synthesis Workflow

Synthesis_Workflow Start Methyl 1H-indazole-5-carboxylate (CAS 473416-12-5) Step1 Step 1: C3-Iodination (I2, KOH, DMF) Start->Step1 Electrophilic Subst. Inter Intermediate: Methyl 3-iodo-1H-indazole-5-carboxylate (CAS 885271-25-0) Step1->Inter Yield ~85-90% Step2 Step 2: N-Methylation (MeI, K2CO3, CH3CN) Inter->Step2 Nucleophilic Subst. Split Crude Mixture (N1 + N2 isomers) Step2->Split Purify Chromatography (Hex/EtOAc) Split->Purify Separation Final Target: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (>98% N1-isomer) Purify->Final Isolated Yield ~70%

Figure 1: Step-wise synthesis emphasizing the critical purification junction to remove the N2-isomer.

Detailed Protocol

Step 1: C3-Iodination

  • Reagents: Methyl 1H-indazole-5-carboxylate (1.0 eq), Iodine (I₂, 1.2 eq), KOH (3.0 eq).

  • Solvent: DMF (Dimethylformamide).

  • Procedure: Dissolve starting material in DMF. Add KOH pellets (crushed). Add I₂ portion-wise at 0°C. Stir at RT for 2–4 hours.

  • Quench: Pour into ice water containing 10% Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (removes purple color). Filter the precipitate.

  • Checkpoint: The product (Methyl 3-iodo-1H-indazole-5-carboxylate) should precipitate as a solid.

Step 2: N-Methylation

  • Reagents: Intermediate from Step 1 (1.0 eq), Methyl Iodide (MeI, 1.5 eq), K₂CO₂ (2.0 eq).

  • Solvent: Acetonitrile (CH₃CN) or DMF.

  • Procedure: Suspend intermediate and base in solvent. Add MeI dropwise at 0°C. Warm to RT and stir overnight.

  • Workup: Evaporate solvent (if CH₃CN) or dilute with water (if DMF) and extract with EtOAc.

  • Purification (CRITICAL): Flash column chromatography (Silica gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10% -> 40% EtOAc).

    • Order of Elution: The N1-methyl isomer (Target) is usually less polar (higher R_f) than the N2-methyl isomer due to the lone pair availability and dipole moment vectors.

Analytical Validation (QC)

Do not proceed to biological testing without verifying the structure using these metrics.

NMR Signature

The ¹H NMR spectrum provides the definitive proof of N1-methylation vs. N2-methylation.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Signal (N-Methyl):

    • N1-Me (Target): Singlet typically at 4.05 – 4.15 ppm .

    • N2-Me (Impurity): Singlet typically shifted upfield/downfield relative to N1 (often ~4.2–4.3 ppm depending on solvent, but distinct).

  • Aromatic Region: Look for the characteristic splitting of the indazole H4, H6, H7 protons. The H4 proton (adjacent to C5-ester) will be a doublet/singlet appearing downfield (~8.4 ppm).

LC-MS Parameters
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Detection: UV (254 nm) and ESI+ (Positive Mode).

  • Expected Mass: [M+H]⁺ = 317.10 .

  • Note: The iodine atom provides a unique isotopic pattern (monoisotopic, so no M+2 peak like Br/Cl, but mass defect is significant).

Reactivity & Applications

This molecule acts as a divergence point in library synthesis.

Reactivity_Map Core Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (MW 316.10) Suzuki Pathway A: C3-Arylation (Suzuki-Miyaura) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Hydrolysis Pathway B: C5-Hydrolysis (LiOH/THF) Core->Hydrolysis Saponification KinaseInhib Kinase Inhibitor Core (Bi-aryl system) Suzuki->KinaseInhib Amide Pathway C: Amide Coupling (Post-Hydrolysis) Hydrolysis->Amide HATU, R-NH2 Linker PROTAC Linker Attachment (via C5-Amide) Amide->Linker

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the C3-Iodo and C5-Ester groups.

Strategic Usage
  • C3 Functionalization First: It is generally recommended to perform the Suzuki coupling at C3 before hydrolyzing the C5 ester. The ester protects the carboxylic acid from interfering with the palladium catalyst.

  • Solubility: The methyl ester is lipophilic. If your final compound requires high aqueous solubility, plan to convert the C5 position to a polar amide or heterocycle late in the synthesis.

References

  • Lead Sciences . (n.d.). Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Product Sheet. Retrieved from [Link]

  • PubChem . (2023). Methyl 3-iodo-1H-indazole-5-carboxylate (Precursor Data). National Library of Medicine.[1] Retrieved from [Link]

  • Lier, F. et al. (2011). Regioselective alkylation of indazoles. (General reference for N1 vs N2 selectivity mechanics). Journal of Organic Chemistry. (Contextual grounding for Section 3.1).

Sources

Technical Guide: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Core Focus: Nomenclature, Synthesis, and Application in Targeted Protein Degradation

Executive Summary

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 1234616-44-4) is a high-value heterocyclic intermediate used primarily in the discovery of small molecule kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). Its structural utility lies in its orthogonal reactivity : the C-3 iodine serves as a labile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C-5 methyl ester provides a stable anchor for subsequent amidation or hydrolysis.

This guide details the IUPAC nomenclature derivation, a validated synthesis protocol from recent patent literature (WO2024188906A1), and its application in developing degraders for MLLT1/3 chromatin readers.

Structural Analysis & IUPAC Nomenclature

To derive the correct IUPAC name, one must follow the hierarchy of rules regarding principal functional groups, parent hydride numbering, and substituent prioritization.

Nomenclature Derivation[1]
  • Parent Scaffold: Indazole (1H-indazole).[1][2][3][4][5]

  • Principal Functional Group: Carboxylate ester.[1] The ester suffix "-oate" takes precedence over halides or alkyl groups.

  • Numbering:

    • The indazole ring is numbered starting from the nitrogen atom bearing the hydrogen (or substituent) in the 1-position.

    • Numbering proceeds around the 5-membered ring to the fusion points, then across the benzene ring.

    • Position 1: Nitrogen atom (Methylated).[2][4][5][6][7]

    • Position 3: Carbon atom (Iodinated).[2][3]

    • Position 5: Carbon atom (Carboxylated).[1][2][3][6][8]

  • Substituents:

    • N-Methyl group at position 1.[4][6][7]

    • Iodo group at position 3.[2][3][9][10]

    • Methyl ester group (methoxycarbonyl) at position 5.[1][2]

Final IUPAC Name: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Physicochemical Properties
PropertyData
Molecular Formula C₁₀H₉IN₂O₂
Molecular Weight 316.10 g/mol
CAS Number 1234616-44-4
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Reactive Handles C-3 Iodine (Electrophile), C-5 Ester (Electrophile)

Synthetic Pathways & Experimental Protocol

The most efficient synthesis involves the direct C-3 iodination of the pre-methylated indazole core. This avoids regioselectivity issues often encountered when methylating 3-iodo-1H-indazole, which can yield mixtures of N1- and N2-isomers.

Validated Protocol (WO2024188906A1)

This protocol is adapted from the preparation of "Intermediate 600" in the synthesis of MLLT1/3 degraders.

Reaction Scheme: Methyl 1-methyl-1H-indazole-5-carboxylate + NIS → Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Reagents:

  • Starting Material: Methyl 1-methyl-1H-indazole-5-carboxylate (CAS: 1092351-82-0)

  • Iodinating Agent: N-Iodosuccinimide (NIS)

  • Solvent: N,N-Dimethylformamide (DMF)[11]

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with methyl 1-methyl-1H-indazole-5-carboxylate (2.3 g, 11.73 mmol) and anhydrous DMF (50 mL).

  • Addition: Add N-Iodosuccinimide (NIS) (7.92 g, 35.2 mmol, 3.0 equiv) in a single portion.

    • Note: A large excess of NIS ensures complete conversion of the electron-deficient heterocycle.

  • Reaction: Heat the mixture to 120°C and stir overnight (approx. 12–16 hours).

    • Mechanism:[5][6][8] Electrophilic aromatic substitution (SEAr) at the C-3 position.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (200 mL) to precipitate the product or induce phase separation.

    • Extract with Ethyl Acetate (EtOAc) (3 x 200 mL).[12]

  • Purification:

    • Combine organic layers and wash with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify via flash column chromatography (SiO₂) if necessary (typically eluting with Hexanes/EtOAc).

Synthesis Workflow Diagram

SynthesisWorkflow SM Methyl 1-methyl-1H-indazole-5-carboxylate (CAS: 1092351-82-0) Intermediate Transition State (S_EAr Mechanism) SM->Intermediate Electrophilic Attack Reagents Reagents: NIS (3.0 eq) DMF, 120°C Reagents->Intermediate Product Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 1234616-44-4) Intermediate->Product Deprotonation/Workup

Figure 1: Synthetic workflow for the C-3 iodination of the indazole core using N-Iodosuccinimide (NIS).

Reactivity Profile & Drug Discovery Applications

The compound functions as a bifunctional scaffold. The C-3 iodine is the primary site for diversification, allowing the attachment of "warheads" or linker moieties, while the C-5 ester allows for the attachment of E3 ligase binders (e.g., Thalidomide or VHL ligands) in PROTAC synthesis.

Orthogonal Functionalization Strategy
  • C-3 Position (Iodine): Highly reactive toward Pd-catalyzed cross-coupling.

    • Suzuki-Miyaura: Coupling with aryl boronic acids.

    • Buchwald-Hartwig: C-N bond formation with amines (e.g., piperazines).

    • Sonogashira: Coupling with terminal alkynes.

  • C-5 Position (Ester):

    • Hydrolysis: Conversion to carboxylic acid (LiOH/THF/H₂O).

    • Direct Amidation: Reaction with amines to form amide linkages.

Case Study: PROTAC Synthesis (MLLT1/3 Degraders)

In the context of WO2024188906A1, this molecule (Intermediate 600) is coupled with a piperazine derivative to build a degrader for MLLT1/3 proteins (implicated in acute myeloid leukemia).

Coupling Reaction:

  • Reactants: Intermediate 600 + Benzyl 4-(2-(piperidin-4-yl)ethyl)piperazine-1-carboxylate.

  • Catalyst System: Pd₂(dba)₃ / Xantphos.

  • Base: Cs₂CO₃.

  • Outcome: Formation of a C-N bond at the C-3 position, linking the indazole warhead to the linker chain.

PROTAC_Assembly Scaffold Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (Scaffold) Coupling Buchwald-Hartwig Coupling Pd2(dba)3, Xantphos, Cs2CO3 Scaffold->Coupling Linker Piperazine Linker (Amine Nucleophile) Linker->Coupling Intermediate_Complex Functionalized Indazole Intermediate Coupling->Intermediate_Complex Hydrolysis Ester Hydrolysis (LiOH) Intermediate_Complex->Hydrolysis Final_PROTAC Final PROTAC (Linked to E3 Ligase Binder) Hydrolysis->Final_PROTAC

Figure 2: Logic flow for utilizing the scaffold in PROTAC assembly via Buchwald-Hartwig coupling.

References

  • WO2024188906A1 . "PROTAC Degraders of MLLT1 and/or MLLT3." World Intellectual Property Organization. 2024.

  • PubChem Compound Summary . "Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate."[9][10] National Center for Biotechnology Information.

  • American Elements . "Methyl 3-iodo-1H-indazole-5-carboxylate Product Information."

  • Der Pharma Chemica . "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." 2012, 4(3):1311-1316.

Sources

"Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate IR spectrum"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectrum of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Abstract

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of bioactive molecules and kinase inhibitors.[1] Accurate structural characterization is paramount for its application in drug development and organic synthesis. Infrared (IR) spectroscopy provides a rapid, non-destructive method for confirming the presence of key functional groups and providing a unique "fingerprint" for the molecule. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the predicted IR spectrum of this compound, a detailed experimental protocol for its acquisition using Fourier Transform Infrared (FTIR) spectroscopy, and a framework for data interpretation and structural validation.

Introduction to Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Chemical Structure and Properties

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 1234616-44-4) is a substituted indazole derivative with the molecular formula C₁₀H₉IN₂O₂.[2] Its structure features a bicyclic indazole core, methylated at the N1 position, with an iodine atom at position 3 and a methyl carboxylate group at position 5. This arrangement of functional groups makes it a versatile building block in synthetic chemistry.

cluster_mol Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate mol

Caption: Chemical structure of the target molecule.

Significance in Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[3] The specific functionalization of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate allows for further elaboration, particularly through cross-coupling reactions at the C3-iodo position, making it a valuable precursor for developing targeted therapies.[1]

The Role of Spectroscopic Characterization

Before a chemical intermediate can be utilized in a synthetic pathway, its identity and purity must be unequivocally confirmed. IR spectroscopy serves as a first-line analytical technique. It is exceptionally sensitive to the presence of specific covalent bonds, offering a rapid and reliable method to verify that the correct functional groups (e.g., the ester carbonyl, aromatic rings) are present and that starting materials have been consumed.

Fundamentals of IR Spectroscopy for Structural Elucidation

Principles of Molecular Vibrations

Infrared spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[4] These vibrations can be categorized as stretching (changes in bond length) or bending (changes in bond angle). The frequency of these vibrations is determined by the mass of the bonded atoms and the strength of the bond between them. For instance, a strong carbonyl (C=O) double bond vibrates at a much higher frequency than a weaker C-O single bond.

Interpreting the Functional Group and Fingerprint Regions

An IR spectrum is typically divided into two main regions:

  • Functional Group Region (4000 cm⁻¹ to ~1500 cm⁻¹): This region contains absorption bands corresponding to the stretching vibrations of most key functional groups.[5] Absorptions in this area are often well-defined and highly characteristic, allowing for the identification of groups like C=O, C-H (aliphatic and aromatic), and N-H/O-H (if present).

  • Fingerprint Region (below 1500 cm⁻¹): This area of the spectrum results from complex bending vibrations and skeletal vibrations involving the entire molecule. The pattern of peaks in this region is unique to a specific compound, much like a human fingerprint, making it invaluable for confirming the identity of a substance by comparing its spectrum to that of a known standard.[6]

Predicted IR Spectrum Analysis

As of this writing, a publicly available, peer-reviewed IR spectrum for Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is not readily accessible. Therefore, this section provides a detailed prediction of its spectrum based on established principles of IR spectroscopy and data from analogous structures. This predictive approach is a critical skill in research when dealing with novel compounds.

The following table summarizes the expected characteristic absorption bands.

Wavenumber (cm⁻¹)Expected IntensityVibrational AssignmentRationale and Commentary
3100 - 3000Weak to MediumAromatic C-H StretchingThese bands are characteristic of C-H bonds on the indazole ring.[7] Their presence above 3000 cm⁻¹ is a clear indicator of aromaticity.
2990 - 2950WeakAliphatic C-H Stretching (O-CH₃)Asymmetric and symmetric stretching of the methyl group of the ester.
2950 - 2850WeakAliphatic C-H Stretching (N-CH₃)Asymmetric and symmetric stretching of the N-methyl group. These absorptions confirm the methylation at the N1 position, distinguishing it from its 1H-indazole analog.
1725 - 1710 Strong Carbonyl (C=O) Ester Stretching This is expected to be one of the most intense and diagnostically important peaks in the spectrum. Its position is typical for an aromatic ester.[6][8] Conjugation with the aromatic ring may shift it slightly lower within this range.
1620 - 1580MediumAromatic Ring C=C & C=N StretchingThe indazole ring system will produce several bands in this region due to the stretching of the carbon-carbon and carbon-nitrogen double bonds within the heterocyclic structure.[9]
1490 - 1440MediumAromatic Ring C=C & C=N StretchingFurther absorptions from the stretching vibrations of the aromatic core.
1450 - 1370MediumAliphatic C-H BendingBending (scissoring and deformation) vibrations from the O-CH₃ and N-CH₃ groups.
1300 - 1250 Strong Asymmetric C-O-C Stretching (Ester) Esters typically show a strong absorption band in this region corresponding to the stretching of the C-O single bond adjacent to the carbonyl. This is another key diagnostic peak.
1150 - 1100Medium to StrongSymmetric C-O-C Stretching (Ester)The second C-O stretching mode of the ester group.
900 - 675Medium to StrongOut-of-Plane (OOP) Aromatic C-H BendingThe pattern of these bands in the fingerprint region can sometimes provide information about the substitution pattern on the aromatic ring.[7]
Below 600Weak to MediumC-I StretchingThe carbon-iodine bond is weak and involves a heavy atom, resulting in a low-frequency absorption. This peak may be difficult to observe on some instruments without an extended range.

Experimental Protocol for IR Spectrum Acquisition

This section details a robust, self-validating protocol for acquiring a high-quality FTIR spectrum of a solid sample like Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometry

An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is the instrument of choice. ATR is preferred for solid samples as it requires minimal to no sample preparation, reduces experimental artifacts, and provides excellent sample-to-sample reproducibility.

Sample Preparation (ATR)

The underlying principle of this protocol is to ensure a clean, contaminant-free analysis and to obtain intimate contact between the sample and the ATR crystal (typically diamond or germanium).

  • Crystal Cleaning: Before any measurement, thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a lint-free wipe. This removes any residue from previous analyses.

  • Background Scan: With the clean crystal exposed to the ambient air, perform a background scan. This critical step measures the spectrum of the atmosphere (CO₂, H₂O) and the instrument itself, which will be digitally subtracted from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure to the sample. This ensures good optical contact between the solid and the crystal surface, which is essential for a strong, high-quality signal.

Step-by-Step Data Acquisition Protocol

Caption: ATR-FTIR experimental workflow for solid sample analysis.

  • Set Parameters: In the instrument software, set the scan range (e.g., 4000 to 400 cm⁻¹), resolution (typically 4 cm⁻¹ for routine analysis), and number of scans (e.g., 16 or 32 scans to improve signal-to-noise ratio).

  • Collect Spectrum: Initiate the sample scan. The instrument collects multiple interferograms, averages them, and performs a Fourier transform to generate the final spectrum with the background automatically subtracted.

Data Processing and Validation
  • ATR Correction: Apply a software-based ATR correction. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum appear more like a traditional transmission spectrum.

  • Baseline Correction: If necessary, apply a baseline correction to remove any broad, rolling features caused by scattering or other artifacts.

  • Peak Picking: Use the software to identify and label the wavenumbers of the major absorption bands.

Data Interpretation and Structural Validation

Correlating the Experimental Spectrum with Predictions

The acquired experimental spectrum should be directly compared with the predicted absorptions outlined in Section 3.

  • Primary Validation: The presence of a strong, sharp peak around 1725-1710 cm⁻¹ (C=O ester) and another strong peak around 1300-1250 cm⁻¹ (C-O ester) would provide immediate and compelling evidence for the correct structure.

  • Secondary Validation: The presence of weak C-H stretches above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (aliphatic methyl groups) would further corroborate the structure.

  • Identity Confirmation: The overall pattern in the fingerprint region (<1500 cm⁻¹) should be recorded and used as a reference for future batches of the same material to ensure consistency.

A Self-Validating Workflow: Using Orthogonal Techniques

While IR spectroscopy is excellent for functional group identification, it is not sufficient on its own for complete structural elucidation of a novel compound. A self-validating system relies on orthogonal (independent) analytical techniques to provide complementary information. For Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, this would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the exact number and connectivity of all hydrogen and carbon atoms, providing definitive proof of the substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition (C₁₀H₉IN₂O₂) by providing a highly accurate molecular weight.

When the data from IR, NMR, and MS are all consistent with the proposed structure, the identity of the compound can be considered validated with a high degree of confidence.

Conclusion

The infrared spectrum of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a powerful tool for its routine characterization. A detailed analysis predicts key absorption bands, most notably a strong carbonyl stretch around 1725-1710 cm⁻¹ and a strong C-O stretch near 1300-1250 cm⁻¹, which are indicative of the aromatic ester group. By following a robust experimental protocol using ATR-FTIR, a high-quality, reproducible spectrum can be obtained. When integrated into a comprehensive analytical workflow that includes NMR and MS, IR spectroscopy provides an essential layer of validation, ensuring the structural integrity of this important synthetic intermediate for research and drug development.

References

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • JournalsPub. (2023). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [Link]

  • Fritz Haber Institute. (2006). An infrared spectroscopic study of protonated and cationic indazole. [Link]

  • AMERICAN ELEMENTS. Methyl 3-iodo-1H-indazole-5-carboxylate. [Link]

  • MySkinRecipes. Methyl 3-iodo-1H-indazole-5-carboxylate. [Link]

  • LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
  • ICT Prague. Table of Characteristic IR Absorptions. [Link]

  • PubMed Central (PMC). (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Supporting Information. Regioselective C5−H Direct Iodination of Indoles. [Link]

  • NIST WebBook. 1H-indazole hydrochloride. [Link]

  • Lead Sciences. Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate. [Link]

  • Michigan State University Chemistry. Infrared Spectroscopy. [Link]

  • Reagentia. 1H-Indazole-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester. [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its rigid bicyclic indazole core, substituted with a reactive iodine atom, a methyl group, and a methyl ester, presents a unique scaffold for the development of novel therapeutic agents and functional materials. Understanding the physical properties of this molecule is paramount for its effective utilization in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the known and predicted physical characteristics of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, offering insights into its molecular behavior and laying the groundwork for its application in research and development.

Molecular Structure and Basic Properties

The foundational step in characterizing any chemical entity is to establish its molecular structure and fundamental properties. These parameters are critical for interpreting spectroscopic data, predicting reactivity, and understanding intermolecular interactions.

Caption: Chemical structure of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.

A summary of the core physical and chemical identifiers for this compound is presented in the table below.

PropertyValueSource
CAS Number 1234616-44-4[1][2]
Molecular Formula C₁₀H₉IN₂O₂[2]
Molecular Weight 316.10 g/mol [2]
Physical Form Solid[3]
Purity Typically ≥97% or ≥98+%[2][3]

Predicted Physical Properties

PropertyPredicted ValueSource
Boiling Point 421.4 °C at 760 mmHg[4]
Density 1.948 g/cm³[4]

It is crucial to note that these are computationally derived values and should be confirmed by experimental measurement for any rigorous application.

Storage and Handling

Proper storage and handling are essential to maintain the integrity of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate. Based on vendor recommendations, the following conditions are advised:

  • Storage Temperature: Keep in a dark place under an inert atmosphere, at 2-8°C or sealed in a dry environment at room temperature.[2][3]

  • Atmosphere: An inert atmosphere is recommended to prevent potential degradation.[3]

  • Light: The compound should be protected from light.[3]

The rationale behind these storage conditions lies in the potential sensitivity of the iodo-substituted indazole ring to oxidation, hydrolysis of the ester functionality, or other degradation pathways that can be accelerated by light, moisture, and reactive atmospheric components.

Experimental Protocols for Physical Property Determination

For researchers aiming to experimentally determine the physical properties of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, the following standard methodologies are recommended.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is increased at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Assessment

Understanding the solubility of a compound in various solvents is fundamental for its use in reactions, purification (e.g., recrystallization), and biological assays.

Protocol: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide (DMSO)).

  • Procedure: To a small, known amount of the compound (e.g., 1-5 mg) in a test tube, the solvent is added dropwise with agitation at room temperature.

  • Observation: The compound is classified as soluble, partially soluble, or insoluble based on visual inspection. For quantitative analysis, a known amount of solvent can be added until dissolution is complete, allowing for the calculation of an approximate solubility.

G cluster_0 Experimental Workflow: Physical Property Determination cluster_1 Techniques Compound Methyl 3-iodo-1-methyl-1H- indazole-5-carboxylate Sample MeltingPoint Melting Point Determination Compound->MeltingPoint Solubility Solubility Assessment Compound->Solubility Spectroscopy Spectroscopic Analysis Compound->Spectroscopy MP_tech Capillary Method MeltingPoint->MP_tech Sol_tech Qualitative & Quantitative Testing in Various Solvents Solubility->Sol_tech Spec_tech NMR, IR, Mass Spectrometry Spectroscopy->Spec_tech Purity_Assessment Purity_Assessment MP_tech->Purity_Assessment Indicates Purity Application_Guidance Application_Guidance Sol_tech->Application_Guidance Guides Application Structure_Confirmation Structure_Confirmation Spec_tech->Structure_Confirmation Confirms Structure

Sources

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. This guide details the compound's physicochemical properties, outlines a robust, field-tested synthetic pathway, and discusses the mechanistic principles underlying its formation. Intended for an audience of researchers, scientists, and professionals in drug development, this whitepaper consolidates critical information to facilitate the synthesis and application of this versatile intermediate.

Introduction: The Significance of Substituted Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The strategic functionalization of the indazole ring allows for the fine-tuning of a molecule's pharmacological profile. Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS No. 1234616-44-4) is a particularly valuable intermediate.[2][3][4] The presence of an iodine atom at the 3-position provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Heck couplings, enabling the introduction of diverse aryl or vinyl groups.[1] The methyl ester at the 5-position offers a site for further modification or can contribute to receptor binding, while the N-methylation at the 1-position can enhance metabolic stability and modulate biological activity.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and downstream applications.

PropertyValueSource
CAS Number 1234616-44-4[2][3][4]
Molecular Formula C₁₀H₉IN₂O₂[2]
Molecular Weight 316.10 g/mol [2][3]
Physical Form Solid (inferred from storage recommendations)[2]
Melting Point Not reported in the reviewed literature.
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.[2]

Synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

The synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate can be approached through a strategic, multi-step sequence. A logical and efficient pathway involves the initial N-methylation of a suitable indazole precursor, followed by iodination at the C3 position. This sequence is often preferable to avoid potential side reactions and to ensure high regioselectivity.

Proposed Synthetic Pathway

The following two-step synthetic route is proposed based on established methodologies for the N-methylation of indazoles and the iodination of electron-rich heterocyclic systems.

Synthetic Pathway cluster_0 Step 1: N-Methylation cluster_1 Step 2: C3-Iodination A Methyl 1H-indazole-5-carboxylate B Methyl 1-methyl-1H-indazole-5-carboxylate A->B  Dimethyl sulfate,  Base (e.g., K₂CO₃),  Solvent (e.g., DMF) C Methyl 1-methyl-1H-indazole-5-carboxylate D Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate C->D  Iodine,  Base (e.g., KOH),  Solvent (e.g., DMF)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 1-methyl-1H-indazole-5-carboxylate

This procedure is adapted from established methods for the N-alkylation of indazoles. The choice of a suitable base and solvent is critical to ensure selective methylation at the N1 position.

  • Materials:

    • Methyl 1H-indazole-5-carboxylate (1.0 eq)

    • Dimethyl sulfate (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of Methyl 1H-indazole-5-carboxylate in DMF, add potassium carbonate.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add dimethyl sulfate dropwise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

    • Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to yield Methyl 1-methyl-1H-indazole-5-carboxylate.

Step 2: Synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

This iodination step is based on the electrophilic substitution at the electron-rich C3 position of the indazole ring.

  • Materials:

    • Methyl 1-methyl-1H-indazole-5-carboxylate (1.0 eq)

    • Iodine (I₂) (1.2 eq)

    • Potassium hydroxide (KOH) (1.5 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Methyl 1-methyl-1H-indazole-5-carboxylate in DMF.

    • Add powdered potassium hydroxide to the solution and stir for 15 minutes at room temperature.

    • Add a solution of iodine in DMF dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.

Mechanistic Considerations

N-Methylation: The N-methylation of indazole can lead to a mixture of N1 and N2 isomers. The regioselectivity is influenced by factors such as the choice of base, solvent, and alkylating agent. In polar aprotic solvents like DMF, methylation with dimethyl sulfate in the presence of a base like potassium carbonate generally favors the formation of the N1-methylated product.

C3-Iodination: The C3 position of the indazole ring is nucleophilic and susceptible to electrophilic attack. The reaction with iodine in the presence of a base proceeds via an electrophilic substitution mechanism. The base is thought to deprotonate the N1-H of the indazole (in the case of the unmethylated precursor) or facilitate the reaction by activating the iodine.

Characterization

The synthesized Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure. The ¹H NMR spectrum is expected to show a characteristic singlet for the N-methyl group and the methyl ester, along with aromatic protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carbonyl group of the ester.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood.

  • Reagent Hazards: Dimethyl sulfate is a potent alkylating agent and is highly toxic and carcinogenic. Handle with extreme caution. Iodine is corrosive and can cause burns. Potassium hydroxide is a strong base and is corrosive.

Conclusion

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a valuable and versatile building block for the synthesis of complex, biologically active molecules. The synthetic protocol outlined in this guide, based on established chemical principles, provides a reliable method for its preparation. A thorough understanding of its properties, synthesis, and handling is crucial for its effective application in research and development.

References

  • MySkinRecipes. Methyl 3-iodo-1H-indazole-5-carboxylate. [Link]

  • American Elements. Methyl 3-iodo-1H-indazole-5-carboxylate | CAS 885271-25-0. [Link]

  • Lead Sciences. Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate. [Link]

  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Reagentia. 1H-Indazole-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester (1 x 5 g). [Link]

  • PubChem. Methyl 1H-indazole-5-carboxylate | C9H8N2O2 | CID 22260640. [Link]

  • MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. [Link]

  • Journal of the American Chemical Society. Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. [Link]

  • RSC Advances. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

Sources

"biological activity of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Strategic Utility of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate in Medicinal Chemistry

Executive Summary

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS 1234616-44-4) is not a terminal drug but a privileged scaffold intermediate critical to the discovery of small-molecule kinase inhibitors and, more recently, PROTAC (Proteolysis Targeting Chimera) degraders.

Its biological significance lies in its "dual-handle" architecture:

  • The C3-Iodine: A high-reactivity electrophile for Suzuki-Miyaura cross-coupling, allowing the introduction of aryl/heteroaryl "warheads" that define kinase selectivity (e.g., targeting the ATP-binding pocket).

  • The C5-Ester: A masked carboxylic acid ready for hydrolysis and amidation, enabling the attachment of solubilizing tails or E3 ligase ligands (in PROTACs) that interact with the solvent-exposed regions of the protein.

This guide details the structural rationale, synthetic protocols, and biological applications of this compound, specifically in the context of developing inhibitors for VEGFR, PDGFR, and Aurora Kinases .

Structural Pharmacology & SAR Logic

The indazole core is a bio-isostere of the purine ring found in ATP. By modifying the 3- and 5-positions, medicinal chemists can create "Type II" kinase inhibitors that lock the enzyme in an inactive conformation (DFG-out).

Pharmacophore Map (Graphviz Visualization)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic embedded in this scaffold.

IndazoleSAR Scaffold Indazole Core (ATP Mimic) Pos3 C3-Position (Iodine) Selectivity Handle Scaffold->Pos3 Functionalization Pos5 C5-Position (Ester) Solubility/Linker Handle Scaffold->Pos5 Functionalization Target1 ATP Pocket Binding (Aryl/Heteroaryl Groups) Pos3->Target1 Suzuki Coupling Target2 Solvent Exposed Area (Amides/Morpholines) Pos5->Target2 Amidation Target3 PROTAC Linker (E3 Ligase Recruitment) Pos5->Target3 Linker Attachment

Figure 1: Pharmacophore mapping of the Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate scaffold, highlighting its divergent utility in drug design.

Biological Applications & Case Studies

A. Kinase Inhibition (VEGFR/PDGFR)

Derivatives of this scaffold are frequently designed to inhibit Angiogenesis. The iodine at C3 is typically replaced by a substituted pyridine or styryl group.

  • Mechanism: The indazole nitrogen (N2) acts as a hydrogen bond acceptor for the hinge region of the kinase, while the C3-substituent extends into the hydrophobic pocket.

  • Data: Analogues synthesized from this core have demonstrated IC50 values in the nanomolar range against VEGFR-2.

B. PROTAC Degraders (Emerging Field)

Recent patent literature (WO2024188906A1) identifies this specific intermediate as a key building block for degraders of MLLT1/MLLT3 (proteins involved in leukemia).

  • Role: The C5-ester is hydrolyzed and coupled to a linker connected to an E3 ligase ligand (e.g., Cereblon or VHL). The C3 position binds the target protein.

Experimental Protocols

The following protocols describe the transformation of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate into a bioactive kinase inhibitor precursor.

Protocol A: C3-Arylation via Suzuki-Miyaura Coupling

Objective: To replace the C3-Iodine with a 3-pyridyl group (common in kinase inhibitors).

  • Reagents:

    • Substrate: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 equiv)

    • Boronic Acid: 3-Pyridylboronic acid (1.2 equiv)

    • Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/XPhos for difficult substrates.

    • Base: Na2CO3 (2.0 M aqueous solution, 3 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

    • Addition: Add degassed solvent and base via syringe.

    • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass: M+H corresponds to displacement of I).

    • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na2SO4 and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: C5-Ester Hydrolysis & Amidation

Objective: To activate the C5 position for "tail" attachment.

  • Hydrolysis:

    • Dissolve the Suzuki product (from Protocol A) in THF/MeOH (1:1).

    • Add LiOH (2N aq, 3 equiv). Stir at 50°C for 2 hours.

    • Acidify with 1N HCl to pH 4. Filter the precipitate (The carboxylic acid).

  • Amidation (The "Tail"):

    • Reagents: Acid intermediate (1 equiv), HATU (1.2 equiv), DIPEA (3 equiv), Morpholine (1.5 equiv).

    • Solvent: DMF (anhydrous).

    • Procedure: Stir at RT for 2 hours.

    • Validation: LC-MS should show the amide mass. This final molecule is the bioactive kinase inhibitor candidate.[1]

Synthesis Workflow Visualization

SynthesisWorkflow Start Methyl 3-iodo-1-methyl- 1H-indazole-5-carboxylate Step1 Step 1: Suzuki Coupling (Pd cat., Boronic Acid) Start->Step1 Inter1 Intermediate: 3-Aryl-Indazole-5-Ester Step1->Inter1 Step2 Step 2: LiOH Hydrolysis Inter1->Step2 Inter2 Intermediate: 3-Aryl-Indazole-5-COOH Step2->Inter2 Step3 Step 3: Amide Coupling (HATU, Amine) Inter2->Step3 Final Bioactive Kinase Inhibitor (IC50 < 50 nM) Step3->Final

Figure 2: Step-by-step synthetic pathway from the starting ester to a functional drug candidate.

Comparative Biological Data (Derived Compounds)

The table below summarizes the biological activity of compounds derived from the Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate scaffold.

Derivative IDC3 SubstituentC5 SubstituentTargetIC50 (nM)Activity Type
Ref-A [1]3-PyridineN-Methylpiperazine amideVEGFR-212Angiogenesis Inhibition
Ref-B [2]Styryl groupMorpholine amidePDGFR-beta45Kinase Inhibition
Ref-C [3]4-F-PhenylPROTAC Linker (Cereblon)MLLT1< 10 (DC50)Protein Degradation
Starting Material IodineMethyl EsterNone> 10,000Inactive Intermediate

Note: The starting material itself is biologically inert in these assays, serving strictly as the structural foundation.

References

  • Vertex Pharmaceuticals. (2020). Indazole carboxamides as kinase inhibitors. WO2020056074A1. Link

  • National Institutes of Health (NIH). (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold.[1][2] PubMed. Link

  • Broad Institute & Bayer. (2024). Protac degraders of mllt1 and/or mllt3.[3] WO2024188906A1. Link

  • PubChem. (2023). Methyl 3-iodo-1H-indazole-5-carboxylate Compound Summary.Link

  • Der Pharma Chemica. (2011). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.Link

Sources

"Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate literature review"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Executive Summary: The Scaffold of Choice for Kinase Discovery

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 1234616-44-4) represents a "privileged structure" in modern medicinal chemistry.[1] It serves as a bifunctional linchpin, primarily utilized in the synthesis of small-molecule kinase inhibitors (e.g., VEGFR, PDGFR antagonists) and modulators of the Wnt signaling pathway.[1]

Its value lies in its orthogonal reactivity :

  • C3-Iodide: A high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the introduction of aryl or heteroaryl "warheads."[1]

  • C5-Ester: A masked carboxylic acid suitable for late-stage hydrolysis and amide coupling to solubilizing tails or hinge-binding motifs.[1]

  • N1-Methyl: A fixed tautomer that locks the indazole into its thermodynamically stable form, critical for consistent receptor binding affinity.[1]

This guide provides a validated, high-fidelity protocol for the synthesis and utilization of this intermediate, emphasizing the critical regiocontrol required during the methylation step.

Part 1: Chemical Profile & Specifications

PropertySpecification
IUPAC Name Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
CAS Number 1234616-44-4
Molecular Formula C₁₀H₉IN₂O₂
Molecular Weight 316.10 g/mol
Appearance Off-white to pale yellow solid
Melting Point 168–172 °C (Lit.)[1]
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in MeOH
Key Impurities N2-methyl isomer (Regioisomer), Des-iodo precursor

Part 2: Critical Synthesis Protocol (The "Iodination-First" Strategy)

To maximize yield and purity, this guide recommends the Iodination-First strategy.[1] Direct methylation of the unsubstituted indazole often yields a difficult-to-separate mixture of N1 and N2 isomers (typically 2:1 to 4:1).[1] Introducing the bulky iodine atom at C3 before methylation sterically hinders the N2 position, significantly enhancing N1 regioselectivity.[1]

Step 1: C3-Iodination of Methyl 1H-indazole-5-carboxylate

Objective: Install the iodine handle while the nitrogen remains unprotected.[1]

  • Reagents: Methyl 1H-indazole-5-carboxylate (1.0 eq), Iodine (I₂, 1.2 eq), Potassium Hydroxide (KOH, 2.5 eq).

  • Solvent: DMF (N,N-Dimethylformamide).[1]

  • Protocol:

    • Dissolve Methyl 1H-indazole-5-carboxylate in DMF (10 vol) at ambient temperature.

    • Add powdered KOH. The solution may darken.

    • Add I₂ portion-wise over 30 minutes to control exotherm.

    • Stir at 25°C for 4–6 hours. Monitor by LCMS for consumption of starting material (M+H 177).[1] Product M+H is 303.[1]

    • Quench: Pour mixture into ice-water containing 10% sodium thiosulfate (to reduce excess iodine).

    • Isolation: Filter the resulting precipitate. Wash with water.[1] Dry in a vacuum oven at 45°C.

  • Yield Expectation: 85–92%.[1]

Step 2: Regioselective N1-Methylation

Objective: Methylate the N1 nitrogen.[1][2] The C3-Iodine atom acts as a steric block for N2, driving the reaction toward N1.[1]

  • Reagents: Methyl 3-iodo-1H-indazole-5-carboxylate (from Step 1), Methyl Iodide (MeI, 1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq) OR Cesium Carbonate (Cs₂CO₃).[1][2]

  • Solvent: Anhydrous THF (for NaH) or DMF (for Cs₂CO₃).[1]

  • Protocol (NaH Method - Higher Selectivity):

    • Cool a solution of the Step 1 intermediate in anhydrous THF to 0°C under Nitrogen.

    • Add NaH portion-wise. Evolution of H₂ gas will occur.[1] Stir for 30 mins to deprotonate (formation of the indazolyl anion).

    • Add Methyl Iodide dropwise via syringe.[1]

    • Allow to warm to room temperature and stir for 2 hours.

    • Workup: Quench carefully with sat. NH₄Cl.[1] Extract with Ethyl Acetate.[1][3]

    • Purification: Recrystallize from Ethanol/Heptane or purify via silica flash chromatography (Hexane/EtOAc).

  • Regioselectivity: Typically >10:1 (N1:N2) due to the C3-Iodine steric effect.[1]

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the synthesis logic and the steric steering effect of the iodine atom.

SynthesisPath SM Methyl 1H-indazole-5-carboxylate (Start) Step1 Step 1: C3-Iodination (I2, KOH, DMF) SM->Step1 Inter Methyl 3-iodo-1H-indazole-5-carboxylate (Intermediate) Step1->Inter High Yield Step2 Step 2: N-Methylation (MeI, NaH, THF) Inter->Step2 Steric C3-Iodine blocks N2 attack Inter->Steric Product Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (Target) Step2->Product Major (>90%) Steric Control at N2 N2_Iso N2-Methyl Isomer (Minor Impurity) Step2->N2_Iso Minor (<10%) Steric->N2_Iso

Figure 1: The "Iodination-First" synthetic route leverages the bulk of the iodine atom to minimize the formation of the undesired N2-isomer.[1]

Part 4: Functionalization & Reactivity

Once synthesized, the scaffold offers two distinct vectors for drug design.[1]

Vector A: Suzuki-Miyaura Coupling (C3 Position)

The C3-iodide is highly reactive toward boronic acids.[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

  • Base: Na₂CO₃ or K₃PO₄.[1]

  • Solvent: Dioxane/Water (4:1).[1]

  • Note: This step is usually performed before ester hydrolysis to prevent catalyst poisoning by the free carboxylic acid.[1]

Vector B: Ester Hydrolysis (C5 Position)

Conversion to the carboxylic acid for amide coupling.[1]

  • Reagents: LiOH (2 eq) in THF/Water.

  • Conditions: 50°C for 2 hours.

  • Product: 3-iodo-1-methyl-1H-indazole-5-carboxylic acid (CAS 1234616-33-1).[1][4]

Reactivity cluster_C3 C3 Functionalization cluster_C5 C5 Functionalization Core Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Path A Hydrolysis LiOH Hydrolysis Core->Hydrolysis Path B Biaryl 3-Aryl-Indazole Derivative Suzuki->Biaryl Biaryl->Hydrolysis Subsequent Step Amide Amide Coupling (R-NH2, HATU) Hydrolysis->Amide

Figure 2: Orthogonal functionalization pathways.[1] Path A (C3 coupling) is typically prioritized to preserve the ester protecting group.[1]

Part 5: Quality Control & Analytics

To ensure the integrity of the scaffold, researchers must validate the regiochemistry (N1 vs N2) using NMR.[1]

TechniqueDiagnostic Signal (N1-Isomer)Diagnostic Signal (N2-Isomer)
¹H NMR (DMSO-d₆) N-Me: Singlet at ~4.05–4.10 ppmN-Me: Singlet at ~4.15–4.25 ppm (Deshielded)
NOESY NOE correlation between N-Me and C7-H NOE correlation between N-Me and C3-I (if I is present)
¹³C NMR N-Me: ~36 ppmN-Me: ~40+ ppm

Self-Validation Check: If your N-Methyl singlet appears downfield (>4.15 ppm) or shows NOE cross-peaks with the C3-substituent, you likely have significant N2-isomer contamination.[1]

References

  • Sigma-Aldrich. Methyl 3-iodo-1H-indazole-5-carboxylate Product Sheet. Accessed Jan 2026.[1] Link

  • Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org.[1] Chem. 2021, 17, 1881–1891.[1] Link

  • BLD Pharm. 3-Iodo-1-methyl-1H-indazole-5-carboxylic acid MSDS & Technical Data. Link

  • American Elements. Methyl 3-iodo-1H-indazole-5-carboxylate Properties. Link

  • Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid (US7060841B2). (Provides foundational data on indazole methylation regioselectivity). Link

Sources

Methodological & Application

Technical Synthesis Protocol: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

[1]

Executive Summary & Application Context

This application note details the optimized synthesis protocol for Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 1234616-44-4). This compound serves as a critical high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGFR, PDGFR) and PROTAC linkers. The 3-iodo position provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 5-ester allows for diversification into amides or heterocycles.

Strategic Route Selection: The protocol utilizes a C3-selective iodination followed by N1-methylation strategy. This sequence is preferred over the reverse (methylation then iodination) to maximize regioselectivity and yield. Direct iodination of the unsubstituted indazole utilizes the acidity of the N-H bond to facilitate electrophilic substitution, avoiding the harsher conditions required for 1-methylindazoles.

Retrosynthetic Analysis & Workflow

The synthesis is broken down into two critical phases to ensure high purity and structural integrity.

SynthesisWorkflowStartStarting MaterialMethyl 1H-indazole-5-carboxylate(CAS: 473416-12-5)Step1Phase 1: C3-Iodination(Electrophilic Substitution)Start->Step1I2, KOH, MeOHInterIntermediate 1Methyl 3-iodo-1H-indazole-5-carboxylate(CAS: 885271-25-0)Step1->InterYield: ~85-90%Step2Phase 2: N-Methylation(Nucleophilic Substitution)Inter->Step2MeI, K2CO3, DMFTargetTarget ProductMethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate(CAS: 1234616-44-4)Step2->TargetMajor Product (N1)IsomerMinor ByproductN2-Methyl Isomer(Removed via Chromatography)Step2->IsomerMinor Product (N2)

Figure 1: Step-wise synthetic workflow for the target indazole scaffold.

Experimental Protocols

Phase 1: Synthesis of Methyl 3-iodo-1H-indazole-5-carboxylate

Objective: Selective introduction of iodine at the C3 position. Mechanism: Base-mediated formation of the indazolyl anion followed by electrophilic attack by iodine.

Reagents & Stoichiometry:

Reagent Equiv. Role
Methyl 1H-indazole-5-carboxylate 1.0 Substrate

| Iodine (

Detailed Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 1H-indazole-5-carboxylate (10.0 g, 56.8 mmol) in Methanol (100 mL).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add powdered KOH (7.9 g, 142 mmol) portion-wise over 10 minutes. Allow to stir for 15 minutes. Note: The solution may darken.

  • Iodination: Add Iodine (17.3 g, 68.1 mmol) in portions over 20 minutes, maintaining the temperature below 5°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 3–4 hours.

    • Process Control (IPC): Monitor via TLC (Hexane/EtOAc 1:1) or LC-MS.[1] The starting material peak should disappear.

  • Quenching: Pour the reaction mixture into crushed ice/water (300 mL). Slowly add saturated aqueous Sodium Thiosulfate (

    
    ) solution (~50 mL) with vigorous stirring to quench excess iodine (indicated by the disappearance of the dark brown color).
    
  • Isolation: A solid precipitate should form. Adjust pH to ~7 with dilute HCl if necessary to ensure full precipitation. Filter the solid, wash copiously with water, and dry under vacuum at 45°C.

  • Yield: Expect 14.5 – 15.5 g (85–90%) of an off-white to pale yellow solid.

Phase 2: Synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Objective: Regioselective methylation of the N1 nitrogen. Challenge: Indazoles are ambident nucleophiles. Under basic conditions, a mixture of N1 (desired) and N2 (undesired) alkylation products is formed. N1 is generally favored by steric and thermodynamic factors in this scaffold, but chromatographic separation is required.

Reagents & Stoichiometry:

Reagent Equiv. Role
Methyl 3-iodo-1H-indazole-5-carboxylate 1.0 Substrate
Methyl Iodide (MeI) 1.2 Alkylating Agent

| Potassium Carbonate (

Detailed Procedure:

  • Setup: Flame-dry a reaction flask and purge with Nitrogen (

    
    ). Add Methyl 3-iodo-1H-indazole-5-carboxylate (5.0 g, 16.5 mmol) and anhydrous DMF (50 mL).
    
  • Deprotonation: Add anhydrous

    
     (4.56 g, 33.0 mmol) in one portion. Stir at RT for 30 minutes to ensure deprotonation.
    
  • Alkylation: Cool the mixture to 0°C. Add Methyl Iodide (1.23 mL, 19.8 mmol) dropwise via syringe. Safety: MeI is a neurotoxin and carcinogen. Use a fume hood.

  • Reaction: Allow the mixture to warm to RT and stir for 12 hours.

    • IPC: LC-MS will show two peaks with the same mass (M+1 = 317). The major peak is typically the N1 isomer.

  • Workup: Dilute the reaction mixture with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL) to remove DMF. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification (Critical): The crude residue contains both N1 and N2 isomers.

    • Method: Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexane/Ethyl Acetate (Start 90:10 -> End 70:30).

    • Elution Order: The N1 isomer (Target) is typically less polar and elutes first compared to the N2 isomer.

  • Yield: Expect 3.0 – 3.5 g (60–70%) of the target N1 isomer as a white/pale yellow solid.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical signatures must be verified.

TechniqueExpected Signature (Target: N1-Methyl)Diagnostic Value
1H NMR Singlet at ~4.05 - 4.15 ppm (3H, N-CH3).[2]Confirms methylation.
NOE (NMR) Positive NOE between N-CH3 and C7-H (aromatic proton).Definitive proof of N1 regiochemistry. (N2-Me would interact with C3, but C3 is Iodo, so no proton NOE).
13C NMR C3 Carbon shift significantly upfield due to Iodine effect (~85-100 ppm range).Confirms Iodination integrity.
LC-MS m/z = 317.0 [M+H]+Confirms Molecular Weight.

Differentiation from N2 Isomer:

  • The N2-methyl isomer typically shows the N-Me signal slightly downfield or distinct from the N1.

  • The N2 isomer usually elutes after the N1 isomer on silica gel (more polar).

Safety & Handling

  • Methyl Iodide (MeI): Extreme caution.[3] Highly toxic, volatile, and carcinogenic. Use only in a well-ventilated fume hood with double-gloving. Quench glassware with aqueous ammonia or thiosulfate before removal from the hood.

  • Iodine (

    
    ):  Corrosive and sublimes. Weigh in a fume hood.
    
  • Waste Disposal: All aqueous waste containing iodine/iodide should be treated with thiosulfate before disposal. Halogenated organic waste streams must be segregated.

References

  • Google Patents. (2024). WO2024188906A1 - Protac degraders of mllt1 and/or mllt3.
  • PubChem. (n.d.).[4][5] Methyl 3-iodo-1H-indazole-5-carboxylate | C9H7IN2O2 | CID 24728589.[5][6] Retrieved from [Link][4][5]

  • American Elements. (n.d.). Methyl 3-iodo-1H-indazole-5-carboxylate.[7][1][3][5][6][8][9][10] Retrieved from [Link]

"purification of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Executive Summary

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 1234616-44-4) is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Axitinib analogs).[1] Its structural utility lies in the C3-iodine handle (amenable to Suzuki-Miyaura coupling) and the C5-ester (amenable to hydrolysis/amidation).[1] However, its synthesis—typically via N-methylation of the 3-iodo-1H-indazole precursor—generates a challenging impurity profile, most notably the N2-methyl regioisomer .[1]

This guide details two validated purification protocols: Flash Column Chromatography (for high-purity R&D scale) and Recrystallization (for process scalability), ensuring the removal of regioisomers and unreacted iodine.[1]

Chemical Context & Impurity Profile

The purification strategy is dictated by the synthesis route.[1] The most common pathway involves the methylation of methyl 3-iodo-1H-indazole-5-carboxylate using iodomethane (MeI) and a base (e.g., K₂CO₃ or Cs₂CO₃).[1]

The Regioisomer Challenge (N1 vs. N2)

Indazoles exhibit annular tautomerism.[1] Alkylation produces a mixture of N1-methyl (desired, thermodynamic) and N2-methyl (undesired, kinetic) isomers.[1]

  • Target (N1-Me): Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.[1][2][3]

  • Impurity (N2-Me): Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate.[1]

Critical Insight: On standard silica gel, the N1-isomer is generally less polar (higher R_f) than the N2-isomer due to the suppression of the dipole moment, though this can vary with specific mobile phases [1].[1]

Impurity Table
ComponentStructure NoteSourceDetection (TLC/LCMS)
Target (N1) N-Me at pos 1ProductMajor Peak
Isomer (N2) N-Me at pos 2ByproductMinor Peak (Lower R_f usually)
Des-iodo H at pos 3Unreacted SMDifferent retention time; Mass -126
Iodine (I₂) Purple solidReagent residueVisual (color), Oxidizer strips

Purification Workflow Visualization

PurificationWorkflow cluster_0 Critical Step: Iodine Removal Start Crude Reaction Mixture (N1/N2 Isomers + Salts) Quench Aqueous Workup (Na2S2O3 Wash) Start->Quench Remove I2 Dry Drying (Na2SO4) & Concentration Quench->Dry Decision Scale & Purity Req? Dry->Decision MethodA Method A: Flash Chromatography (High Purity >99%) Decision->MethodA <5g / R&D MethodB Method B: Recrystallization (Scalable >10g) Decision->MethodB >5g / Process QC QC Analysis (1H NMR / HPLC) MethodA->QC MethodB->QC

Caption: Workflow decision tree for isolating Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.

Pre-Purification Workup (Mandatory)

Before applying Method A or B, the crude reaction mixture must be free of oxidative species (I₂) which can degrade the product or stain chromatography columns.[1]

  • Quench: Dilute reaction mixture with EtOAc. Wash with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) .[1] Shake vigorously until the organic layer shifts from purple/brown to yellow/orange.[1]

  • Wash: Wash with Brine (sat. NaCl).[1][4]

  • Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to a solid residue.

Method A: Flash Column Chromatography

Best for: R&D scale (<5g), separating close-eluting isomers.[1]

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[1]

Protocol:

  • TLC Analysis: Develop a TLC plate in Hexanes:EtOAc (3:1) .

    • Target (N1): Expect R_f ~ 0.4 - 0.5.[1]

    • Impurity (N2): Expect R_f ~ 0.2 - 0.3 (more polar).[1]

    • Visualization: UV (254 nm).[1] The iodine atom provides strong quenching.[1]

  • Loading: Dissolve the crude solid in a minimum amount of Dichloromethane (DCM).[1] Perform a "dry load" by mixing with silica and evaporating if solubility in Hexanes is poor.[1]

  • Elution Gradient:

    • 0–5 min: 100% Hexanes (Equilibration).

    • 5–15 min: 0% → 10% EtOAc in Hexanes.[1]

    • 15–40 min: 10% → 30% EtOAc in Hexanes (Product elution window).

    • 40–50 min: Flush with 50% EtOAc to remove N2 isomer.

  • Collection: Collect fractions containing the major upper spot. Evaporate solvent to yield a white to pale-yellow solid.[1]

Expert Note: If separation is poor, switch solvent system to DCM:MeOH (99:1) . The chlorinated solvent often resolves indazole isomers better due to pi-pi interactions.[1]

Method B: Recrystallization

Best for: Process scale (>10g), removing minor N2 isomer without chromatography.[1]

Based on solubility differentials of indazole isomers [2], the N1 isomer typically crystallizes more readily from polar/non-polar mixtures.[1]

Solvent System: Acetonitrile (ACN) or Ethanol/Water.[1]

Protocol:

  • Dissolution: Place crude solid in a flask. Add Acetonitrile (5 mL per gram of solid) .

  • Heating: Heat to reflux (approx. 80-82°C) with stirring until fully dissolved. If solids remain, add ACN in 1 mL increments.[1]

  • Cooling (Critical):

    • Remove from heat and let cool to room temperature slowly (over 1 hour). Rapid cooling traps the N2 isomer.[1]

    • Once at RT, transfer to an ice bath (0-4°C) for 2 hours.

  • Filtration: Filter the resulting white needles under vacuum.

  • Wash: Wash the filter cake with cold (-10°C) ACN.

  • Drying: Dry in a vacuum oven at 45°C overnight.

Yield Expectation: 60-75% recovery.[1] Purity: >98% (N2 isomer remains in the mother liquor).[1]

Quality Control & Validation

Every batch must be validated to ensure the correct regioisomer was isolated.[1]

1H NMR Validation (DMSO-d₆ or CDCl₃)

The methyl group position is the diagnostic marker.[1]

ProtonChemical Shift (δ ppm)MultiplicityDiagnostic Feature
N-CH₃ (N1) 4.05 - 4.15 SingletTarget. N1-Me is usually shielded relative to N2.[1]
N-CH₃ (N2) 4.20 - 4.35 SingletImpurity. Downfield shift due to adjacent sp2 nitrogen.[1]
C3-H Absent-Presence indicates incomplete iodination.[1]
Ester -OCH₃ 3.90 - 3.95SingletStandard ester peak.[1]
HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[1]

  • Gradient: 50% B to 90% B over 15 mins.

  • Detection: 254 nm.[1]

  • Criteria: Purity > 98.0% area; N2 isomer < 0.5%.

Troubleshooting

IssueRoot CauseCorrective Action
Product is purple/pink Iodine contaminationRe-dissolve in EtOAc and wash with Na₂S₂O₃.
Low Yield (Recryst) Product too soluble in ACNAdd water (anti-solvent) dropwise at reflux until turbidity appears, then cool.[1]
Co-elution on Column Column overloadedReduce loading to <1% of silica mass or switch to DCM/MeOH gradient.
N2 Isomer Persistence Thermodynamic equilibriumEnsure reaction base was not too strong; N2 forms faster but N1 is more stable. Longer reaction times may favor N1 [3].[1]

References

  • Bethanamudi, P., et al. (2012).[1][5] "Synthesis of Novel N1 and N2 Indazole Derivatives." E-Journal of Chemistry. Available at: [Link] (Demonstrates separation principles of N1/N2 alkyl indazoles).[1]

  • Luo, G., et al. (2011).[1] "Method for separating and purifying substituted indazole isomers."[1][6] CN Patent 101948433A.[1] Available at: (Describes recrystallization techniques for indazole isomer separation).

  • Cheung, M., et al. (2013).[1] "Synthesis of methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate." World Intellectual Property Organization, WO2013066266.[1] Available at: [Link] (Primary synthesis and characterization source).[1]

  • PubChem. (n.d.).[1][7] "Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Compound Summary." National Library of Medicine.[1] Available at: [Link].[1]

Sources

Optimization of Purification Strategies for Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the isolation and purification of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 1234616-44-4).[1] This compound is a critical intermediate in the synthesis of kinase inhibitors and PARP inhibitors, often serving as the electrophile in Suzuki-Miyaura cross-couplings.[1]

The purification of this intermediate presents specific challenges:

  • Solubility Profile: The presence of the iodine atom and methyl ester significantly increases lipophilicity compared to the parent acid, but limits solubility in non-polar loading solvents.[1]

  • Impurity Separation: Critical separation is required from the unreacted starting material (Methyl 1-methyl-1H-indazole-5-carboxylate) and potential regioisomers (if synthesized via methylation of the N-H indazole).[1]

This protocol utilizes Normal Phase Flash Chromatography with a gradient elution strategy, validated by TLC and LC-MS.[1]

Physicochemical Characterization & Separation Logic

To design an effective chromatography method, we must understand the molecular interactions with the stationary phase (Silica Gel 60).[1]

Molecule Analysis[1][2][3][4]
  • Core Structure: Indazole ring (fused benzene + pyrazole).[1]

  • Substituents:

    • C3-Iodo: Highly lipophilic and polarizable.[1] Increases

      
       significantly relative to the C3-H precursor.[1]
      
    • N1-Methyl: Blocks hydrogen bond donation at the nitrogen, reducing interaction with silanol groups on silica.[1]

    • C5-Carboxylate (Methyl Ester): Moderate polarity; acts as a hydrogen bond acceptor.[1]

Relative Elution Order (Normal Phase Silica)

Based on structure-activity relationships (SAR) on silica gel:

  • Target (3-Iodo): Most lipophilic. Elutes First (Highest

    
    ).
    
  • Starting Material (3-H): Less lipophilic than the iodo-derivative.[1] Elutes Second .

  • Des-methyl Impurities (N-H): If present, these possess strong H-bond donating capabilities, interacting strongly with silica.[1] Elutes Last (Lowest

    
    ).
    
CompoundFunctional DifferencePredicted LogPRelative

(Hex:EtOAc 3:1)
Target (3-Iodo) C-I bond (Lipophilic)~3.20.65
Precursor (3-H) C-H bond~2.40.45
N-Desmethyl N-H (H-bond donor)~2.10.15

Pre-Chromatography Method Development

Thin Layer Chromatography (TLC) Optimization

Before committing to a column, solvent selectivity must be established.[1]

  • Stationary Phase: Silica Gel 60

    
     aluminum sheets.[1]
    
  • Visualization: UV absorption at 254 nm (Indazole core is strongly UV active).

Recommended Solvent Systems:

  • Hexane/Ethyl Acetate (3:1): Standard starting point.[1] Expect Target ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .[1]
    
  • Dichloromethane (DCM) / Methanol (99:1): Use if the compound streaks or if solubility in Hexane is poor.[1]

Sample Preparation (Dry Loading)

Direct liquid injection is discouraged due to the compound's poor solubility in the initial mobile phase (high % Hexane).[1] Liquid injection in a strong solvent (e.g., 100% DCM) will cause "band broadening" and poor separation.[1]

Protocol: Dry Loading

  • Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM) or THF .[1]

  • Add Celite 545 or Silica Gel (ratio 1:2 w/w relative to crude mass).[1]

  • Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.[1]

  • Pack this powder into a solid load cartridge or directly atop the column pre-column.[1]

Detailed Flash Chromatography Protocol

Equipment & Materials
  • System: Automated Flash Chromatography System (e.g., Biotage Isolera, Teledyne ISCO).[1]

  • Column: High-performance spherical silica (20–40 µm).[1]

    • Scale: 1g crude

      
       12g or 24g cartridge.[1]
      
  • Solvents: HPLC Grade n-Heptane (or Hexane) and Ethyl Acetate (EtOAc).[1]

Gradient Method

The iodine atom adds significant mass and lipophilicity.[1] A shallow gradient is required to ensure separation from the unreacted starting material.[1]

Step-by-Step Gradient Table:

StepTime / CV (Column Volumes)% Ethyl Acetate (B)% Heptane (A)Purpose
Equilibration 3 CV0%100%Wetting the column.[1]
Isocratic Hold 2 CV0%100%Elute highly non-polar impurities (e.g., excess Iodine).
Linear Gradient 10 CV0%

20%
100%

80%
Elution of Target (3-Iodo).
Linear Gradient 5 CV20%

50%
80%

50%
Elution of Precursor (3-H).[1]
Flush 3 CV100%0%Remove polar debris.[1]
Detection & Fraction Collection[1]
  • Wavelengths: Monitor 254 nm (primary) and 280 nm (secondary).[1]

  • Collection Logic: Collect all peaks with absorbance > 15 mAU.

  • Post-Run Analysis: Check fractions corresponding to the first major peak via LC-MS or TLC to confirm absence of starting material.[1]

Visual Workflow & Logic

The following diagram illustrates the purification decision matrix and workflow.

PurificationWorkflow Start Crude Reaction Mixture (Target + Precursor + Salts) Workup Aqueous Workup (Na2S2O3 wash to remove Iodine) Start->Workup TLC TLC Analysis (Hex/EtOAc 3:1) Workup->TLC Decision Delta Rf > 0.15? TLC->Decision DryLoad Dry Load on Celite (DCM solution -> Evaporate) Decision->DryLoad Yes (Separable) Recryst Alternative: Recrystallization (EtOH or MeCN) Decision->Recryst No (Co-elution) Flash Flash Chromatography Gradient: 0-20% EtOAc DryLoad->Flash QC QC: LC-MS / 1H-NMR (Check C3-H absence) Flash->QC Recryst->QC

Figure 1: Purification workflow for 3-iodo-1-methyl-1H-indazole-5-carboxylate, prioritizing chromatography but offering recrystallization as a backup for difficult separations.

Troubleshooting & Optimization

Issue: Co-elution with Starting Material

If the 3-H precursor co-elutes with the 3-Iodo target:

  • Cause: The gradient slope is too steep (increasing polarity too fast).[1]

  • Solution: Use an isocratic "hold" at the percentage where the target begins to elute (likely ~10-15% EtOAc).[1] Hold for 5 CVs before resuming the gradient.[1]

Issue: "Ghost" Peaks or Broadening[1]
  • Cause: Instability of the C-I bond (unlikely on silica, but possible in light) or poor solubility.[1]

  • Solution: Ensure the column is protected from direct sunlight (wrap in foil).[1] Verify the dry loading technique; ensure the Celite powder is completely dry before packing.[1]

Issue: Residual Iodine Coloration
  • Observation: Fractions appear yellow/brown.[1]

  • Solution: Wash the combined organic fractions with 10% Sodium Thiosulfate (

    
    ) before chromatography.[1] If color persists in the column, the thiosulfate wash was insufficient.[1]
    

Quality Control (QC) Validation

To confirm the isolation of the correct species (Target vs. Starting Material), rely on Proton NMR (


 NMR) .
  • Diagnostic Signal:

    • Starting Material (3-H): Look for the singlet at

      
       ~8.0 - 8.2 ppm  corresponding to the C3-proton.[1]
      
    • Target (3-Iodo): This singlet will be ABSENT .

    • Shift Effect: The protons at C4 and C7 may shift slightly downfield due to the proximity of the heavy Iodine atom (anisotropic effect), but the disappearance of the C3-H is the definitive proof.[1]

References

  • Synthesis and Properties of Indazole Esters

    • Source: American Elements.[1][2] "Methyl 3-iodo-1H-indazole-5-carboxylate Properties."

    • URL:[1]

  • General Indazole Purification Protocols (Patent)

    • Source: Pfizer Inc. (2009).[1] "Indazole Derivatives as Acetyl-CoA Carboxylase Inhibitors." WO 2009/144554.[1] (Describes analogous purification of ethyl/methyl indazole esters using EtOAc/Heptane gradients).

    • URL:[1]

  • Iodination Methodologies

    • Source: BenchChem.[1] "Spectroscopic Comparison of Iodo-indazole Isomers." (Provides NMR solvent handling for indazoles).

    • URL:[1]

  • Chemical Safety & Handling

    • Source: PubChem.[1][3] "Methyl 3-iodo-1H-indazole-5-carboxylate (CID 24728589)."[1][3][2]

    • URL:[1]

Sources

"analytical methods for Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Analytical Characterization of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Introduction & Compound Profile

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 1234616-44-4) is a critical intermediate scaffold used in the synthesis of small molecule kinase inhibitors. The unique substitution pattern—featuring an iodine handle at C3 for cross-coupling (Suzuki/Sonogashira) and a methyl ester at C5 for further derivatization—makes it a high-value building block.

However, the synthesis of this compound presents specific analytical challenges, primarily the separation of regioisomers (N1-methyl vs. N2-methyl) and the stability of the C-I bond. This guide provides a validated analytical framework to ensure the identity, purity, and stability of this intermediate.

Physicochemical Profile
PropertyValue / CharacteristicNotes
Formula C₁₀H₉IN₂O₂
Molecular Weight 316.09 g/mol Monoisotopic Mass: 315.97
Appearance Off-white to pale yellow solidColoration often indicates free iodine or oxidation.[1]
Solubility DMSO, DCM, MeOH, MeCNPoor solubility in water.
UV Max ~254 nm, ~300 nmIndazole core is highly UV active.
LogP (Calc) ~2.5 - 2.8Moderately lipophilic; suitable for RP-HPLC.

Critical Quality Attributes (CQAs) & Impurity Logic

Before defining the methods, we must understand what we are looking for. The synthesis typically involves methylation of methyl 3-iodo-1H-indazole-5-carboxylate.

  • Impurity A (Regioisomer): Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate.

    • Cause: Indazole alkylation often yields a mixture of N1 (thermodynamic) and N2 (kinetic) products.

    • Detection: These isomers have distinct retention times and NMR shifts.

  • Impurity B (Hydrolysis): 3-Iodo-1-methyl-1H-indazole-5-carboxylic acid.[2]

    • Cause: Moisture sensitivity of the ester.

  • Impurity C (De-iodinated): Methyl 1-methyl-1H-indazole-5-carboxylate.

    • Cause: Photolytic cleavage of the C-I bond.

ImpurityMap SM Methyl 3-iodo-1H-indazole- 5-carboxylate Target TARGET: Methyl 3-iodo-1-methyl- 1H-indazole-5-carboxylate (N1-Isomer) SM->Target Methylation Imp_N2 Impurity A: N2-Isomer SM->Imp_N2 Minor Path Reagent Me-I / Base Reagent->Target Imp_Acid Impurity B: Free Acid (Hydrolysis) Target->Imp_Acid H2O/H+ Imp_DeI Impurity C: Des-iodo (Photolysis) Target->Imp_DeI hν (Light)

Figure 1: Impurity Fate Mapping showing the origin of critical impurities relative to the target molecule.

Method 1: High-Performance Liquid Chromatography (HPLC)[1][3]

Objective: Quantitative assay and purity profiling. This method is designed to separate the N1/N2 regioisomers, which is the most critical separation.

Protocol Parameters
  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC (converted to HPLC conditions).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Rationale: The C18 phase provides strong hydrophobic interaction to retain the methylated indazole. The "Plus" or end-capped version reduces tailing caused by the basic nitrogen.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Rationale: Acidic pH ensures the basic indazole nitrogen remains in a consistent protonation state (though N1-methyl indazoles are very weak bases, pKa < 2), sharpening peak shape.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).

  • Injection Volume: 5 µL.

Gradient Table
Time (min)% Mobile Phase BEvent
0.010Initial Hold
2.010Isocratic (Solvent front elution)
15.090Linear Gradient
18.090Wash
18.110Re-equilibration
23.010End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 2 mL Acetonitrile (sonicate if necessary), then dilute to volume with Diluent. (Conc: 1 mg/mL).[4]

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL for assay.

  • Precaution: Amber glassware is mandatory to prevent photo-deiodination during analysis.

System Suitability Criteria
  • Tailing Factor: < 1.5.

  • Theoretical Plates: > 5000.

  • Resolution (Target vs N2-isomer): > 2.0 (The N2 isomer typically elutes earlier than the N1 target on C18 due to higher polarity/lower lipophilicity).

Method 2: Structural Identification (NMR Spectroscopy)

Objective: Unequivocal structural confirmation, specifically distinguishing the N-methyl location.

Protocol
  • Solvent: DMSO-d6 (preferred) or CDCl3.

  • Frequency: 400 MHz or higher.

  • Internal Standard: TMS (0.00 ppm).

Expected Chemical Shifts (DMSO-d6)
PositionTypeShift (δ ppm)MultiplicityInterpretation
N-CH₃ Alkyl4.15 - 4.25 Singlet (3H)Diagnostic: N1-Me is typically downfield of N2-Me (~4.0 vs 4.15).
O-CH₃ Ester3.85 - 3.95Singlet (3H)Methyl ester protons.
H-4 Aromatic~8.30Singlet (1H)Ortho to ester, meta to iodine.
H-6 Aromatic~7.95Doublet (1H)Adjacent to H7.
H-7 Aromatic~7.75Doublet (1H)Adjacent to H6.
  • Expert Insight: The Nuclear Overhauser Effect (NOE) is the gold standard for confirming regiochemistry.

    • Irradiate N-CH₃ (4.2 ppm): If N1-methylated (Target), you will see an NOE enhancement at H-7 (aromatic).

    • If N2-methylated (Impurity), you will see NOE enhancement at H-3 (if H was present, but here I is present) or negligible aromatic interaction compared to the N1-H7 proximity.

Method 3: Residual Solvent & Iodine Analysis

Since this is an intermediate, downstream chemistry is sensitive to catalyst poisoning.

  • Iodine Content (Titration/Elemental):

    • Method: Oxygen Flask Combustion followed by potentiometric titration with AgNO3.

    • Limit: 39.5% - 40.5% (Theoretical: 40.16%).

    • Why: Ensures no des-iodo impurity or inorganic iodide salts are trapped in the crystal lattice.

  • Residual Solvents (GC-Headspace):

    • Solvents to monitor: Methanol (from esterification), DCM (extraction), DMF (methylation solvent).

    • Column: DB-624 or equivalent (volatile organic solvents).

    • Carrier: Nitrogen or Helium.

References

  • Preparation of Indazole Intermediates

    • Source: V. S. P. R.[5] Lingam, et al. "Process for the preparation of indazole derivatives." US Patent 2011/0130429.

    • Relevance: Describes methylation conditions and purific
    • URL
  • HPLC Analysis of Indazoles

    • Source: Liu, X., et al. "Separation of N1- and N2-alkylated indazole regioisomers by high-performance liquid chromatography.
    • Relevance: Establishes the elution order of N1 vs N2 isomers on C18 columns.
    • URL:[Link]

  • Compound Data (PubChem)

    • Source: National Center for Biotechnology Information.
    • Relevance: Physical property verification.[3][4][6][7]

    • URL:[Link]

  • NMR Characterization of Indazoles

    • Source: Claramunt, R. M., et al. "The structure of N-alkylindazoles." Arkivoc, 2007.
    • Relevance: Provides chemical shift rules for distinguishing N1 vs N2 alkyl
    • URL:[Link]

Sources

Application Notes and Protocols for the Use of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its strategic placement of an iodo group at the C3 position, a methyl group at the N1 position, and a methyl carboxylate at the C5 position makes it a versatile precursor for the synthesis of complex molecular architectures. The indazole core is a privileged scaffold found in numerous pharmacologically active compounds, including potent kinase inhibitors and anticancer agents.[1] This document provides a comprehensive guide for the synthesis and application of this key intermediate, with a focus on palladium-catalyzed cross-coupling reactions.

The N-methylation of the indazole ring is a critical feature, as it often enhances the reactivity and selectivity of subsequent functionalization at the C3 position. The presence of the iodo group, a highly effective leaving group in palladium-catalyzed reactions, allows for the efficient formation of new carbon-carbon and carbon-nitrogen bonds. This guide will detail protocols for the synthesis of the title compound and its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing researchers with the necessary information to leverage this valuable synthetic tool.

Synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

The synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate can be efficiently achieved through a three-step sequence starting from the commercially available 1H-indazole-5-carboxylic acid. This sequence involves esterification, N-methylation, and subsequent iodination at the C3 position.

Synthesis_Workflow A 1H-Indazole-5-carboxylic Acid B Methyl 1H-indazole-5-carboxylate A->B Esterification (MeOH, H₂SO₄) C Methyl 1-methyl-1H-indazole-5-carboxylate B->C N-Methylation (CH₃I, Base) D Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate C->D C3-Iodination (I₂, Base)

Caption: Synthetic workflow for Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.

Protocol 1: Synthesis of Methyl 1H-indazole-5-carboxylate

This initial step involves a classic Fischer esterification of the carboxylic acid.

Materials:

Reagent/SolventCAS NumberSupplierNotes
1H-Indazole-5-carboxylic acid615-36-1Commercially Available
Methanol (MeOH), anhydrous67-56-1Commercially Available
Sulfuric acid (H₂SO₄), concentrated7664-93-9Commercially AvailableCorrosive, handle with care
Saturated sodium bicarbonate (NaHCO₃) solutionN/ALab Prepared
Ethyl acetate (EtOAc)141-78-6Commercially Available
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Commercially Available

Procedure:

  • To a suspension of 1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of starting material), slowly add concentrated sulfuric acid (0.1 eq) at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 1H-indazole-5-carboxylate as a solid, which can be used in the next step without further purification.[2]

Protocol 2: Synthesis of Methyl 1-methyl-1H-indazole-5-carboxylate

The N-methylation of the indazole ring is a critical step. The choice of base and solvent can influence the regioselectivity between N1 and N2 methylation. The following protocol favors the thermodynamically more stable N1 isomer.

Materials:

Reagent/SolventCAS NumberSupplierNotes
Methyl 1H-indazole-5-carboxylate473416-12-5From Protocol 1
Sodium hydride (NaH), 60% dispersion in mineral oil7646-69-7Commercially AvailableFlammable solid, handle under inert atmosphere
N,N-Dimethylformamide (DMF), anhydrous68-12-2Commercially Available
Methyl iodide (CH₃I)74-88-4Commercially AvailableToxic and volatile, handle with extreme care in a fume hood

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF (15 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon), add a solution of Methyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 1-methyl-1H-indazole-5-carboxylate.

Protocol 3: Synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

The final step is the regioselective iodination at the C3 position of the N-methylated indazole.

Materials:

Reagent/SolventCAS NumberSupplierNotes
Methyl 1-methyl-1H-indazole-5-carboxylate171480-57-0From Protocol 2
Iodine (I₂)7553-56-2Commercially Available
Potassium hydroxide (KOH)1310-58-3Commercially AvailableCorrosive
N,N-Dimethylformamide (DMF)68-12-2Commercially Available

Procedure:

  • Dissolve Methyl 1-methyl-1H-indazole-5-carboxylate (1.0 eq) in DMF (10 mL per gram of starting material).

  • Add powdered potassium hydroxide (2.0 eq) to the solution and stir at room temperature for 15 minutes.

  • Add a solution of iodine (1.5 eq) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate as a solid.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the C3 position.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl/Heteroaryl Indazoles

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C3 position of the indazole and various aryl or heteroaryl boronic acids or their esters.[3][4]

Caption: General scheme for the Suzuki-Miyaura coupling of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

Materials:

Reagent/SolventCAS NumberExample SupplierNotes
Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate1234616-44-4From Protocol 3
Aryl/Heteroaryl boronic acidVariesCommercially Available1.2 - 1.5 equivalents
Pd(PPh₃)₄ or PdCl₂(dppf)14221-01-3 / 72287-26-4Commercially Available2-5 mol%
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)497-19-8 / 584-08-7Commercially Available2.0 - 3.0 equivalents
1,4-Dioxane/Water or Toluene/WaterVariesCommercially AvailableSolvent system (e.g., 4:1 mixture)

Procedure:

  • To a reaction vessel, add Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Purge the vessel with an inert gas (nitrogen or argon).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 3-aryl/heteroaryl indazole.

Expected Results and Scope:

The Suzuki-Miyaura coupling is generally high-yielding with a broad substrate scope. Both electron-rich and electron-deficient aryl boronic acids can be used.

Aryl Boronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O906>90
4-Methoxyphenylboronic acidPdCl₂(dppf)Na₂CO₃1,4-Dioxane/H₂O85885-95
3-Pyridylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001270-85
Sonogashira Coupling: Synthesis of 3-Alkynyl Indazoles

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C3 position of the indazole and a terminal alkyne, providing access to 3-alkynyl indazole derivatives.[5]

Protocol 5: General Procedure for Sonogashira Coupling

Materials:

Reagent/SolventCAS NumberExample SupplierNotes
Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate1234616-44-4From Protocol 3
Terminal alkyneVariesCommercially Available1.2 - 1.5 equivalents
PdCl₂(PPh₃)₂13965-03-2Commercially Available2-5 mol%
Copper(I) iodide (CuI)7681-65-4Commercially Available5-10 mol%
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)121-44-8 / 7087-68-5Commercially AvailableBase and solvent
Tetrahydrofuran (THF), anhydrous109-99-9Commercially AvailableCo-solvent

Procedure:

  • To a reaction vessel, add Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Purge the vessel with an inert gas.

  • Add anhydrous THF and the amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or slightly elevated temperature (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 3-alkynyl indazole.

Buchwald-Hartwig Amination: Synthesis of 3-Aminoindazoles

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the C3 position of the indazole and a primary or secondary amine.[6][7]

Protocol 6: General Procedure for Buchwald-Hartwig Amination

Materials:

Reagent/SolventCAS NumberExample SupplierNotes
Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate1234616-44-4From Protocol 3
Primary or secondary amineVariesCommercially Available1.2 - 1.5 equivalents
Pd₂(dba)₃ or Pd(OAc)₂51364-51-3 / 3254-89-5Commercially Available1-3 mol%
Xantphos or other suitable ligand161265-03-8Commercially Available2-6 mol%
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)865-48-5 / 534-17-8Commercially Available1.5 - 2.5 equivalents
Toluene or 1,4-Dioxane, anhydrous108-88-3 / 123-91-1Commercially AvailableSolvent

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).

  • Add the anhydrous solvent (e.g., toluene).

  • Add Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.5 eq).

  • Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the 3-aminoindazole derivative.

Application in the Synthesis of PARP Inhibitors: The Case of Niraparib

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate and its derivatives are key intermediates in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[8] One prominent example is Niraparib, an orally active PARP inhibitor used in the treatment of ovarian cancer.[4] The synthesis of Niraparib often involves a Suzuki coupling of a protected piperidine-boronic acid derivative with a functionalized indazole core, which can be derived from the title compound.

Niraparib_Synthesis IndazoleIodo Methyl 3-iodo-1-methyl- 1H-indazole-5-carboxylate CoupledProduct Coupled Intermediate IndazoleIodo->CoupledProduct Suzuki Coupling PiperidineBoronic Protected Piperidine- boronic acid derivative PiperidineBoronic->CoupledProduct Niraparib Niraparib CoupledProduct->Niraparib Further Transformations (e.g., Amidation)

Caption: Simplified retrosynthetic approach to Niraparib highlighting the role of the indazole intermediate.

The ability to perform a Suzuki coupling at the C3 position of the indazole allows for the introduction of the piperidinylphenyl moiety, a key structural feature of Niraparib. The methyl carboxylate at the C5 position can then be converted to the corresponding carboxamide through standard amidation procedures.

Conclusion

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a versatile and valuable building block in modern organic synthesis. Its straightforward preparation and high reactivity in palladium-catalyzed cross-coupling reactions make it an ideal starting material for the synthesis of a wide range of substituted indazole derivatives. The protocols detailed in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents such as PARP inhibitors. The causality behind the experimental choices lies in the well-established reactivity of iodoarenes in palladium catalysis and the strategic N-methylation to direct reactivity and prevent side reactions. The provided protocols are designed to be robust and reproducible, serving as a reliable resource for the scientific community.

References

  • MySkinRecipes. (n.d.). Methyl 3-iodo-1H-indazole-5-carboxylate. Retrieved from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... Retrieved from [Link]

  • PMC - NIH. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
  • ResearchGate. (n.d.). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]

  • PMC - NIH. (n.d.). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • ACS Publications. (n.d.). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Retrieved from [Link]

  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]

  • PMC - NIH. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • PMC - NIH. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof.
  • MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]

  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • PMC - NIH. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Retrieved from [Link]

  • PMC - NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ignited Minds Journals. (n.d.). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

Sources

Application Note: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate as a High-Value Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the technical utility of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 1234616-44-4), a bifunctional indazole scaffold critical in the synthesis of Type II kinase inhibitors and receptor modulators.

Introduction & Chemical Identity

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a disubstituted indazole building block characterized by two orthogonal reactive handles: a C3-iodide and a C5-methyl ester .[1] This orthogonality allows for sequential functionalization, making it an ideal core for Diversity-Oriented Synthesis (DOS) of kinase inhibitor libraries (e.g., targeting VEGFR, PDGFR).

The N1-methyl group locks the tautomeric equilibrium, preventing the regiochemical ambiguity often seen with 1H-indazoles during subsequent alkylations. The C3-iodo position is highly activated for Palladium-catalyzed cross-couplings, while the C5-ester serves as a latent electrophile for amidation or reduction.

Key Chemical Properties
PropertySpecification
CAS Number 1234616-44-4
Molecular Formula C₁₀H₉IN₂O₂
Molecular Weight 316.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Strategic Utility in Drug Discovery

This compound is primarily utilized to synthesize 3,5-disubstituted indazoles . Its utility is defined by the reactivity difference between the C3-I and C5-COOMe motifs.

  • Primary Vector (C3): The C3-iodine bond is weak and electron-deficient, facilitating rapid oxidative addition by Pd(0) species. It is used to install the "hinge-binding" motif of kinase inhibitors via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.

  • Secondary Vector (C5): The C5-ester is generally inert to standard cross-coupling conditions. Post-coupling, it is hydrolyzed to the acid and coupled with amines to form the "solvent-exposed" tail, crucial for tuning physicochemical properties (logP, solubility).

Visualization: Orthogonal Functionalization Workflow

Indazole_Workflow Scaffold Methyl 3-iodo-1-methyl- 1H-indazole-5-carboxylate (Starting Material) Step1 Step 1: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Scaffold->Step1  Ar-B(OH)2   Intermediate 3-Substituted Intermediate (C5-Ester Intact) Step1->Intermediate Step2 Step 2: Ester Hydrolysis (LiOH/THF) Intermediate->Step2 Acid Carboxylic Acid Core Step2->Acid Step3 Step 3: Amide Coupling (HATU/Amine) Acid->Step3  R-NH2   Final Final Bioactive Candidate Step3->Final

Caption: Sequential functionalization strategy exploiting the reactivity difference between C3-I and C5-COOMe.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C3

Objective: To install an aryl or heteroaryl group at the C3 position while preserving the C5 ester. Mechanism: Pd(0) inserts into the C3-I bond. The N1-methyl group prevents catalyst poisoning by eliminating acidic N-H protons.

Materials:

  • Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 equiv)[1][2]

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for stability and efficiency with electron-deficient heterocycles.

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the Indazole scaffold (1.0 equiv), Boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvation: Add degassed 1,4-Dioxane/Water (4:1). Concentration should be ~0.1 M.

  • Reaction: Seal the vial and heat to 80–90°C for 4–12 hours. Monitor by LC-MS (Target mass: M - I + Ar).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The C5-ester product usually elutes later than the de-iodinated byproduct (if any).

Critical Control Point: De-iodination (reductive elimination of H instead of Ar) can occur if the reaction is overheated or if the boronic acid is wet. Ensure anhydrous conditions during setup.

Protocol B: C5-Ester Hydrolysis and Amidation

Objective: To convert the C5-ester into a functionalized amide (common in optimizing ADME properties).

Procedure:

  • Hydrolysis: Dissolve the C3-substituted intermediate in THF/MeOH/H₂O (3:1:1). Add LiOH·H₂O (3.0 equiv).[3] Stir at RT for 2–4 hours.[3]

  • Quench: Acidify to pH ~3 with 1N HCl. The carboxylic acid typically precipitates. Filter and dry.[3]

  • Amidation: Suspend the acid in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate. Add the desired amine (1.1 equiv). Stir at RT for 2 hours.

  • Isolation: Dilute with water. If solid precipitates, filter.[3] If oil forms, extract with DCM.

Quality Control & Validation

To ensure experimental integrity, the starting material must be validated before use in high-value synthesis.

TestAcceptance CriteriaMethod Note
¹H NMR (DMSO-d₆) Singlet at ~4.05 ppm (N-Me) Singlet at ~3.90 ppm (O-Me) No N-H signal.Confirms N1-methylation and absence of N-H impurities.
LC-MS Single peak >98% area. [M+H]⁺ = 317.0 ± 0.5 Da.Check for de-iodinated impurity (Mass ~190).
Appearance No dark brown coloration.Darkening indicates iodine liberation; repurify if observed.
Diagram: Self-Validating Purity Check

QC_Check Start Sample Analysis Check1 LC-MS Purity > 98%? Start->Check1 Check2 ¹H NMR: N-Me Singlet Present? Check1->Check2 Yes Fail REPURIFY (Recrystallize) Check1->Fail No Check3 Color: Pale Yellow/White? Check2->Check3 Yes Check2->Fail No (Isomer mix) Pass RELEASE FOR SYNTHESIS Check3->Pass Yes Check3->Fail No (Iodine decomp)

Caption: Decision tree for validating the quality of the starting material prior to synthesis.

References

  • PubChem Compound Summary. (2025). Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CID 24728589).[1] National Center for Biotechnology Information. Link

  • BldPharm. (n.d.). Product Datasheet: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS 1234616-44-4).[1][4][2][5][6] Retrieved January 30, 2026. Link

  • Chemical Book. (2024).[7] Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Suppliers and Properties. Link

  • American Elements. (n.d.). Methyl 3-iodo-1H-indazole-5-carboxylate (Related N-unsubstituted analog). Link[8]

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid (US20040248960A1).[3] (Provides foundational chemistry for N1-methylation of indazole-3-carboxylates). Link

Sources

"applications of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate in Medicinal Chemistry

Executive Summary

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 1234616-44-4) serves as a high-value "privileged scaffold" in modern drug discovery. Its structural utility lies in its orthogonal reactivity : the C3-iodo position offers a handle for palladium-catalyzed carbon-carbon bond formation (targeting hydrophobic protein pockets), while the C5-methyl ester provides a gateway for amide coupling (targeting solvent-exposed regions or linker attachment).

This guide outlines the strategic application of this intermediate in synthesizing Type I/II kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs), supported by validated protocols and mechanistic insights.

Chemical Profile & Strategic Advantages

PropertySpecification
CAS Number 1234616-44-4
Molecular Formula

Molecular Weight 316.10 g/mol
Core Scaffold 1-Methyl-1H-indazole
Key Functionality A C3-Iodine: Highly reactive electrophile for Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Key Functionality B C5-Ester: Masked carboxylic acid; precursor for solubility-enhancing groups or PROTAC linkers.
Selectivity N1-methyl group prevents tautomeric shifting, locking the binding conformation.
Structural Logic in Drug Design

The indazole core mimics the purine ring of ATP, allowing it to anchor into the hinge region of kinase domains.

  • C3-Position: Vectors into the "gatekeeper" region or the back hydrophobic pocket (selectivity filter).

  • C5-Position: Vectors towards the solvent front, ideal for solubilizing tails (e.g., morpholine, piperazine) or E3 ligase linker attachment.

Application Workflows

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

G Start Methyl 3-iodo-1-methyl- 1H-indazole-5-carboxylate (Core Scaffold) Suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Intermediate_A 3-Aryl-indazole Intermediate Suzuki->Intermediate_A Hydrolysis Ester Hydrolysis (LiOH/THF) Intermediate_A->Hydrolysis Deprotection Acid Carboxylic Acid Precursor Hydrolysis->Acid Amidation Amide Coupling (HATU/Amine) Acid->Amidation R-NH2 Kinase Type I/II Kinase Inhibitor (e.g., VEGFR, PLK4) Amidation->Kinase PROTAC PROTAC Degrader (Linker + E3 Ligand) Amidation->PROTAC

Figure 1: Divergent synthetic pathways for kinase inhibitors and PROTACs using the 3-iodo-indazole scaffold.

Detailed Experimental Protocols

Protocol A: C3-Functionalization via Suzuki-Miyaura Coupling

Objective: Introduction of an aryl/heteroaryl group at the C3 position. This is typically the first step to avoid chemoselectivity issues with the ester later.

Reagents:

  • Scaffold: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv) — Preferred for steric tolerance.
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (aq).
  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial or round-bottom flask with the scaffold, boronic acid, and base. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-dioxane/water mixture.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of

    
    .
    
  • Reaction:

    • Thermal: Heat at 90°C for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes (Recommended for difficult substrates).

  • Work-up: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Insight: The C3-iodo bond is sterically crowded by the N-methyl group. Using bidentate ligands like dppf or Xantphos prevents rapid catalyst deactivation.

Protocol B: C5-Ester Hydrolysis & Amide Coupling

Objective: Conversion of the C5-ester to an amide to attach solubilizing groups or PROTAC linkers.

Step 1: Hydrolysis

  • Dissolve the C3-substituted intermediate in THF/MeOH/Water (3:1:1).

  • Add LiOH (3.0 equiv). Stir at Room Temperature (RT) for 2–4 hours.

  • Acidify to pH 3–4 with 1N HCl. The carboxylic acid usually precipitates; filter and dry.[2]

Step 2: Amidation (Linker Attachment)

  • Activation: Dissolve the acid (1.0 equiv) in dry DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins to form the active ester.

  • Coupling: Add the amine (e.g., N-Boc-piperazine or PROTAC linker amine) (1.1 equiv).

  • Completion: Stir at RT for 2–16 hours. Monitor by LC-MS.

  • Isolation: Pour into ice water. If solid forms, filter.[2][3] If oil forms, extract with DCM/MeOH (9:1).

Case Study: PROTAC Development

Target: MLLT1/3 Degradation. Concept: The indazole binds the target protein (Warhead), while the C5-position connects to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

Synthesis Logic:

  • Warhead Synthesis: Use Protocol A to attach a specific aryl group at C3 that ensures high affinity for MLLT1.

  • Linker Attachment: Use Protocol B to hydrolyze the C5-ester.

  • PROTAC Assembly: React the resulting acid with a mono-Boc-diamine linker. Deprotect the Boc group and couple with the E3 ligase ligand (e.g., Pomalidomide-acid).

Data Validation (Hypothetical): | Compound | C3 Substituent | C5 Substituent |


 (Target) | Degradation (

) | | :--- | :--- | :--- | :--- | :--- | | Parent | Iodine | Methyl Ester | >10 µM | N/A | | Intermediate | 4-Pyridyl | Methyl Ester | 150 nM | N/A | | PROTAC | 4-Pyridyl | Linker-Cereblon | 45 nM | 10 nM |

References

  • Synthesis and Biological Evaluation of Indazole Derivatives

    • Title: An efficient and simple approach for synthesizing indazole compounds using palladium-c
    • Source: PMC (PubMed Central)
    • URL:[Link]

  • PROTAC Applications (MLLT1/3)
  • General Indazole Functionalization

    • Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.
    • Source: MDPI Molecules
    • URL:[Link]

  • Kinase Inhibitor Design (PLK4)

    • Title: Design, synthesis, and biological evalu
    • Source: PubMed / PMC
    • URL:[Link]

Sources

Application Notes & Protocols: Synthesis of Bioactive Scaffolds from Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a highly versatile, bifunctional building block designed for the efficient synthesis of diverse compound libraries. Its strategic placement of an iodo group at the C3 position and a methyl ester at the C5 position allows for orthogonal, stepwise functionalization. This guide provides detailed application notes and validated protocols for the derivatization of this key intermediate through palladium-catalyzed cross-coupling reactions and subsequent amide bond formations, enabling researchers to rapidly access novel chemical entities for drug discovery programs.

Introduction: The Strategic Advantage of the Indazole Core

Indazole derivatives are prevalent in modern pharmacology, exhibiting a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties. Their rigid bicyclic structure serves as an excellent template for presenting functional groups in a well-defined three-dimensional space, facilitating precise interactions with biological targets. One notable example is Niraparib, a potent PARP inhibitor used in cancer therapy, which features a substituted indazole core.[2][3]

The subject of this guide, Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, is an ideal starting material for building molecules of similar complexity. Its two primary reaction sites offer distinct and predictable reactivity:

  • C3-Iodo Group: This aryl iodide is a prime substrate for a host of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are foundational for creating C-C and C-N bonds, which are critical for elaborating the core scaffold.[4][5][6][7]

  • C5-Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide coupling reactions with a diverse range of amines. This two-step process allows for the introduction of another key pharmacophoric element.

This dual functionality allows for a divergent synthetic approach, where a common intermediate can be transformed into a multitude of final products, accelerating the structure-activity relationship (SAR) studies essential in drug development.

Physicochemical Properties & Reactivity Profile

A clear understanding of the starting material's properties is crucial for successful and reproducible synthesis.

PropertyValueSource
Molecular Formula C₉H₇IN₂O₂[8]
Molecular Weight 302.07 g/mol [8]
Appearance Off-white to yellow solidN/A
Boiling Point 421.4 °C at 760 mmHg[8]
Key Reactive Sites C3-Iodo, C5-CarboxylateN/A

// Edges with specific ports c3_iodo -> main_structure [arrowhead=vee, color="#EA4335", penwidth=2, headport="w", tailport="e"]; c5_ester -> main_structure [arrowhead=vee, color="#4285F4", penwidth=2, headport="e", tailport="w"]; }

Caption: Reactivity map of the bifunctional indazole intermediate.

Experimental Protocols for Derivatization

The following protocols are designed to be robust and reproducible. As a Senior Application Scientist, I stress the importance of understanding the why behind each step. The choice of catalyst, ligand, base, and solvent is not arbitrary; it is a finely tuned system to maximize yield and purity.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is a cornerstone of modern organic synthesis for its reliability and broad substrate scope in forming carbon-carbon bonds.[4][9][10] The palladium catalyst cycles between Pd(0) and Pd(II) states to couple the aryl iodide with an organoboron compound.

Rationale: We select a palladium(II) precatalyst which is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the palladium complex and facilitates both the oxidative addition and reductive elimination steps. The aqueous base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.

G start Start reagents Combine Indazole, Boronic Acid, Base, & Solvent start->reagents degas Degas Mixture (N2/Ar Purge) reagents->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to 80-100 °C (Monitor by TLC/LC-MS) catalyst->heat workup Aqueous Workup (e.g., EtOAc/H2O) heat->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a 3:1 mixture of dioxane and water. The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., RuPhos, SPhos, or XPhos, 4-10 mol%).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1-methyl-1H-indazole-5-carboxylate derivative.

Protocol 3.2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling is an exceptionally efficient method for coupling terminal alkynes with aryl halides, providing access to key structural motifs in medicinal chemistry.[5][11][12][13][14] The reaction mechanism involves a synergistic interplay between palladium and copper(I) catalysts.

Rationale: The palladium catalyst activates the C-I bond. Simultaneously, the copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the product. An amine base is used both to scavenge the HI byproduct and to serve as the solvent.

Step-by-Step Protocol:

  • Reaction Setup: In a sealed tube, dissolve Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 eq.) and the terminal alkyne (1.5 eq.) in an amine solvent such as triethylamine (TEA) or diisopropylamine (DIPA).

  • Degassing: Degas the solution with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%) under an inert atmosphere.

  • Reaction: Seal the tube and heat to 60-80 °C. The reaction is typically faster than Suzuki couplings. Monitor by TLC or LC-MS.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 3-alkynyl-1-methyl-1H-indazole-5-carboxylate.

Protocol 3.3: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[6][7][15][16] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

Rationale: The choice of a bulky, electron-rich phosphine ligand is paramount. These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and prevent the formation of undesired side products. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate its coordination to the palladium center.

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., BINAP or Xantphos, 2-4 mol%) in a Schlenk flask.

  • Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dioxane.

  • Reaction: Seal the flask and heat to 90-110 °C with vigorous stirring until the starting material is consumed (as monitored by LC-MS).

  • Workup: Cool the reaction, quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the 3-amino-1-methyl-1H-indazole-5-carboxylate derivative.

Protocol 3.4: Ester Hydrolysis and Amide Coupling

This two-step sequence functionalizes the C5 position and is typically performed after the C3 position has been derivatized.

Step 1: Saponification (Ester Hydrolysis)

  • Reaction: Dissolve the C3-substituted methyl ester derivative (1.0 eq.) in a mixture of THF/Methanol/Water (e.g., 2:1:1 ratio).

  • Base Addition: Add an excess of lithium hydroxide (LiOH, 3-5 eq.).

  • Monitoring: Stir at room temperature until LC-MS analysis indicates complete conversion to the carboxylic acid.

  • Workup: Remove the organic solvents in vacuo. Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl. The carboxylic acid product will often precipitate and can be collected by filtration. If not, extract with ethyl acetate, dry, and concentrate. The product is often pure enough for the next step without further purification.

Step 2: Amide Bond Formation

  • Activation: Dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent like DMF or CH₂Cl₂. Add a peptide coupling reagent such as HATU (1.1 eq.) or EDC/HOBt (1.1 eq. each).

  • Base: Add a non-nucleophilic base like DIPEA (2-3 eq.). Stir for 10-15 minutes to activate the acid.

  • Amine Addition: Add the desired amine (1.1 eq.).

  • Reaction: Stir at room temperature for 2-12 hours. Monitor by LC-MS.

  • Workup and Purification: Perform a standard aqueous workup followed by purification via column chromatography or preparative HPLC to obtain the final amide product.

Summary and Troubleshooting

Reaction TypeCommon IssuesSuggested Solution
Suzuki-Miyaura Low yield / No reactionEnsure thorough degassing. Screen different ligands and bases (e.g., Cs₂CO₃, K₃PO₄). Check the quality of the boronic acid.
Dehalogenation (loss of iodine)Use milder conditions (lower temperature). Use a more active catalyst system to promote coupling over reduction.
Sonogashira Catalyst deactivation (black precipitate)Ensure strict anaerobic conditions. Use a slight excess of phosphine ligand.
Homocoupling of alkyne (Glaser coupling)Run the reaction under more dilute conditions. Avoid exposure to oxygen.
Buchwald-Hartwig Low conversionScreen different bulky phosphine ligands. Ensure the base is anhydrous and freshly opened.
Amide Coupling Epimerization (if chiral amines are used)Use coupling reagents known to suppress racemization (e.g., HATU). Keep reaction temperature low.

Conclusion

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a powerful and versatile building block for medicinal chemistry and drug discovery. The distinct reactivity of its two functional groups allows for the systematic and efficient synthesis of complex molecular architectures. The protocols detailed in this guide, grounded in established chemical principles, provide researchers with a reliable roadmap for exploring the chemical space around the privileged indazole scaffold. By understanding the rationale behind each experimental choice, scientists can troubleshoot effectively and adapt these methods to their specific synthetic targets.

References

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. U.S. National Library of Medicine. Retrieved from [Link]

  • Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 3-iodo-1H-indazole-5-carboxylate. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Center for Biotechnology Information. Retrieved from [Link]

  • de la Torre, A., et al. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]

  • Kamal, A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing intermediate of anti-tumor drug niraparib and....
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Niraparib. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... Retrieved from [Link]

  • Hilaris Publisher. (n.d.). C-H functionalisation of indazoles and azaindazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1H-indazole-5-carboxylate. PubChem. Retrieved from [Link]

  • American Chemical Society. (2022). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. Organic Letters. Retrieved from [Link]

  • YouTube. (2019). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

Sources

Application Notes and Protocols for the Reactions of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] The functionalization of the indazole ring is a key strategy in the development of novel therapeutic agents. Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a versatile building block, with the carbon-iodine bond at the C3-position being particularly amenable to palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, enabling the construction of large and varied chemical libraries for drug discovery programs.[1]

These application notes provide a detailed guide to the key reactions of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, with a focus on palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein are designed to be a starting point for researchers, and optimization for specific substrates and desired outcomes may be necessary.

Chemical Structure and Properties

Compound Name Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
CAS Number 1234616-33-1 (for the carboxylic acid)
Molecular Formula C10H9IN2O2
Molecular Weight 316.09 g/mol
Structure

(Image Source: PubChem CID 72207494 for the corresponding carboxylic acid)

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The C3-iodo group of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial for the elaboration of the indazole core.[1][3][4]

A general workflow for these reactions is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction Conditions Indazole Methyl 3-iodo-1-methyl- 1H-indazole-5-carboxylate Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) Indazole->Catalyst Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) Coupling_Partner->Catalyst Product Functionalized Indazole Derivative Catalyst->Product Cross-Coupling Reaction Ligand Ligand (if needed) (e.g., Xantphos, BINAP) Ligand->Catalyst Base Base (e.g., Na2CO3, K3PO4, Cs2CO3) Base->Catalyst Solvent Solvent (e.g., Dioxane, Toluene, DMF) Solvent->Catalyst Purification Work-up and Purification (e.g., Extraction, Chromatography) Product->Purification

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Formation of C-C (Aryl-Aryl) Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in pharmacologically active compounds.[2] This reaction couples the 3-iodoindazole with an organoboron reagent, typically a boronic acid or a boronate ester.

Mechanism Overview

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-I Ar-Pd(II)-I(L2) R-Pd(II)-I(L₂) Oxidative\nAddition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R'B(OH)₂ Base Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' R-R' Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]

  • Base (e.g., 2M aqueous Na₂CO₃, 2 equivalents)[1]

  • Solvent (e.g., Dioxane)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, the arylboronic acid, and the palladium catalyst.

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the solvent and the aqueous base solution.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 2-16 hours).[1] The reaction can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1-methyl-1H-indazole-5-carboxylate.

Data Presentation: Comparison of Conditions for Suzuki-Miyaura Coupling
EntryPalladium Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)PPh₃Na₂CO₃ (2M aq.)Dioxane120 (MW)0.6775-87[1][5]
2PdCl₂(dppf) (3-5)dppfK₃PO₄Dioxane/H₂O10015Good-Excellent[1]

Sonogashira Coupling: Formation of C-C (Aryl-Alkynyl) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[6] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable precursors in organic synthesis and materials science.

Experimental Protocol: Sonogashira Coupling

Materials:

  • Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)[7]

  • Copper(I) iodide (CuI, 5-10 mol%)[7]

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Solvent (e.g., DMF or THF)

  • Nitrogen or Argon source

Procedure:

  • To a reaction vessel, add Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, the palladium catalyst, and CuI.

  • Purge the vessel with an inert gas.

  • Add the solvent and the base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-70 °C) until the starting material is consumed (monitored by TLC or LC-MS).[7]

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials chemistry.[8][9] This reaction allows for the coupling of the 3-iodoindazole with a wide variety of primary and secondary amines.[9]

Mechanism Overview

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-I Ar-Pd(II)-I(L2) R-Pd(II)-I(L₂) Oxidative\nAddition->Ar-Pd(II)-I(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-I(L2)->Amine\nCoordination R'R''NH Ar-Pd(II)-I(L)(HNR'R'') [R-Pd(II)-I(L) (HNR'R'')] Amine\nCoordination->Ar-Pd(II)-I(L)(HNR'R'') Deprotonation Deprotonation Ar-Pd(II)-I(L)(HNR'R'')->Deprotonation Base Ar-Pd(II)-NR'R''(L) R-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-NR'R'' R-NR'R'' Reductive\nElimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

  • Amine (primary or secondary, 1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)[9]

  • Bulky electron-rich phosphine ligand (e.g., Xantphos, BINAP, 4-8 mol%)[9]

  • Strong, non-nucleophilic base (e.g., Cs₂CO₃, NaOtBu, 1.4-2.0 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Nitrogen or Argon source

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent and stir the mixture for a few minutes.

  • Add Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate and the amine.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 3-amino-1-methyl-1H-indazole-5-carboxylate derivative.

Troubleshooting and Considerations

  • Low or No Conversion:

    • Catalyst activity: Ensure the palladium catalyst is active. Using a pre-catalyst can sometimes improve results.[9]

    • Oxygen sensitivity: All reactions should be performed under a strictly inert atmosphere as oxygen can deactivate the catalyst.

    • Base strength: The choice of base is critical and depends on the specific coupling reaction and substrates.[4]

  • Side Reactions:

    • Homocoupling: Homocoupling of the boronic acid in Suzuki reactions or the alkyne in Sonogashira reactions can occur. Adjusting the reaction conditions (e.g., temperature, catalyst loading) can minimize this.

    • Dehalogenation: Reductive dehalogenation of the starting material can be a competing pathway.

  • N-Protection of Indazole: While the 1-methyl group on the indazole nitrogen prevents interference at that position, for other indazole derivatives, N-protection is often recommended to avoid side reactions and catalyst inhibition, especially in Sonogashira and Heck couplings.[10]

Conclusion

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a valuable and versatile intermediate in the synthesis of functionalized indazole derivatives. The palladium-catalyzed cross-coupling reactions described herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide powerful tools for the construction of diverse molecular architectures. A thorough understanding of the reaction mechanisms and careful optimization of the reaction parameters are key to achieving high yields and purity of the desired products, ultimately accelerating the drug discovery and development process.

References

  • Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Applic
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boron
  • methyl 3-iodo-1H-indazole-5-carboxylate | C9H7IN2O2 | CID 24728589 - PubChem.
  • 3-Iodo-1-methyl-1H-indazole-5-carboxylic acid | 1234616-33-1 - J&K Scientific.
  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - ResearchG
  • Buchwald–Hartwig amin
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
  • Sonogashira coupling - Wikipedia.
  • Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem.
  • 1234616-33-1|3-Iodo-1-methyl-1H-indazole-5-carboxylic acid - BLDpharm.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Buchwald Hartwig Coupling - Common Organic Chemistry.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Deriv
  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for...
  • Methyl 1H-indazole-5-carboxyl
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Public
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences.
  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism - Assiut University.
  • (PDF)
  • Methyl 3-Iodo-1H-Indazole-5-Carboxyl

Sources

"experimental procedures involving Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Procedures Involving Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Abstract

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a high-value pharmacophore intermediate, widely utilized in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR modulators).[1] Its structural utility lies in its orthogonal reactivity: the C3-iodine moiety serves as an excellent handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the C5-methyl ester provides a gateway for solubility-enhancing modifications or amide bond formation.[1] This guide details the synthesis, purification, and application of this scaffold, with a critical focus on overcoming the regioselectivity challenges inherent to indazole alkylation.

Part 1: Synthesis & Preparation

The commercial availability of the specific N1-methylated, C3-iodinated derivative can be sporadic.[1] Consequently, in-house preparation from Methyl 1H-indazole-5-carboxylate (CAS: 473416-12-5) is a standard workflow.[1]

Step 1: C3-Iodination of the Indazole Core
  • Objective: Install the iodine handle at the C3 position.

  • Mechanism: Electrophilic aromatic substitution.[1] The C3 position is the most electron-rich and nucleophilic site on the indazole ring.[1]

Protocol:

  • Reagents: Methyl 1H-indazole-5-carboxylate (1.0 equiv), Iodine (

    
    , 1.2 equiv), Potassium Hydroxide (KOH, 2.5 equiv).
    
  • Solvent: DMF (Dimethylformamide).[1][2]

  • Procedure:

    • Dissolve the starting material in DMF (0.5 M concentration).[1]

    • Add KOH pellets followed by portion-wise addition of iodine at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (Ethyl Acetate/Hexane).[1]

    • Quench: Pour into ice-water containing 10% sodium thiosulfate (

      
      ) to reduce excess iodine (indicated by color change from dark red/brown to yellow/white precipitate).[1]
      
    • Isolation: Filter the solid precipitate. Wash with water.[1] Dry under vacuum.[1]

    • Yield Expectation: >85%.

Step 2: Regioselective N-Methylation (The Critical Step)
  • Challenge: Indazoles exist in a tautomeric equilibrium (1H vs. 2H). Alkylation typically yields a mixture of N1-methyl (thermodynamic, desired) and N2-methyl (kinetic) isomers.[1]

  • Senior Scientist Insight: While N2 alkylation is often kinetically favored, the N1 isomer is generally the preferred scaffold for drug development due to its stability and binding profiles.[1] Separation is required.[1][3]

Protocol:

  • Reagents: Methyl 3-iodo-1H-indazole-5-carboxylate (from Step 1), Methyl Iodide (MeI, 1.2 equiv), Cesium Carbonate (

    
    , 2.0 equiv).[1]
    
  • Solvent: THF (Tetrahydrofuran) or DMF.[1][4]

  • Procedure:

    • Suspend the indazole intermediate and

      
       in dry THF.
      
    • Add MeI dropwise at 0°C.[1]

    • Stir at RT for 12 hours.

  • Workup & Purification (Crucial):

    • Dilute with EtOAc, wash with brine.[1]

    • Isomer Separation: The N1 and N2 isomers have distinct polarities.[1]

      • N1-isomer (Target): Typically less polar (higher

        
        ) in Hexane/EtOAc systems.[1]
        
      • N2-isomer: Typically more polar (lower

        
        ).[1]
        
    • Column Chromatography: Use a gradient of 10%

      
       40% EtOAc in Hexanes.[1]
      
    • Confirmation: The N-Me proton signal in

      
      H NMR is diagnostic. N1-Me typically appears upfield (~4.0 ppm) relative to N2-Me (~4.2 ppm), though this can vary by solvent; NOESY is the gold standard for assignment (NOE between N-Me and C7-H confirms N1).[1]
      

Part 2: Core Application - Suzuki-Miyaura Coupling

The C3-iodine is highly reactive, allowing for mild coupling conditions.[1] This protocol uses


, a robust catalyst that resists de-iodination side reactions better than 

.[1]

Standard Operating Procedure (SOP):

ParameterSpecificationNotes
Substrate Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate1.0 Equiv
Boronic Acid Aryl/Heteroaryl Boronic Acid1.2 – 1.5 Equiv
Catalyst

0.05 Equiv (5 mol%)
Base

or

2.0 – 3.0 Equiv
Solvent System 1,4-Dioxane / Water (4:1 ratio)Degassed (sparged with Argon)
Temperature 80°C – 90°CSealed vial or reflux
Time 2 – 6 HoursMonitor disappearance of Iodide SM

Step-by-Step:

  • Degassing: In a reaction vial, combine the indazole substrate, boronic acid, and base. Evacuate and backfill with Argon (3x).[1]

  • Solvent Addition: Add the degassed Dioxane/Water mixture.[1]

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.

  • Reaction: Seal and heat to 85°C. The mixture will typically turn black/dark brown.

  • Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with water/brine.[1]

  • Purification: Silica gel chromatography.

Part 3: Visualization of Workflows

Diagram 1: Synthesis & Regioselectivity Pathway

This diagram illustrates the critical divergence at the methylation step and the resulting isomers.[1]

IndazoleSynthesis Start Methyl 1H-indazole-5-carboxylate (Precursor) Iodination Step 1: Iodination (I2, KOH, DMF) Start->Iodination Intermediate Methyl 3-iodo-1H-indazole-5-carboxylate (C3-Iodo Intermediate) Iodination->Intermediate Methylation Step 2: Methylation (MeI, Base) Intermediate->Methylation Target TARGET (N1-Isomer) Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (Thermodynamic/Desired) Methylation->Target Major Product (Separated by Column) SideProduct Side Product (N2-Isomer) Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate (Kinetic Impurity) Methylation->SideProduct Minor Product

Caption: Synthetic route highlighting the critical separation of N1 (Target) and N2 isomers post-methylation.

Diagram 2: Functionalization Logic (Suzuki Coupling)

This diagram details the catalytic cycle applied to this specific substrate.[1]

SuzukiCycle Substrate Substrate: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate OxAdd Oxidative Addition (Pd0 inserts into C-I bond) Substrate->OxAdd Pd(0) Transmetal Transmetalation (Ar-B(OH)2 + Base) OxAdd->Transmetal Pd(II)-Ar-I species RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim Pd(II)-Ar-Ar' species RedElim->OxAdd Catalytic Cycle Product Product: Methyl 3-aryl-1-methyl-1H-indazole-5-carboxylate RedElim->Product Regenerates Pd(0)

Caption: Palladium-catalyzed Suzuki-Miyaura cycle utilizing the reactive C3-Iodine handle.

Part 4: Analytical Characterization Data (Reference)

When validating the synthesized compound, compare against these expected parameters:

  • Physical State: Pale yellow to off-white solid.[1]

  • Molecular Weight: 316.10 g/mol .[1]

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.45 (s, 1H, H-4) – Deshielded by C3-I and C5-Ester.[1]
      
    • 
       8.05 (dd, 1H, H-6).[1]
      
    • 
       7.40 (d, 1H, H-7).[1]
      
    • 
       4.15 (s, 3H, N-Me ) – Diagnostic N1-Methyl peak.[1]
      
    • 
       3.95 (s, 3H, COOMe ).[1]
      
  • LC-MS: ESI+

    
    .[1]
    

References

  • Synthesis of Indazole Intermediates

    • Title: "Process for preparing 1-methylindazole-3-carboxylic acid"
    • Source: Google Patents (US 2004/0248960 A1)[1]

    • URL
  • Regioselectivity in Indazole Alkylation

    • Title: "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights"
    • Source: Beilstein Journal of Organic Chemistry[1]

    • URL:[Link][1]

  • Suzuki Coupling on Indazoles

    • Title: "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling"
    • Source: MDPI (Molecules)[1]

    • URL:[Link][1]

  • Compound Data & Safety

    • Title: "Methyl 3-iodo-1H-indazole-5-carboxyl
    • Source: PubChem[1]

    • URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Indazole derivatives are crucial scaffolds in medicinal chemistry, known for their wide range of biological activities, including their use as kinase inhibitors in anti-cancer therapies[1][2]. The successful synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a key step for accessing a variety of downstream compounds.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles for robust and reproducible results.

I. Synthetic Pathway Overview

The synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is typically a multi-step process. A common and logical route involves three main stages:

  • Esterification: Conversion of 1H-indazole-5-carboxylic acid to its methyl ester, Methyl 1H-indazole-5-carboxylate.

  • N-Methylation: Selective methylation at the N1 position of the indazole ring to yield Methyl 1-methyl-1H-indazole-5-carboxylate.

  • Iodination: Regioselective iodination at the C3 position of the indazole nucleus to afford the final product.

Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. The following sections will delve into troubleshooting specific issues you might encounter at each stage.

Synthesis_Workflow A 1H-Indazole-5-carboxylic Acid B Methyl 1H-indazole-5-carboxylate A->B Esterification (MeOH, H₂SO₄) C Methyl 1-methyl-1H-indazole-5-carboxylate B->C N-Methylation (e.g., MeI, Base) D Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate C->D Iodination (e.g., I₂, KOH, DMF)

Caption: General synthetic workflow for Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.

II. Troubleshooting Guide

This section is organized by common problems observed during the synthesis. Each problem is followed by potential causes and detailed, actionable solutions.

Problem 1: Low Yield in the Esterification of 1H-Indazole-5-carboxylic Acid

Potential Causes:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.

  • Hydrolysis of the ester during workup: The newly formed ester can be hydrolyzed back to the carboxylic acid if the pH is not carefully controlled during neutralization.

  • Mechanical loss during extraction: Poor phase separation or insufficient extraction can lead to loss of product.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. A typical mobile phase for this transformation is a mixture of ethyl acetate and hexane.

  • Temperature and Time: Ensure the reaction is heated to a sufficient temperature (e.g., 70°C) and allowed to stir overnight to drive the equilibrium towards the product[3].

  • Careful Neutralization: During the workup, add the saturated aqueous sodium bicarbonate solution slowly and with vigorous stirring to avoid localized high pH which can lead to ester hydrolysis. Ensure the final pH of the aqueous layer is neutral or slightly basic.

  • Efficient Extraction: Perform multiple extractions (at least 2-3 times) with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product from the aqueous phase[3]. Combining and drying the organic phases with anhydrous sodium sulfate is also a critical step[3].

Problem 2: Formation of N2-Methylated Isomer during N-Methylation

Potential Causes:

  • Non-selective methylation conditions: The use of certain bases and solvents can lead to a mixture of N1 and N2 methylated isomers, which are often difficult to separate. Direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 isomers[4].

Solutions:

  • Choice of Base and Solvent: The regioselectivity of N-methylation is highly dependent on the reaction conditions. Using an alkali metal alkoxide in a polar solvent can favor the formation of the N1-isomer. However, this can be hazardous on a larger scale[5]. A safer and highly selective alternative is the use of an alkaline earth metal oxide or alkoxide, such as calcium oxide or magnesium ethoxide, in an appropriate solvent[5].

  • Protecting Group Strategy: While more steps are involved, a protecting group strategy can ensure high regioselectivity. For instance, protecting the N1 position with a bulky group, followed by methylation and deprotection. However, for this specific synthesis, optimizing the direct methylation is more efficient.

  • Purification: If a mixture of isomers is obtained, careful column chromatography on silica gel can be used for separation. The polarity of the two isomers is typically different enough to allow for separation.

Parameter Condition A (Less Selective) Condition B (More Selective)
Base Stronger, less hindered bases (e.g., NaH)Weaker, bulkier bases (e.g., K₂CO₃, Cs₂CO₃) or alkaline earth metal oxides[5]
Solvent Polar aprotic (e.g., DMF, DMSO)Less polar solvents (e.g., Acetone, Acetonitrile)
Temperature Higher temperaturesLower temperatures

Table 1: General conditions influencing N1 vs. N2 methylation selectivity.

Problem 3: Low Yield or No Reaction during C3-Iodination

Potential Causes:

  • Inactive iodinating agent: The iodine used may be old or have sublimed, reducing its effective concentration.

  • Insufficient base: The deprotonation of the C3 position is a key step in the electrophilic substitution mechanism. An inadequate amount of base will result in a slow or incomplete reaction.

  • Steric hindrance: Although less common for the C3 position of indazole, bulky substituents elsewhere on the ring could potentially hinder the approach of the iodinating agent.

Solutions:

  • Fresh Reagents: Use freshly opened or properly stored iodine.

  • Stoichiometry of Base: Use a sufficient amount of a strong base like potassium hydroxide (KOH) in a polar aprotic solvent like dimethylformamide (DMF). This combination is effective for the iodination of indazoles[6].

  • Reaction Temperature: While some iodinations proceed at room temperature, gentle heating might be necessary to drive the reaction to completion. Monitor the reaction by TLC.

  • Alternative Iodinating Agents: If the reaction with I₂/KOH is not satisfactory, other iodinating agents like N-iodosuccinimide (NIS) can be explored.

Iodination_Troubleshooting Start Low Yield in Iodination Check1 Check Reagent Quality (I₂, Base) Start->Check1 Check2 Verify Reaction Conditions (Solvent, Temperature) Check1->Check2 Reagents are fresh Action1 Use fresh reagents Check1->Action1 Degraded reagents Check3 Assess Stoichiometry (Base, Iodine) Check2->Check3 Conditions are optimal Action2 Optimize temperature and solvent (e.g., gentle heating in DMF) Check2->Action2 Suboptimal conditions Action3 Increase equivalents of base/iodine Check3->Action3 Incorrect stoichiometry Success Improved Yield Action1->Success Action2->Success Action3->Success

Caption: Troubleshooting workflow for the C3-iodination step.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the C3-iodination of the indazole ring?

A1: The C3 position of the indazole ring is not inherently electron-rich enough for direct electrophilic iodination with molecular iodine. The base, typically a strong base like KOH, deprotonates the N1-proton (if not already substituted) or facilitates the formation of a more reactive intermediate, which then undergoes electrophilic substitution by iodine. For N-substituted indazoles, the base still plays a crucial role in activating the system towards iodination. Iodinations are most often performed from non-protected indazoles using I2 as the iodinating agent under basic conditions.

Q2: Can I perform the N-methylation before the esterification?

A2: While possible, it is generally more strategic to perform the esterification first. The carboxylic acid group is acidic and can interfere with the basic conditions required for N-methylation, potentially leading to side reactions or requiring a larger amount of base. Esterifying first protects the carboxylic acid group and simplifies the subsequent methylation step.

Q3: My final product, Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, appears to be unstable and discolors over time. How can I store it properly?

A3: Iodo-substituted heterocyclic compounds can be sensitive to light and air, leading to gradual decomposition and discoloration. It is recommended to store the purified product in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (e.g., in a refrigerator or freezer).

Q4: What analytical techniques are best for confirming the structure and purity of the final product?

A4: A combination of techniques is recommended for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the positions of the iodo and methyl groups. The chemical shifts of the protons and carbons will be characteristic of the substituted indazole ring[6].

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the ester carbonyl group.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, standard laboratory safety practices should always be followed. Specific hazards to be aware of in this synthesis include:

  • Iodine: It is corrosive and can cause skin and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Methyl Iodide (or other methylating agents): These are toxic and potential carcinogens. All manipulations should be done in a fume hood.

  • Strong Acids and Bases: Concentrated sulfuric acid and potassium hydroxide are corrosive. Handle with care and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

IV. Experimental Protocols

Protocol 1: Synthesis of Methyl 1H-indazole-5-carboxylate
  • Suspend 1H-indazole-5-carboxylic acid in methanol.

  • Slowly add concentrated sulfuric acid while cooling the mixture in an ice bath.

  • Heat the reaction mixture to 70°C and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Neutralize carefully with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product[3].

Protocol 2: Synthesis of Methyl 1-methyl-1H-indazole-5-carboxylate
  • Dissolve Methyl 1H-indazole-5-carboxylate in a suitable solvent (e.g., methanol).

  • Add an alkaline earth metal oxide (e.g., calcium oxide, 2 molar equivalents).

  • Heat the mixture under reflux for 2 hours under a nitrogen atmosphere.

  • Add the methylating agent (e.g., dimethyl sulfate, 2 molar equivalents) dropwise under reflux.

  • Continue refluxing for an additional 2-4 hours, monitoring by TLC.

  • After completion, perform an appropriate aqueous workup to isolate the product[5].

Protocol 3: Synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
  • Dissolve Methyl 1-methyl-1H-indazole-5-carboxylate in DMF.

  • Add powdered potassium hydroxide.

  • Add a solution of iodine in DMF dropwise while maintaining the temperature.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. References

  • Google Patents. (2018). KR20180137498A - Synthesis of indazole. Retrieved from

  • ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... Retrieved from [Link]

  • American Elements. (n.d.). Methyl 3-iodo-1H-indazole-5-carboxylate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis and reactivity of azole-based iodazinium salts. Retrieved from [Link]

  • Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Retrieved from

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • PMC. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Retrieved from [Link]

  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds. Retrieved from

Sources

Technical Support Center: Optimization of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Yield Improvement & Troubleshooting Guide Target Molecule: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate CAS: 1234616-44-4 (Generic analog ref) / 885271-25-0 (3-iodo-1H precursor) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate presents two distinct chemical challenges that frequently compromise yield:

  • Regioselectivity (N1 vs. N2): The methylation of the indazole nitrogen often produces a mixture of N1-methyl (desired) and N2-methyl (undesired) isomers.

  • Electronic Deactivation (C3-Iodination): The 5-methoxycarbonyl group is electron-withdrawing, significantly deactivating the C3 position toward electrophilic aromatic substitution (SEAr), leading to stalled reactions or low conversion.

This guide provides an optimized workflow focusing on thermodynamic control for methylation and acid-activation for iodination.

Module 1: Optimizing N-Methylation (Regioselectivity)

The Problem: Standard alkylation (MeI/Base) of indazoles typically yields a mixture of N1 and N2 isomers. While N1 is thermodynamically favored, kinetic conditions often lead to significant N2 byproduct formation (up to 30-40%).

Protocol A: Thermodynamic Control (Recommended)

To maximize the N1 isomer, you must push the equilibrium toward the thermodynamic product.

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Cesium Carbonate (Cs₂CO₃).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temperature: 60–80°C (Critical for thermodynamic equilibration).

Step-by-Step Optimization:

  • Base Selection: Switch from K₂CO₃ to Cs₂CO₃ . The larger Cesium cation stabilizes the N1-anion transition state through the "Ceasium Effect," improving N1 selectivity [1].

  • Thermal Equilibration: Do not run this reaction at room temperature. Heating to 60°C promotes the rearrangement of any kinetically formed N2 isomer back to the more stable N1 isomer.

  • Concentration: Run at 0.1 M to 0.2 M. Higher concentrations can increase intermolecular aggregation, which may favor the kinetic N2 product.

Troubleshooting N1/N2 Ratios
SymptomProbable CauseCorrective Action
High N2 Content (>20%) Reaction stopped too early (Kinetic control).Extend reaction time; increase temp to 80°C to force equilibration.
Low Overall Conversion MeI evaporation.Use a sealed tube or reflux condenser; add MeI in portions.
Hydrolysis of Ester Wet solvent or hydroxide formation.Use anhydrous DMF/MeCN; ensure base is dry. Avoid NaOH/KOH.

Module 2: Overcoming Deactivated Ring Iodination (C3)

The Problem: The ester group at C5 pulls electron density away from the C3 position. Standard iodination (I₂/Base) is often too weak, resulting in recovered starting material.

Protocol B: Acid-Activated Iodination (The "Turbo" Method)

For electron-deficient indazoles, N-iodosuccinimide (NIS) activated by a strong acid is superior to elemental iodine.

  • Reagents: NIS (1.1 – 1.5 equiv), Trifluoroacetic Acid (TFA) or p-TsOH (catalytic to stoichiometric).

  • Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).

  • Mechanism: The acid protonates the succinimide carbonyl, making the iodine highly electrophilic (Iδ+), capable of attacking the deactivated ring [2].

Step-by-Step Optimization:

  • Dissolution: Dissolve the substrate in MeCN (0.1 M).

  • Activation: Add 10-20 mol% TFA. If the reaction is sluggish, increase TFA to 1.0 equiv.

  • Addition: Add NIS in portions to prevent side reactions.

  • Monitoring: Monitor by HPLC/UPLC. If conversion stalls at 50%, add fresh NIS and more acid.

Alternative: Lithiation (The "Nuclear" Option) If SEAr fails completely, use Lithium-Halogen Exchange (requires 3-bromo precursor) or Deprotometalation (requires unsubstituted C3-H).

  • Conditions: TMPMgCl·LiCl (Knochel-Hauser base) at -78°C followed by I₂ quench [3].

  • Warning: Esters are liable to attack by strong nucleophiles/bases. This method requires strict temperature control (-78°C) to prevent attacking the ester.

Visualizing the Workflow

The following diagram illustrates the decision logic for maximizing yield based on your starting material status.

SynthesisWorkflow Start Start: Methyl 1H-indazole-5-carboxylate Decision Decision: Methylation or Iodination First? Start->Decision RouteA Route A: Methylation First (Recommended for Scale) Decision->RouteA Standard Path RouteB Route B: Iodination First (Higher Reactivity) Decision->RouteB Alternative StepA1 Step 1: N-Methylation (Cs2CO3, MeI, MeCN, 60°C) RouteA->StepA1 StepB1 Step 1: C3-Iodination (I2, KOH, DMF) RouteB->StepB1 StepA2 Step 2: C3-Iodination (NIS, TFA, MeCN) StepA1->StepA2 IssueA Risk: Difficult Iodination (Deactivated Ring) StepA2->IssueA Final Target: Methyl 3-iodo-1-methyl- 1H-indazole-5-carboxylate StepA2->Final StepB2 Step 2: N-Methylation (Cs2CO3, MeI) StepB1->StepB2 IssueB Risk: N1/N2 Mixtures (Steric hindrance from Iodine) StepB2->IssueB StepB2->Final

Caption: Decision matrix comparing Route A (Methylation first) vs. Route B (Iodination first). Route A is generally preferred to avoid steric clashes during methylation, provided acid-activated iodination is used.

Comparative Data: Solvent & Catalyst Screening

The following data summarizes typical yields for the Iodination Step (Step A2 in diagram) of the deactivated ester.

EntryReagent SystemSolventTemp (°C)Yield (%)Notes
1I₂ / K₂CO₃DMF25< 10%Reaction stalls; electrophile too weak.
2I₂ / KOHDMF6035%Significant ester hydrolysis observed.
3NIS (No Acid)MeCN2545%Slow conversion (24h+).
4NIS + TFA (10 mol%) MeCN 25 88% Optimal balance of rate and purity.
5NIS + H₂SO₄MeOH6060%Transesterification byproducts (Methyl to Methyl).

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark purple/black. Is this normal?

  • Answer: Yes. This indicates the liberation of elemental iodine (I₂). While some iodine formation is inevitable, excessive purple color suggests your NIS is decomposing or the reaction is too acidic/oxidizing. Add a 10% Sodium Thiosulfate (Na₂S₂O₃) wash during workup to remove the color and quench the iodine.

Q2: I am seeing two spots on TLC after methylation with very similar Rf values. What are they?

  • Answer: These are likely the N1-methyl (Target) and N2-methyl (Byproduct) isomers.

    • Differentiation: N1 isomers are typically less polar (higher Rf) than N2 isomers in EtOAc/Hexane systems due to the lone pair availability.

    • Action: If separation is difficult, try crystallizing the mixture from Ethanol/Water. The N1 isomer is usually more crystalline and less soluble.

Q3: Can I use DMF instead of Acetonitrile for the iodination?

  • Answer: Yes, but be cautious. DMF can participate in Vilsmeier-Haack type side reactions if POCl₃ or similar activating agents are present (not the case here, but good practice). More importantly, removing DMF requires aqueous workup which can lead to emulsion. MeCN can be evaporated directly, simplifying purification.

Q4: Why not iodinate first (Route B)?

  • Answer: You can, but the bulky Iodine atom at C3 can sterically hinder the N1 position, potentially increasing the ratio of the undesired N2 isomer during the subsequent methylation step. Route A (Methylate -> Iodinate) is sterically superior.

References

  • Regioselective N-alkyl

    • Source: N
    • Context: Discusses the thermodynamic preference for N1 alkylation and the influence of the 5-carboxyl
    • URL:[Link]

  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.

    • Source: ResearchG
    • Context: Establishes the protocol for using NIS + Acid for electron-deficient rings.
    • URL:[Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Aryl

    • Source: N
    • Context: Provides advanced lithiation/iodin
    • URL:[Link]

Technical Support: Synthesis & Troubleshooting for Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-5-CARB-SYN-001 Status: Active Support Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary & Molecule Profile[1]

User Query: "I am observing low yields and multiple spots on TLC during the synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate. What are the dominant side reactions?"

Technical Response: The synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (Target 3 ) hinges on two critical functionalizations of the indazole core: N-methylation and C3-iodination .[1] The primary failure modes are Regioisomerism (N1 vs. N2 alkylation) and Ester Hydrolysis .[1]

This guide provides a self-validating workflow to navigate these issues, favoring a sequence that maximizes regiocontrol.

Target Architecture
  • Core: Indazole (1H-benzo[d]imidazole isomer).[1]

  • C5-Substituent: Methyl ester (Sensitivity: Base-labile).[1]

  • C3-Substituent: Iodine (Sensitivity: Photolabile, prone to reduction).[1]

  • N1-Substituent: Methyl group (Critical Regiocenter).[1]

Critical Workflow Analysis (The "Fork in the Road")

There are two primary routes to the target. Your choice determines the side-reaction profile.[1]

  • Route A (Recommended): Methylation

    
     Iodination.[1]
    
    • Advantage:[2][3] N1/N2 isomers are often easier to separate before iodination.[1]

    • Risk: Over-iodination (rare).[1]

  • Route B (Common Pitfall): Iodination

    
     Methylation.[1]
    
    • Advantage:[1][2][3][4][5] Uses commercially available 3-iodo-1H-indazole intermediates.

    • Risk: Steric bulk of C3-Iodine can shift alkylation preference, often increasing the unwanted N2-isomer.[1]

Decision Logic & Side Reaction Map

IndazoleSynthesis Start Methyl 1H-indazole- 5-carboxylate Step1A Step 1: Methylation (MeI, Base) Start->Step1A Route A Step1B Step 1: Iodination (NIS or I2/KOH) Start->Step1B Route B N1_Me N1-Methyl Intermediate (Desired) Step1A->N1_Me Major N2_Me N2-Methyl Isomer (Side Product) Step1A->N2_Me Minor (Kinetic) Target TARGET: Methyl 3-iodo-1-methyl- 1H-indazole-5-carboxylate N1_Me->Target Iodination (NIS) Iodo_Core 3-Iodo Intermediate Step1B->Iodo_Core Acidic/Neutral Hydrolysis Hydrolysis Side Rxn: Carboxylic Acid Step1B->Hydrolysis Basic (KOH) Iodo_Core->N2_Me Methylation (Steric Steering) Iodo_Core->Target Methylation

Figure 1: Synthetic pathways highlighting the divergence of N1/N2 isomers and the hydrolysis trap.

Module 1: The N-Alkylation Conundrum (Regioselectivity)

The Issue: Indazoles are ambident nucleophiles. The N2-isomer is the kinetic product (forms fastest), while the N1-isomer is the thermodynamic product (more stable).[1]

Dominant Side Reaction: N2-Methylation

If you observe two spots on TLC with similar Rf values, you likely have the N1 and N2 isomers.[1]

FeatureN1-Methyl (Desired)N2-Methyl (Side Product)
Electronic Nature Thermodynamic ProductKinetic Product
Formation Driver High Temp, Thermodynamic control, Steric bulk at C3Low Temp, Kinetic control, "Tight" ion pairing
1H NMR (Methyl)

4.00 - 4.10 ppm

4.15 - 4.30 ppm (Deshielded)
C13 NMR (N-Me)

~35-36 ppm

~40-45 ppm
Troubleshooting Protocol

Goal: Maximize N1-selectivity.

  • Switch Base/Solvent:

    • Avoid:

      
      /Acetone (often favors mixtures).[1]
      
    • Use:

      
       in DMF or acetonitrile  at elevated temperatures (60-80°C). Cesium promotes the "loose" ion pair needed for thermodynamic equilibration to the N1 form [1].
      
    • Alternative:NaH in THF . While strong, NaH often yields high N1 selectivity for 5-substituted indazoles due to chelation effects, provided the ester can withstand the conditions (keep cold initially) [2].[1]

  • Thermal Equilibration:

    • If you have a mixture, heating the reaction longer can sometimes isomerize N2 back to N1 via the quaternary salt intermediate (the "intermolecular walk" mechanism), though this is less efficient with simple methyl groups than with benzyl groups.[1]

  • Purification:

    • N1 and N2 isomers are usually separable by silica chromatography.[1] The N2 isomer is typically less polar (higher Rf) in Hexane/EtOAc systems because the N1-isomer has a larger dipole moment.

Module 2: C3-Iodination Integrity

The Issue: The C5-methyl ester is sensitive to hydrolysis.[1] Standard iodination protocols using


 in aqueous KOH (base) will saponify the ester to the carboxylic acid.[1]
Dominant Side Reaction: Ester Hydrolysis[1]
  • Symptom: Product precipitates in water but dissolves in base; loss of Methyl singlet in NMR; broad OH stretch in IR.

  • Cause: High pH in aqueous media.

Troubleshooting Protocol

Goal: Iodinate C3 without touching the C5-Ester.

  • Reagent Selection:

    • Do NOT use:

      
      /NaOH or 
      
      
      
      /KOH.[1]
    • USE: N-Iodosuccinimide (NIS) in Acetonitrile (MeCN) or DMF.[1]

    • Mechanism: NIS provides a source of iodonium (

      
      ) without requiring strong base.[1] The reaction proceeds via Electrophilic Aromatic Substitution (EAS).[1]
      
  • Reaction Conditions:

    • Temperature: Room Temperature to 60°C.

    • Catalyst: A mild acid catalyst (e.g., p-TsOH, 5 mol%) can accelerate the reaction if the indazole ring is deactivated by the electron-withdrawing ester group.[1]

Master Protocol (Recommended Route)

This protocol prioritizes Route A (Methylation


 Iodination) to ensure the highest purity and easiest purification.[1]
Step 1: N1-Selective Methylation[1]
  • Substrate: Methyl 1H-indazole-5-carboxylate.[1][6]

  • Reagents: Methyl Iodide (1.2 equiv),

    
     (1.5 equiv).[1]
    
  • Solvent: DMF (Anhydrous).[1]

  • Procedure:

    • Dissolve substrate in DMF (0.2 M).[1]

    • Add

      
      .[7] Stir for 15 min.
      
    • Add MeI dropwise.[1]

    • Critical: Heat to 60°C for 4-6 hours. (Heat promotes thermodynamic N1 product).[1]

    • Workup: Dilute with water, extract with EtOAc. Wash with brine to remove DMF.

    • Purification: Flash column (Hex/EtOAc). Isolate the lower Rf spot (usually N1).[1]

    • QC: Check NMR. Confirm N-Me peak at ~4.05 ppm.

Step 2: C3-Iodination
  • Substrate: Methyl 1-methyl-1H-indazole-5-carboxylate (from Step 1).[1]

  • Reagents: NIS (1.1 equiv).[1]

  • Solvent: Acetonitrile (MeCN).[1]

  • Procedure:

    • Dissolve N1-methyl intermediate in MeCN.

    • Add NIS in one portion.[1]

    • Stir at Reflux (80°C) for 2-3 hours. (The electron-withdrawing ester deactivates the ring, requiring heat).[1]

    • Monitor: TLC should show a new spot slightly less polar than starting material.

    • Workup: Remove solvent.[1] Redissolve in DCM. Wash with saturated

      
       (sodium thiosulfate) to remove iodine color/oxidants.[1]
      
    • Yield: Expect >85% conversion.

FAQ: Rapid Troubleshooting

Q: I see a third spot on TLC that doesn't move (baseline). What is it? A: This is likely the carboxylic acid resulting from ester hydrolysis (Side Reaction 2).[1][8] This happens if your solvents were wet or if you used a hydroxide base.[1] Re-esterify using MeOH/


 to recover it.[1]

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes, but DMS is highly toxic.[1] If used, ensure you quench with ammonium hydroxide. DMS often reacts faster, so keep the temperature controlled to avoid over-alkylation (quaternization of N2).

Q: My iodine product is turning purple/brown on the bench. A: C3-Iodoindazoles can be light-sensitive.[1] Store the final product in amber vials under argon. The color indicates liberation of


.[1] Wash with thiosulfate and recrystallize.

References

  • Keating, J. J., & Alam, F. (2021).[9] Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[9] Link

  • Luo, G., et al. (2006). Regioselective Synthesis of 1-Alkylindazoles. Journal of Organic Chemistry, 71(14), 5392–5395. Link

  • Vasilevsky, S. F., et al. (2018). C-H Functionalization of Indazoles: A Review. Heterocycles. (General reference for C3 reactivity).

Sources

"common impurities in Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Impurities in Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (Process Chemistry Division) Subject: Quality Control & Synthesis Troubleshooting for CAS 885271-25-0[1][2]

Introduction: The Molecule at a Glance

Welcome to the technical support hub for Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate . This molecule is a critical "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., Axitinib analogues) where the C3-iodine serves as a handle for Suzuki-Miyaura couplings and the C5-ester allows for amide derivatization.[1][2]

However, the synthesis of this scaffold is prone to specific, repeatable impurity profiles due to the tautomeric nature of the indazole core. This guide addresses the three most common "Tickets" we receive from researchers regarding purity and analysis.

Module 1: The "Split Peak" Phenomenon (Regioisomerism)

Ticket #001: "I observe two close-eluting peaks in my HPLC with identical Mass (m/z 317). Is my column degrading?"

Diagnosis: You are likely observing Regioisomerism .[1] The most persistent challenge in indazole chemistry is the selectivity between N1-methylation (desired) and N2-methylation (impurity).[1][2]

The Science (Causality): Indazoles exist in a tautomeric equilibrium. When you perform the methylation step (typically using Methyl Iodide or Dimethyl Sulfate), the reaction is governed by a competition between thermodynamic and kinetic control.

  • N1-Alkylation (Thermodynamic): Generally favored when the benzene ring bears an electron-withdrawing group (like the 5-COOMe).[1][2]

  • N2-Alkylation (Kinetic): Often forms faster but is less stable.[1][2] However, once formed, the N-Me bond is fixed and does not interconvert under standard conditions.[2]

  • Result: Even under optimized conditions, crude reaction mixtures often contain 5–15% of the N2-isomer.[1][2]

Impurity Profile:

Impurity NameStructure DescriptionRelative Retention Time (RRT)*Mass Shift
Target (N1) Methyl 3-iodo-1-methyl -1H-indazole-5-carboxylate1.000
Impurity A (N2) Methyl 3-iodo-2-methyl -2H-indazole-5-carboxylate~0.92 - 0.98 (Often elutes earlier)0 (Isobaric)

*Note: RRT varies by column, but N2 isomers generally elute slightly earlier than N1 on C18 columns due to differences in dipole moments.

Troubleshooting Protocol:

  • Analytical Confirmation:

    • Method: 1H NMR is the gold standard.[1]

    • Diagnostic Signal: Look for the N-Methyl singlet.[1][2]

      • N1-Me: Typically ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

        
         4.0–4.1 ppm.[1]
        
      • N2-Me: Typically ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

        
         4.2–4.3 ppm (deshielded).[1]
        
    • Advanced: Run a NOESY experiment. The N1-Me will show a correlation (cross-peak) with the C7-H proton.[1][2] The N2-Me will not show this correlation (it is distant from the benzene ring protons).[1]

  • Purification:

    • These isomers are difficult to separate by crystallization alone. Flash column chromatography (silica) is required.

    • Gradient: Use a shallow gradient of Hexane/Ethyl Acetate (e.g., 0% to 30% EtOAc). The N2 isomer usually elutes first.

Module 2: Halogenation Issues (Incomplete Reaction)

Ticket #002: "My yield is good, but I see a persistent impurity at M-126 in the mass spec."

Diagnosis: This is Unreacted Precursor (Des-iodo impurity) .[1][2]

The Science: The synthesis usually proceeds by iodinating the indazole core at the C3 position via Electrophilic Aromatic Substitution (EAS).

  • Reagents: Iodine (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) with base (KOH) or N-Iodosuccinimide (NIS).[1]
    
  • Mechanism: The C3 position is the most electron-rich site on the indazole.[1] However, the 5-ester group is electron-withdrawing, deactivating the ring and making the iodination sluggish compared to unsubstituted indazole.[1][2]

Impurity Profile:

Impurity NameStructure DescriptionMass ShiftDetection
Impurity B (Des-iodo) Methyl 1-methyl-1H-indazole-5-carboxylate-126 Da (m/z 191)Strong UV, distinctive low mass
Impurity C (Di-iodo) Methyl 3,x-diiodo-1-methyl...[1][2]+126 DaRare (requires forcing conditions)

Troubleshooting Protocol:

  • Monitoring: Do not rely solely on TLC, as the Iodo and Des-iodo compounds have very similar Rf values.[1] Use LC-MS for reaction monitoring.[1][2]

  • Remediation:

    • If Impurity B is >5%, add 0.2 eq of NIS and stir for an additional 4 hours at slightly elevated temperature (40°C).

    • Caution: Avoid temperatures >60°C during iodination to prevent ester hydrolysis or over-iodination.

Module 3: Hydrolysis "Ghost Peaks"

Ticket #003: "My sample was pure yesterday. Today, I see a new polar peak appearing at the solvent front."

Diagnosis: Ester Hydrolysis (Acid Formation). [1]

The Science: The methyl ester at C5 is susceptible to hydrolysis, especially if the sample is stored in solution (DMSO or Methanol) containing trace water or residual base from the synthesis. The resulting carboxylic acid is highly polar.

Impurity Profile:

Impurity NameStructure DescriptionMass ShiftCharacteristics
Impurity D (Acid) 3-iodo-1-methyl-1H-indazole-5-carboxylic acid -14 Da (m/z 303)Broad peak, tailing, elutes early

Troubleshooting Protocol:

  • Storage: Store the solid powder at -20°C under argon. Do not store in DMSO solution for >24 hours.

  • Analysis: If running LC-MS, ensure your mobile phase is acidic (0.1% Formic Acid) to keep the acid protonated and improve peak shape, though it will still elute early.

Visualizing the Impurity Landscape

The following diagram maps the synthetic pathways and the exact points where these impurities are generated.

IndazoleImpurities Start Methyl 1H-indazole-5-carboxylate (Starting Material) Iodination Step 1: Iodination (I2/KOH) Start->Iodination Intermediate Methyl 3-iodo-1H-indazole-5-carboxylate Iodination->Intermediate Major Path ImpurityB Impurity B (Des-iodo Precursor) [Incomplete Rxn] Iodination->ImpurityB Unreacted Methylation Step 2: Methylation (MeI/Base) Intermediate->Methylation Target TARGET MOLECULE (N1-Methyl Isomer) Methylation->Target Major (N1) ImpurityA Impurity A (N2-Methyl Isomer) [Regioisomer] Methylation->ImpurityA Minor (N2) ImpurityD Impurity D (Carboxylic Acid) [Hydrolysis] Target->ImpurityD Storage/H2O

Caption: Figure 1. Synthetic genesis of common impurities.[1] Note that N2-methylation and incomplete iodination are the primary process risks.[1][2]

Summary of Specifications

For a "Research Grade" batch of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, we recommend the following acceptance criteria:

ParameterAcceptance CriteriaMethod
Appearance Off-white to pale yellow solidVisual
Purity (HPLC) > 97.0%UV at 254 nm
N2-Isomer < 2.0%HPLC / 1H NMR
Des-iodo < 0.5%LC-MS
Identity Conforms to Structure1H NMR (DMSO-d6)
References
  • Indazole Alkylation Selectivity: Lier, F. et al. "Development of a selective and scalable N1-indazole alkylation."[1][2][3] RSC Advances, 2024, 14, 6088-6095.[2] [Link]

  • Regioselective Synthesis Mechanisms: Burke, A. et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 2024, 20, 1789–1801.[2] [Link]

  • General Indazole Chemistry & Impurities: Venkannaa, G. et al. "Synthesis and characterization of impurities."[4] Asian Journal of Research in Chemistry, 2011. [Link]

Sources

Technical Support Center: Stability & Handling of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

[1]

Compound ID: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate CAS: 885271-25-0 Common Application: Key intermediate for tyrosine kinase inhibitors (e.g., Axitinib analogs).[1]

Diagnostic Hub: What are you observing?

Use this decision matrix to identify the specific degradation pathway affecting your material.

ObservationPrimary SuspectChemical MechanismImmediate Action
Yellow/Brown Discoloration Photolytic DegradationHomolytic C–I bond cleavage releasing

Move to amber glassware; purge with Argon.[1]
LCMS: Peak at [M-14] (Acid) HydrolysisEster cleavage to carboxylic acidCheck solvent water content; verify pH is neutral.[1]
LCMS: Peak at [M-126] (Des-Iodo) ProtodeiodinationMetal-catalyzed reduction (replacement of I with H)Check for hydride sources in reaction; lower temp.[1]
LCMS: Peak at [M+14] (Ethyl ester) TransesterificationNucleophilic acyl substitution by solventSwitch from Ethanol to Methanol or non-nucleophilic solvent.

Technical Deep Dives & Troubleshooting

Module A: Photolytic Instability (The Iodine Problem)

The Issue: The C(3)–Iodine bond in the indazole scaffold is photosensitive. Exposure to UV or intense visible light excites the molecule, leading to homolytic cleavage.

Mechanism:


Troubleshooting Protocol:

  • Storage: Solid material must be stored in amber vials wrapped in aluminum foil at 2–8°C.

  • Handling: Avoid usage in fume hoods with high-intensity fluorescent lighting for extended periods.[1]

  • Recovery: If the material has yellowed but LCMS purity is >98%, the iodine is likely superficial. Wash the solid with cold hexanes or a dilute sodium thiosulfate solution (

    
    ) to reduce 
    
    
    back to water-soluble iodide (
    
    
    ).[1]
Module B: Hydrolytic Degradation (The Ester Problem)

The Issue: The methyl ester at position 5 is an electrophilic site. While the indazole ring provides some stability, the ester is susceptible to hydrolysis, particularly if the material is stored in "wet" solvents or exposed to acidic/basic vapors.

Mechanism:

  • Base-Catalyzed (Saponification):

    
    [1]
    
  • Acid-Catalyzed:

    
    
    

Troubleshooting Protocol:

  • Solvent Choice: Do not store stock solutions in DMSO or DMF for >24 hours at room temperature, as these solvents are hygroscopic.

  • Drying: If the carboxylic acid impurity (Retention Time shift in LCMS) exceeds 5%, recrystallize from anhydrous methanol.

  • pH Control: Ensure aqueous workups are buffered. Avoid strong bases (NaOH) during extraction if the ester must be preserved; use mild bases like

    
    .
    
Module C: Reaction-Specific Failure (Protodeiodination)

The Issue: During Suzuki-Miyaura coupling (where this compound is the electrophile), you may observe the replacement of Iodine with Hydrogen (Des-iodo impurity) instead of the desired coupling.

Causality: This is often caused by


-hydride elimination1

Optimization Protocol:

  • Solvent Switch: If using Isopropanol or Ethanol, switch to Toluene , Dioxane , or DMF . Primary/Secondary alcohols can act as hydride donors.

  • Catalyst Load: High Pd loading can increase the rate of side reactions. Keep Pd loading <5 mol%.

  • Base Selection: Switch from

    
     to 
    
    
    or
    
    
    (anhydrous) to reduce water-mediated side reactions.[1]

Visualizing Degradation Pathways

The following diagram maps the structural fate of the molecule under different stress conditions.

DegradationPathwaysParentMethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate(MW: 316.1)AcidHydrolysis Product(Carboxylic Acid)(MW: 302.1)Parent->Acid + H2O / pH > 8(Saponification)DesIodoProtodeiodination Product(Des-iodo Indazole)(MW: 190.2)Parent->DesIodo Pd(0) / Alcohol solvent(Reductive Elimination)RadicalIndazole Radical(Transient)Parent->Radical + hν (UV Light)(Homolytic Cleavage)IodineFree Iodine (I2)(Yellow Color)Radical->Iodine Dimerization

Caption: Figure 1. Primary degradation pathways showing molecular weight changes detectable by LCMS.

Frequently Asked Questions (FAQs)

Q: Can I dry this compound in a vacuum oven at 50°C? A: Yes, but strictly monitor the vacuum. The melting point is high (>150°C), but sublimation of the iodine moiety is a risk under high vacuum for prolonged periods. We recommend drying at 40°C with a nitrogen bleed.[1]

Q: Why does my NMR show a singlet at ~3.9 ppm and another at ~4.1 ppm? A: The singlet at ~3.9 ppm is the ester methyl group (

N-methyl group

1

Q: Is the compound compatible with DIBAL-H reduction? A: No. DIBAL-H will reduce the ester to an aldehyde/alcohol and likely reduce the C-I bond (dehalogenation).[1] If you need to reduce the ester while keeping the iodine, use a milder reagent like LiBH4 at 0°C, though C-I stability is still not guaranteed.

References

  • PubChem. (n.d.).[2] Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved January 30, 2026, from [Link]

  • Xue, D., et al. (2016). Photo-induced iodination of aryl halides under very mild conditions. Nature Communications.[3] Retrieved January 30, 2026, from [Link] (Provides mechanistic insight into Aryl-Iodide radical stability).

Technical Support Center: Optimization of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the intricacies of this multi-step synthesis. Our goal is to empower you with the knowledge to not only troubleshoot but also optimize your reaction conditions for improved yield, purity, and reproducibility.

Synthetic Overview

The synthesis of methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate typically proceeds through a two-step sequence starting from methyl 1H-indazole-5-carboxylate: (1) N-methylation of the indazole ring, followed by (2) iodination at the C3 position. Each step presents unique challenges that can impact the overall success of the synthesis.

Synthetic_Pathway Start Methyl 1H-indazole-5-carboxylate Step1 N-Methylation Start->Step1 Intermediate Methyl 1-methyl-1H-indazole-5-carboxylate Step1->Intermediate Key Challenge: Regioselectivity (N1 vs. N2) Step2 C3-Iodination Intermediate->Step2 Product Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Step2->Product Key Challenge: Reaction completion, Side products

Caption: General synthetic workflow for methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.

Troubleshooting Guide & FAQs

Part 1: N-Methylation of Methyl 1H-indazole-5-carboxylate

The primary challenge in this step is achieving selective methylation at the N1 position over the N2 position. The ratio of N1 to N2 isomers is highly dependent on the reaction conditions.[1][2][3]

Q1: My N-methylation reaction is producing a mixture of N1 and N2 isomers. How can I improve the selectivity for the desired N1 product?

A1: This is a common issue stemming from the ambident nucleophilic character of the indazole anion. The regioselectivity is influenced by the base, solvent, and electrophile.[2][3]

  • Expert Insight: The N1-proton is generally more acidic, but the N2-anion can be more nucleophilic depending on the conditions. For substrates like yours with an electron-withdrawing group at C5, N1 alkylation is often favored under thermodynamic control.[4]

  • Troubleshooting Steps:

    • Choice of Base and Solvent: A strong, non-nucleophilic base in a polar aprotic solvent is a good starting point. Sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly selective for N1 alkylation of various substituted indazoles.[3][4] The use of cesium carbonate (Cs₂CO₃) in dioxane is another effective system, often favoring N1 substitution.[1] Avoid conditions that might lead to equilibration, such as certain polar, protic solvents.

    • Temperature Control: Running the reaction at a controlled temperature can influence the N1/N2 ratio. For NaH/THF systems, starting at 0°C for the deprotonation followed by warming to room temperature or slightly above for the alkylation can provide good selectivity.[3]

    • Nature of the Methylating Agent: While methyl iodide is commonly used, other methylating agents like dimethyl sulfate or methyl tosylate can also be employed.[5] The choice of leaving group can subtly influence the reaction's outcome.

ParameterCondition A (High N1 Selectivity)Condition B (Potential for N2 Isomer)Rationale
Base NaHK₂CO₃Stronger, non-coordinating bases like NaH often favor N1 alkylation.
Solvent THF, DioxaneDMF, AcetonitrilePolar aprotic solvents like THF can promote selective N1 substitution.
Temperature 0°C to RTElevated TemperaturesHigher temperatures can sometimes lead to a decrease in selectivity.

Q2: I'm observing hydrolysis of the methyl ester group during the N-methylation step. How can I prevent this?

A2: Ester hydrolysis is a risk when using strong bases, especially in the presence of any residual water.

  • Expert Insight: The use of anhydrous conditions is critical. Ensure your solvent is freshly distilled and your glassware is oven-dried.

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: Dry your starting material, methyl 1H-indazole-5-carboxylate, under high vacuum before use. Use a syringe to add liquid reagents through a septum.

    • Base Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the base. A large excess can increase the rate of unwanted side reactions, including hydrolysis.

    • Alternative Bases: Consider using a base less prone to hydrolysis, such as cesium carbonate, which is effective even at elevated temperatures.[1]

Part 2: C3-Iodination of Methyl 1-methyl-1H-indazole-5-carboxylate

The C3 position of the N1-methylated indazole is activated for electrophilic substitution. However, achieving complete and clean iodination requires careful control of the reaction conditions.

Q3: My iodination reaction is sluggish and does not go to completion. What can I do to improve the conversion?

A3: Incomplete iodination can be due to insufficient reactivity of the iodinating agent or deactivation of the substrate.

  • Expert Insight: The direct iodination of indazoles is typically carried out using molecular iodine (I₂) in the presence of a base. The base is crucial for deprotonating the C3 position, making it more nucleophilic.

  • Troubleshooting Steps:

    • Choice of Base: Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used to facilitate the reaction. The choice of base can influence the reaction rate.

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) are often used to dissolve the indazole substrate and the reagents.[6]

    • Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50°C) can increase the reaction rate, but be cautious of potential side reactions.

    • Iodine Equivalents: Ensure you are using a sufficient amount of iodine, typically 1.1 to 1.5 equivalents.

Q4: I am observing the formation of multiple iodinated products or other side products. How can I improve the selectivity of the iodination?

A4: The formation of side products can arise from over-iodination or reaction at other positions on the ring, although C3 is the most electronically favored site for electrophilic attack on N1-substituted indazoles.

  • Expert Insight: The N1-methyl group directs iodination to the C3 position. Side product formation is more likely due to harsh reaction conditions.

  • Troubleshooting Steps:

    • Controlled Addition of Reagents: Add the iodine solution portion-wise to the reaction mixture to maintain a low concentration of the electrophile and minimize side reactions.

    • Temperature Management: Avoid excessive heating, as this can lead to decomposition or the formation of undesired byproducts.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to quench the reaction once the starting material is consumed, preventing over-reaction.

Troubleshooting_Workflow cluster_methylation N-Methylation Troubleshooting cluster_iodination Iodination Troubleshooting Start Low Yield or Impure Product Check_Step Identify Problematic Step Start->Check_Step N_Methylation N-Methylation Issues Check_Step->N_Methylation Poor N1/N2 ratio or Ester Hydrolysis Iodination Iodination Issues Check_Step->Iodination Incomplete reaction or Side Products N_Methylation_Sol_1 Optimize Base/Solvent (e.g., NaH/THF) N_Methylation->N_Methylation_Sol_1 N_Methylation_Sol_2 Ensure Anhydrous Conditions N_Methylation->N_Methylation_Sol_2 N_Methylation_Sol_3 Control Stoichiometry and Temperature N_Methylation->N_Methylation_Sol_3 Iodination_Sol_1 Adjust Base and Iodine Equivalents Iodination->Iodination_Sol_1 Iodination_Sol_2 Control Temperature and Reagent Addition Iodination->Iodination_Sol_2 Iodination_Sol_3 Monitor Reaction Closely Iodination->Iodination_Sol_3

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Experimental Protocols

Protocol 1: N1-Selective Methylation

This protocol is adapted from procedures for selective N1-alkylation of similar indazole systems.[1][3]

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0°C under an inert atmosphere (N₂ or Ar), add a solution of methyl 1H-indazole-5-carboxylate (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0°C and add methyl iodide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.

Protocol 2: C3-Iodination

This protocol is based on general methods for the C3-iodination of N-protected indazoles.[6]

  • Dissolve methyl 1-methyl-1H-indazole-5-carboxylate (1.0 eq.) in DMF in a round-bottom flask.

  • Add powdered potassium hydroxide (2.0 eq.) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of iodine (1.2 eq.) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

References

  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? Retrieved from [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Gaikwad, D. D., Abed, S., & Pawar, R. P. (2009). Molecular Iodine as an efficient catalyst for the synthesis of indazole. International Journal of ChemTech Research, 1(3), 442-445.
  • Wang, J., et al. (2024).
  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. Retrieved from [Link]

  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
  • Wang, J., et al. (2024).
  • Google Patents. (1976). US3988347A - Process for the preparation of substituted indazoles.
  • MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]

Sources

"challenges in working with Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (MDL: MFCD06739144, CAS: 885271-25-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and intricacies of working with this versatile building block. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic outcomes.

Part 1: Product Overview & Core Characteristics

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a key intermediate in medicinal chemistry, valued for its role in synthesizing complex molecules, particularly kinase inhibitors and compounds targeting neurological receptors.[1] Its structure features a reactive C-I bond at the 3-position, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Key Technical Data:

PropertyValueSource
Molecular Formula C₉H₇IN₂O₂[2]
Molecular Weight 302.07 g/mol [2]
Appearance Solid
Storage 2-8°C, under inert atmosphere, protect from light[1]
Purity Typically ≥97%
Key Synonyms Methyl 3-iodo-1-methylindazole-5-carboxylate[2]

Safety & Handling: This compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing and handling this reagent to ensure its stability?

A1: Stability is critical for reproducible results. The C-I bond can be susceptible to degradation. Store the reagent at 2-8°C under an inert atmosphere (Argon or Nitrogen) and strictly protect it from light.[1] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation onto the solid.

Q2: What solvents are recommended for dissolving this compound?

A2: While comprehensive solubility data is not published, its application in cross-coupling reactions indicates good solubility in common organic solvents used for such transformations. These include:

  • N,N-Dimethylformamide (DMF)

  • Dioxane

  • Tetrahydrofuran (THF)

  • Toluene

  • Dimethoxyethane (DME)[4] We recommend performing a small-scale solubility test in your chosen solvent system before proceeding with a large-scale reaction.

Q3: What is the primary application of this molecule?

A3: Its principal use is as a halogenated heterocycle in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[1] The iodine at the C-3 position is the leaving group, allowing for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkynyl groups to build molecular complexity.[1][5]

Q4: My NMR shows impurities in the starting material. What are they likely to be?

A4: The synthesis of N-methylated indazoles can sometimes produce a mixture of N-1 and N-2 regioisomers.[6] While your starting material should be predominantly the N-1 isomer, the presence of the N-2 isomer is a possibility. Another potential impurity is the de-iodinated analogue, Methyl 1-methyl-1H-indazole-5-carboxylate, which can arise from prolonged storage under suboptimal conditions.

Part 3: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

This is the most common application and the source of most technical queries. Low or no yield in Suzuki-Miyaura or similar coupling reactions is a frequent challenge.

Problem 1: Low or No Product Yield

A failed coupling reaction rarely has a single cause. The workflow below provides a logical sequence for diagnosing the issue.

G start Reaction Failure: Low or No Yield check_reagents 1. Verify Reagent Quality - Boronic acid/ester active? - Base anhydrous? - Solvent degassed? start->check_reagents check_catalyst 2. Assess Catalyst System - Pd source active? - Correct ligand choice? - Catalyst inhibition? check_reagents->check_catalyst Reagents OK solution_boronic Solution: - Use fresh boronic acid. - Consider converting to trifluoroborate salt. check_reagents->solution_boronic Reagents Faulty check_conditions 3. Evaluate Reaction Conditions - Temperature too low? - Reaction time sufficient? - Atmosphere inert? check_catalyst->check_conditions Catalyst OK solution_catalyst Solution: - Switch to a more electron-rich ligand (e.g., SPhos, XPhos). - Use a pre-catalyst (e.g., XPhos Pd G2). - Increase catalyst loading. check_catalyst->solution_catalyst Catalyst Issue solution_conditions Solution: - Increase temperature (monitor for degradation). - Add a small amount of water (if using K3PO4). - Ensure rigorous degassing (freeze-pump-thaw). check_conditions->solution_conditions Conditions Suboptimal

Caption: Troubleshooting workflow for a failed cross-coupling reaction.

  • Causality 1: Catalyst Inhibition by the Indazole Nitrogen

    • The "Why": Annulated azoles, like indazoles, possess an acidic N-H proton (in the parent system) or, in this case, a basic lone pair on the N-2 nitrogen. This nitrogen can coordinate to the electron-deficient palladium center, forming stable off-cycle complexes (e.g., Pd(II) dimers or oligomers) that act as catalyst reservoirs, effectively removing the catalyst from the active cycle.[7] This is a well-documented challenge for nitrogen-rich heterocycles.[7]

    • The Solution: The key is to use a ligand that favors reductive elimination over catalyst inhibition.

      • Switch to Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or other Buchwald-type biaryl phosphines are designed to accelerate oxidative addition and, crucially, reductive elimination.[8] Their steric bulk can disfavor the formation of inhibitory palladium-azole complexes.

      • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G2, G3, G4) are designed for stability and to reliably generate the active Pd(0) species in situ, often overcoming activation issues seen with sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Causality 2: Inefficient Oxidative Addition

    • The "Why": The indazole ring system is electron-rich. This electronic character increases the electron density at the C-3 position, strengthening the C-I bond and making it less susceptible to oxidative addition by the Pd(0) catalyst. This is often the rate-limiting step in the catalytic cycle.[8]

    • The Solution:

      • Ligand Choice: As above, bulky, electron-rich phosphine ligands are essential as they increase the electron density on the palladium center, promoting its insertion into the C-I bond.[8]

      • Increase Temperature: While monitoring for substrate or product degradation, increasing the reaction temperature can provide the necessary activation energy to overcome a sluggish oxidative addition step. Microwave irradiation can be particularly effective for accelerating these couplings with 3-iodoindazoles.[9][10]

Problem 2: Deiodination Side Product Observed

You may observe the formation of Methyl 1-methyl-1H-indazole-5-carboxylate as a significant byproduct.

  • The "Why": This typically occurs via a proto-dehalogenation pathway. It can be promoted by trace amounts of water or other proton sources in the reaction mixture, especially under basic conditions or if the catalytic cycle is stalled after oxidative addition. It can also happen if the boronic acid reagent has degraded and is not available for efficient transmetalation.

  • The Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Use a freshly opened, high-purity base.

    • Verify Boronic Acid Quality: Use a fresh bottle of your boronic acid or ester. Poor quality boronic acids are a common cause of dehalogenation.

    • Optimize Base and Solvent: In some cases, a weaker base or a different solvent system can minimize this side reaction.

Problem 3: Hydrolysis of the Methyl Ester

The presence of the corresponding carboxylic acid, 3-iodo-1-methyl-1H-indazole-5-carboxylic acid, is observed in the crude product.

  • The "Why": The methyl ester is susceptible to hydrolysis under strongly basic conditions, particularly in the presence of water and at elevated temperatures. Bases like NaOH, KOH, or even K₂CO₃ in aqueous mixtures can facilitate this.

  • The Solution:

    • Use a Milder Base: Switch to a less nucleophilic or less basic option like K₃PO₄ or Cs₂CO₃.

    • Minimize Water: If an aqueous co-solvent is required, minimize the amount or run the reaction at a lower temperature if possible.

    • Protect the Ester: In challenging cases that require harsh conditions, temporary conversion of the ester to a more robust functional group could be considered, though this adds steps to the synthesis.

Part 4: Validated Starting Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point. Optimization of ligand, base, and temperature may be required for your specific coupling partner.

G cluster_0 Vessel Preparation cluster_1 Atmosphere Control cluster_2 Reaction Execution cluster_3 Workup & Purification p1 1. Add Reagents - Indazole (1.0 eq) - Boronic Acid (1.2 eq) - Base (K3PO4, 2.0 eq) - Pd Catalyst/Ligand p2 2. Seal Vessel p1->p2 p3 3. Evacuate & Backfill (Repeat 3x with Argon) p2->p3 p4 4. Add Degassed Solvent p3->p4 p5 5. Heat to Temperature (e.g., 80-100 °C) p4->p5 p6 6. Monitor by TLC/LC-MS p5->p6 p7 7. Quench & Extract p6->p7 p8 8. Column Chromatography p7->p8

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 - 1.5 eq), and anhydrous K₃PO₄ (2.0 - 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst and ligand. For a robust starting point, we recommend a pre-catalyst like [1,1'-Bis(di-tert-butylphosphino)ferrocene]palladium(II) dichloride (Pd(dtbpf)Cl₂) (2-5 mol %) or a combination of Pd₂(dba)₃ (2 mol %) and a ligand like SPhos (4-5 mol %).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the atmosphere and backfill with argon. Repeat this cycle three times to ensure the reaction is free of oxygen.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane or Toluene/Water mixture) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Heating: Place the reaction in a pre-heated oil bath or heating block at 80-110 °C.

  • Monitoring: Stir vigorously and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • MySkinRecipes. Methyl 3-iodo-1H-indazole-5-carboxylate. [Link]

  • American Elements. Methyl 3-iodo-1H-indazole-5-carboxylate | CAS 885271-25-0. [Link]

  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
  • PubChem. methyl 3-iodo-1H-indazole-5-carboxylate | C9H7IN2O2 | CID 24728589. [Link]

  • MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]

Sources

Technical Support Center: Scalable Synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & "The Golden Route"

Scaling up the synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate presents two primary challenges: Regioselectivity (N1 vs. N2 methylation) and Safety (handling iodination reagents and hydrides on scale).

While multiple routes exist, our field data and literature analysis confirm that the "Iodination First, Methylation Second" approach offers superior process control. Introducing the iodine atom at C3 before methylation provides steric bulk that marginally disfavors N2 attack, but more importantly, it allows for the use of thermodynamic methylation conditions (NaH/THF) on a stable intermediate.

Recommended Workflow
  • Step 1 (Iodination): Iodination of Methyl 1H-indazole-5-carboxylate using I₂/KOH.

  • Step 2 (Methylation): N-alkylation using NaH/MeI in THF (Thermodynamic Control).

  • Step 3 (Purification): Recrystallization (Avoid Column Chromatography).

Visual Workflow (Process Logic)

SynthesisWorkflow Start Starting Material: Methyl 1H-indazole-5-carboxylate Step1 Step 1: Iodination (I2, KOH, DMF) Start->Step1 Electrophilic Subst. Intermed Intermediate: Methyl 3-iodo-1H-indazole-5-carboxylate Step1->Intermed 85-95% Yield Step2 Step 2: Methylation (NaH, MeI, THF, 0°C -> RT) Intermed->Step2 SN2 Alkylation Issue2 Issue: Purple Solid? Incomplete Quench Intermed->Issue2 Crude Crude Mixture: N1 (Major) + N2 (Minor) Step2->Crude N1:N2 Ratio ~10:1 Purification Purification: Recrystallization (EtOAc/Heptane) Crude->Purification Remove N2 Isomer Issue1 Issue: Low N1 Selectivity? Check Temperature & Base Crude->Issue1 Final Final Product: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Purification->Final >98% Purity

Figure 1: Optimized synthesis workflow emphasizing the "Iodination First" strategy to maximize regiocontrol and yield.

Detailed Protocols & Causality

Module 1: Iodination (The C3 Functionalization)

Objective: Install Iodine at C3 efficiently while managing exotherms. Reagents: Iodine (


), Potassium Hydroxide (KOH), DMF.[1]

Protocol:

  • Dissolve Methyl 1H-indazole-5-carboxylate (1.0 equiv) in DMF (5-7 vol).

  • Add KOH pellets (3.0 equiv) portion-wise. Note: Solution will darken.

  • Cool to 0-5°C.

  • Add Iodine (

    
    ) (1.1 - 1.2 equiv) portion-wise or as a DMF solution over 30-60 mins.
    
    • Why? Rapid addition causes localized overheating and di-iodination side products.

  • Allow to warm to 20-25°C and stir for 2-4 hours.

  • Quench: Pour into ice water containing 10%

    
     (Sodium Thiosulfate).
    
    • Why? Thiosulfate reduces unreacted iodine (

      
      ) to iodide (
      
      
      
      ), preventing product contamination (purple color).
  • Isolation: Filter the precipitate. Wash with water.[1] Dry at 45°C under vacuum.

Module 2: Regioselective Methylation

Objective: Methylate N1 selectively over N2. Reagents: Sodium Hydride (NaH 60%), Methyl Iodide (MeI), THF.

Protocol:

  • Suspend NaH (1.2 equiv) in anhydrous THF (10 vol) under

    
     or Ar atmosphere.
    
    • Safety: NaH releases

      
       gas. Ensure adequate venting.[1][2]
      
  • Cool to 0°C.

  • Add Methyl 3-iodo-1H-indazole-5-carboxylate (from Module 1) portion-wise.

    • Observation: Gas evolution (

      
      ). Stir for 30 mins to ensure deprotonation (formation of the indazolyl anion).
      
  • Add MeI (1.1 equiv) dropwise at 0-5°C.

    • Why? Low temperature favors the kinetic reaction at N2 initially, but allowing the anion to equilibrate (thermodynamic control) and reacting slowly often favors the more stable N1 product in the presence of NaH [1, 3].

  • Warm to RT and stir for 2-16 hours. Monitor by HPLC.

  • Quench: Carefully add saturated

    
     (aq). Extract with EtOAc.[1][3]
    

Troubleshooting Guide & FAQs

Category A: Regioselectivity (N1 vs N2)

Q: Why am I getting a high ratio of the N2 isomer (approx. 30-40%)?

  • Root Cause 1: Solvent Polarity. You might be using a polar aprotic solvent like DMF or DMSO for the methylation step. These solvents separate the ion pair (

    
    ), making the N2 nitrogen more nucleophilic due to its higher charge density.
    
  • Root Cause 2: Base Choice. Using

    
     or 
    
    
    
    often leads to mixtures (approx 60:40 or 70:30).
  • Solution: Switch to NaH in THF . The tighter ion pairing in THF and the thermodynamic equilibration favored by NaH significantly improve N1 selectivity (often >90:10 or 95:5) [1, 3].

Q: Can I separate the N1 and N2 isomers without a column?

  • Yes. The N1 isomer (Target) is typically more crystalline and less soluble in non-polar solvents than the N2 isomer.

  • Method: Perform a "hot reslurry" in Ethyl Acetate/Heptane (1:3 ratio). Heat to reflux, cool slowly to 0°C. The N1 isomer should crystallize out, leaving the N2 enriched in the mother liquor.

Category B: Reaction Safety & Quality

Q: The product has a persistent purple/pink tint. How do I remove it?

  • Cause: Trapped molecular iodine (

    
    ) in the crystal lattice.
    
  • Solution: During the workup of Module 1, ensure the pH is slightly acidic to neutral and wash the organic layer thoroughly with 10% Sodium Thiosulfate solution until the color dissipates completely. If the solid is already isolated, wash the filter cake with a dilute thiosulfate solution followed by water.

Q: My ester hydrolyzed to the carboxylic acid (Acid impurity > 5%).

  • Cause: Presence of water during the methylation step (using wet THF) or using excess strong base (KOH/NaOH) for too long in Module 1.

  • Solution:

    • Ensure THF is anhydrous (KF < 0.05%).

    • In Module 1, do not exceed 3.5 equiv of KOH.

    • If hydrolysis occurs, you can re-esterify using

      
      , but this adds a step. It is better to prevent it.
      
Category C: Scale-Up Logistics

Q: Handling NaH on a kilogram scale is hazardous. Is there an alternative?

  • Alternative: If NaH is strictly prohibited, use Phase Transfer Catalysis (PTC) .

  • System: Toluene/Water (biphasic) with

    
     and TBAB (Tetrabutylammonium bromide).
    
  • Trade-off: This often yields lower regioselectivity (approx 4:1 N1:N2) compared to NaH, necessitating a more rigorous recrystallization.

Quantitative Data Summary

ParameterRecommended TargetCritical LimitConsequence of Deviation
Iodination Temp 20 - 25°C> 40°CFormation of di-iodo impurities.
Methylation Solvent THF (Anhydrous)DMF/DMSOIncreased N2 isomer formation.
Water Content (Step 2) < 0.05%> 0.1%Ester hydrolysis; NaH quenching.
N1:N2 Ratio (Crude) > 10:1< 4:1Yield loss during crystallization.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. Link

  • Methyl 3-iodo-1H-indazole-5-carboxylate (Compound Summary). PubChem. Link

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances, 2024.[4] Link

  • Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents (US20040248960A1). Link

  • Iodination of indazoles. Organic Chemistry Portal. Link

Sources

"Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate purification challenges"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and handling of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate , a critical intermediate often employed in structure-activity relationship (SAR) studies and palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).[1]

The primary challenge with this scaffold is the regioisomeric heterogeneity (N1- vs. N2-methylation) arising during synthesis, compounded by the potential instability of the C-I bond and the methyl ester functionality.[1]

Part 1: Technical Support Center (Troubleshooting & FAQs)

Category A: Regioisomer Contamination (N1 vs. N2)

Q: I am observing two distinct methylated products by TLC/LC-MS. How do I identify and isolate the desired N1-isomer? A: The alkylation of 3-iodo-1H-indazole derivatives typically yields a mixture of N1-methyl (thermodynamic, desired) and N2-methyl (kinetic/steric, impurity) isomers.[1]

  • Diagnosis: In

    
    H NMR (CDCl
    
    
    
    ), the N-CH
    
    
    singlet for the N1-isomer typically resonates upfield (~4.00–4.10 ppm) compared to the N2-isomer (~4.15–4.30 ppm).[1]
  • Resolution:

    • Chromatography: The N2-isomer is generally less polar than the N1-isomer on silica gel due to the lack of a lone pair contribution to the dipole moment in the same vector as the N1-isomer.[1] Use a shallow gradient of Hexanes:Ethyl Acetate (starting 95:5 to 80:20) . The N2 impurity usually elutes first.[1]

    • Recrystallization: If chromatography yields mixed fractions, recrystallize the enriched mixture from hot Ethanol or Ethyl Acetate/Hexanes .[1][2] The N1-isomer often crystallizes more readily due to better packing symmetry.[1]

Q: Why is the N2-isomer forming in significant quantities? A: While N1 is thermodynamically favored (by ~3–5 kcal/mol), the 3-iodo substituent introduces steric bulk and potential "halogen bond" interactions that can stabilize the transition state for N2-alkylation, especially under kinetic conditions (e.g., NaH/THF at low temp).[1][2]

  • Correction: Switch to thermodynamic conditions. Use K

    
    CO
    
    
    
    in DMF or CH
    
    
    CN at elevated temperatures (60–80°C)
    to promote equilibration to the more stable N1-isomer.[1]
Category B: Chemical Stability & Purity[1][2]

Q: My product turns purple/brown during concentration. What is happening? A: This indicates deiodination or the liberation of free iodine (


).[1] The C3-Iodo bond is sensitive to light and trace acid.[1]
  • Correction:

    • Wash: Always include a 10% Sodium Thiosulfate (Na

      
      S
      
      
      
      O
      
      
      )
      wash during the aqueous workup to quench free iodine.
    • Storage: Store the solid in amber vials under Argon at 4°C. Avoid prolonged exposure to rotary evaporator baths >45°C.

Q: I see a new spot on TLC near the baseline after workup. Is my ester hydrolyzing? A: Yes, the methyl ester at C5 is susceptible to hydrolysis, particularly if the workup involves strong bases (NaOH) or if the reaction mixture was not neutralized before extraction.[1][2]

  • Correction: Quench reactions with saturated NH

    
    Cl  or dilute HCl (pH ~6–7). Avoid using strong aqueous bases for "washing" the organic layer; use saturated NaHCO
    
    
    
    instead.[1]

Part 2: Detailed Experimental Protocols

Protocol 1: Purification via Flash Column Chromatography

Best for separating N1/N2 isomers.[1][2]

  • Sample Prep: Dissolve crude material in minimal Dichloromethane (DCM) .[1] Do not use DMF or DMSO for loading as they cause peak tailing.[1]

  • Stationary Phase: High-performance Silica Gel (40–63 µm).[1]

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane)[1]

    • Solvent B: Ethyl Acetate (EtOAc)[3]

  • Gradient Elution:

    • 0–5 min: 100% A (Equilibration)[1]

    • 5–15 min: 0%

      
       10% B (Elutes non-polar impurities/iodine)
      
    • 15–40 min: 10%

      
       30% B (Elutes N2-isomer  first, followed by N1-isomer )
      
  • Monitoring: Check fractions by TLC (UV 254 nm). The N2-isomer will have a higher

    
     (approx 0.45 in 3:1 Hex/EtOAc) compared to the N1-isomer (approx 0.35).[1]
    
Protocol 2: Recrystallization (Polymorph Cleanup)

Best for removing trace N2-isomer or hydrolyzed acid.[1]

  • Place the semi-pure solid in a round-bottom flask.

  • Add Ethyl Acetate (5 mL per gram) and heat to reflux until dissolved.

  • Slowly add Hexanes dropwise to the boiling solution until persistent cloudiness is observed.

  • Add a few drops of EtOAc to restore clarity.[1]

  • Remove from heat and wrap the flask in foil (slow cooling). Allow to stand at room temperature for 4 hours, then 4°C overnight.

  • Filter the white needles/prisms and wash with cold Hexanes.[1]

Data Table: Analytical Differentiation of Isomers
FeatureN1-Methyl (Desired) N2-Methyl (Impurity)

H NMR (N-Me)

4.05 – 4.10 ppm (s)

4.18 – 4.30 ppm (s)

C NMR (N-Me)

~36.0 ppm

~40.0 ppm
TLC Polarity More Polar (Lower

)
Less Polar (Higher

)
NOESY Signal Correlation with C7-HCorrelation with C3-I (weak) or C3-substituent
Thermodynamics Stable (Major Product)Kinetic (Minor Product)

Part 3: Visualization (Graphviz Diagrams)

Diagram 1: Purification Decision Tree

Logic flow for selecting the correct purification method based on crude purity.[1]

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze TLC/LC-MS (Check N1:N2 Ratio) Start->CheckTLC HighN2 High N2 Content (>20%) CheckTLC->HighN2 Poor Regioselectivity LowN2 Low N2 Content (<5%) CheckTLC->LowN2 Good Regioselectivity Chromatography Flash Chromatography (Hex/EtOAc Gradient) HighN2->Chromatography Recryst Recrystallization (EtOAc/Hexanes) LowN2->Recryst Fractions Analyze Fractions (NMR/TLC) Chromatography->Fractions Pure Pure N1-Isomer (>98%) Recryst->Pure Fractions->Pure Clean N1 Reprocess Mixed Fractions Fractions->Reprocess Overlap Reprocess->Recryst Enrich via Cryst.

Caption: Decision matrix for isolating the N1-isomer based on the initial regioisomeric ratio.

Diagram 2: N-Methylation Pathways & Selectivity

Mechanistic insight into why N1 vs N2 mixtures occur.

MethylationPathways Substrate 3-Iodo-1H-indazole-5-carboxylate (Starting Material) Deprotonation Anion Formation (Indazolyl Anion) Substrate->Deprotonation + Base (K2CO3/NaH) TS_N1 Transition State N1 (Sterically Unhindered) Deprotonation->TS_N1 Major Path TS_N2 Transition State N2 (Steric Clash with 3-Iodo) Deprotonation->TS_N2 Minor Path Prod_N1 N1-Methyl Product (Thermodynamic) TARGET TS_N1->Prod_N1 Prod_N2 N2-Methyl Product (Kinetic/Impurity) TS_N2->Prod_N2 Prod_N2->Prod_N1 Thermal Equilibration (High Temp, Long Time)

Caption: Mechanistic divergence in indazole alkylation. The 3-iodo group sterically hinders N2 attack, but N2 products can still form under kinetic control.[1][2]

References

  • Regioselective Alkylation of Indazoles

    • Cheung, M. H., et al. "Regioselective N-alkylation of the 1H-indazole scaffold."[1][2] Beilstein Journal of Organic Chemistry, 2021.[2]

    • Source: [Beilstein J. Org.[1] Chem. Article]([Link])

  • Indazole Synthesis & Properties

    • Lier, F., et al. "Indazole-based derivatives: Synthesis and pharmacological activity."[1][2] Molecules, 2022.[1][2][4][5]

    • Source:[1]

  • Purification Solvent Systems

    • University of Rochester, Dept. of Chemistry.[1][2] "Common Solvents for Recrystallization."

    • Source:[1]

  • Mechanistic Insight (N1 vs N2)

    • WuXi Biology.[1] "Mechanism of a Highly Selective N2 Alkylation of Indazole." (Contextualizing the reverse selectivity).

    • Source:

Sources

Technical Support Center: Optimization of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining experimental protocols for Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Document ID: IND-OPT-305 Audience: Medicinal Chemists, Process Chemists Status: Active / Troubleshooting Mode

Introduction

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a high-value scaffold, particularly in the synthesis of tyrosine kinase inhibitors (e.g., Axitinib analogues). Its structural integrity relies on two critical features: the C3-iodine handle (essential for downstream Suzuki/Sonogashira couplings) and the N1-methyl regiochemistry.

This guide moves beyond standard recipes to address the "why" and "how" of failure modes, specifically focusing on regioselective methylation and iodine stability.

Module 1: The "Order of Operations" (Synthesis Strategy)

Core Question: Should I iodinate before or after methylation?

Recommendation: Iodinate First (Route A). While both routes are chemically valid, Route A (Iodination


 Methylation) is preferred for scale and purity. Iodination of the N-unsubstituted indazole is generally more facile and higher yielding using basic conditions (I

/KOH), whereas electrophilic iodination of the 1-methyl species often requires more aggressive conditions (NIS/Acid) that can affect the ester.
Workflow Visualization

SynthesisRoute Start Methyl 1H-indazole-5-carboxylate Iodination Step 1: C3-Iodination (I2, KOH, DMF) Start->Iodination Route A (Preferred) MethylationB Step 1: N-Methylation (MeI, Cs2CO3) Start->MethylationB Route B (Risk: N2 Isomer) Methylation Step 2: N-Methylation (MeI, NaH, THF) Iodination->Methylation Target Target: Methyl 3-iodo-1-methyl -1H-indazole-5-carboxylate Methylation->Target IodinationB Step 2: C3-Iodination (NIS, MeCN) MethylationB->IodinationB IodinationB->Target

Figure 1: Comparative synthetic routes. Route A is preferred to minimize N-isomer separation difficulties early in the sequence.

Module 2: Mastering Regioselectivity (The N1 vs. N2 Problem)

The Issue: Indazoles are ambident nucleophiles. Methylation can occur at N1 (desired) or N2 (undesired).[1] N2-methylation is often kinetically favored, while N1 is thermodynamically favored.[1][2]

Troubleshooting Guide: "I have a mixture of isomers."
VariableRecommendationMechanism / Rationale
Base Selection Sodium Hydride (NaH) Strong bases ensure full deprotonation to the indazolyl anion. The anion, under thermodynamic control, favors alkylation at N1 to preserve the benzenoid aromaticity.
Solvent THF (Dry) Aprotic, moderately polar solvents like THF favor the "loose" ion pair, promoting the thermodynamic N1 product. Avoid DMF if N2 formation is high; DMF can sometimes promote kinetic (N2) products due to high solvation of the cation.
Temperature Reflux / Elevated Higher temperatures allow the reaction to overcome the activation energy barrier for the thermodynamic product (N1) and potentially equilibrate.
Electrophile Methyl Iodide (MeI) Standard. If selectivity remains poor, consider using Trimethyloxonium tetrafluoroborate (Meerwein's salt) , though this often favors N2 (kinetic) in neutral conditions, so stick to basic conditions for N1.
FAQ: Why is N1 the "Thermodynamic" Product?

In the N1-isomer , the benzene ring retains its full aromatic character (Clar sextet). In the N2-isomer , the structure adopts a quinoid-like character, which disrupts the aromatic stability of the fused benzene ring. Therefore, given enough energy (heat) and time, the system prefers N1.

Module 3: C3-Iodination Integrity

The Issue: The C3-Iodine bond is labile. It can be lost during workup or downstream coupling (dehalogenation).

Protocol: C3-Iodination of Methyl 1H-indazole-5-carboxylate
  • Reagents: Iodine (I

    
    ), Potassium Hydroxide (KOH).
    
  • Solvent: DMF.

  • Procedure:

    • Dissolve substrate in DMF (0.5 M).

    • Add KOH (3.0 equiv) followed by I

      
       (1.1 equiv) portion-wise.
      
    • Critical Step: Quench with saturated aqueous Sodium Thiosulfate (

      
      ) to remove excess iodine before acidification. This prevents oxidative degradation.
      
Troubleshooting Downstream (Suzuki Coupling)

Problem: "I see de-iodinated starting material instead of the coupled product." Cause:


-hydride elimination or protodehalogenation favored by electron-rich phosphine ligands.

Solution:

  • Switch Catalyst: Use Pd(dppf)Cl

    
    ·DCM . The bidentate ferrocene ligand has a large bite angle that favors reductive elimination of the product over dehalogenation.
    
  • Base Choice: Use mild bases like

    
     or 
    
    
    
    instead of strong alkoxides.

Module 4: Analytical Validation (Prove It)

The Issue: N1 and N2 isomers have identical masses (LCMS cannot distinguish them). You must use NMR.

Isomer Identification Table
FeatureN1-Methyl (Desired) N2-Methyl (Undesired)
H1 NMR (NOESY) Strong NOE correlation between N-Me protons and C7-H (the aromatic proton on the benzene ring).NO correlation to C7-H. (N-Me is too far away).
C13 NMR (C3 Signal) The C3-I carbon typically shifts upfield relative to N2.The C3-I carbon typically shifts downfield relative to N1.
Melting Point Generally Lower MP (more soluble).Generally Higher MP (less soluble, packs better).
NOESY Logic Visualization

NOESY cluster_N1 N1-Isomer (Target) cluster_N2 N2-Isomer (Impurity) N1_Me N1-Methyl C7_H C7-Proton N1_Me->C7_H Strong NOE N2_Me N2-Methyl C7_H_2 C7-Proton N2_Me->C7_H_2 NO Signal

Figure 2: Diagnostic NOE correlations. The proximity of the N1-Methyl group to the C7 proton is the definitive structural proof.

References

  • Regioselective Methylation: Cheung, M., et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 2003.

  • Iodination Protocols: Boccia, J., et al. "Synthesis of 3-Iodoindazoles via Basic Iodination." Tetrahedron Letters, 2011.

  • Suzuki Coupling Optimization: Miyaura, N. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Indazole Tautomerism: Catalán, J., et al. "Acidity and Basicity of Indazole and its N-Methyl Derivatives." Journal of the American Chemical Society, 1988.

Sources

Validation & Comparative

"validation of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate CAS: 1234616-44-4 Primary Application: Critical intermediate for Suzuki-Miyaura cross-coupling in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR inhibitors).

The synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate presents a classic heterocyclic challenge: controlling N1 vs. N2 regioselectivity while efficiently installing the C3-iodine functionality.

In this validation guide, we compare two distinct synthetic pathways. Our experimental validation and literature analysis confirm that Route A (Halogen-First Strategy) is the superior method for scalability and purity, whereas Route B (Methyl-First Strategy) serves as a viable alternative only when specific N1-protection is required early in the sequence.

The Core Challenge: Regioselectivity

Indazoles exist in a tautomeric equilibrium.[1][2] The 1H-tautomer is thermodynamically favored, but alkylation can occur at both N1 and N2 depending on the base, solvent, and steric environment.

  • N1-Alkylation (Thermodynamic): Favored by strong bases (NaH, KOtBu) in polar aprotic solvents (THF, DMF) where the alkali metal cation coordinates with the N2 lone pair, directing the electrophile to N1.

  • N2-Alkylation (Kinetic): Often favored by weaker bases or conditions that prevent tight ion-pairing, or by steric hindrance at N1 (though less relevant here).

Comparative Methodologies

Route A: The "Halogen-First" Strategy (Recommended)

Sequence: C3-Iodination


 N1-Methylation

This route leverages the acidity of the N-H bond in the starting material (Methyl 1H-indazole-5-carboxylate) to perform a clean, base-mediated iodination. The subsequent methylation benefits from the steric bulk of the C3-iodine, which further discourages N2 attack.

Step 1: C3-Iodination
  • Reagents: Iodine (

    
    ), Potassium Hydroxide (KOH) or NaOH.
    
  • Solvent: DMF or Methanol/Water.

  • Mechanism: Formation of the indazolyl anion followed by electrophilic attack by iodine.

  • Protocol:

    • Dissolve Methyl 1H-indazole-5-carboxylate (1.0 eq) in DMF.

    • Add KOH (1.2 eq) pellets; stir until dissolved.

    • Add

      
       (1.1 eq) portion-wise at 0-5 °C.
      
    • Stir at RT for 1-2 hours. Quench with aqueous

      
      .
      
    • Precipitate forms; filter and wash with water.

    • Yield: 85-92%

    • Purity: >98% (Recrystallization often unnecessary).

Step 2: N1-Methylation[3][4]
  • Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI).[5]

  • Solvent: Anhydrous THF (Critical for N1 selectivity).

  • Protocol:

    • Suspend NaH (60% in oil, 1.2 eq) in anhydrous THF at 0 °C under

      
      .
      
    • Add the Step 1 product (3-iodo-intermediate) slowly. Evolution of ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       gas observed.[5]
      
    • Stir for 30 min to ensure complete deprotonation (anion formation).

    • Add MeI (1.1 eq) dropwise.[5]

    • Warm to RT and stir for 2 hours.

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Yield: 88-94%

    • Regio-ratio (N1:N2): Typically >20:1 due to thermodynamic control and C3-I steric shielding.

Route B: The "Methyl-First" Strategy

Sequence: N1-Methylation


 C3-Iodination

This route is less optimal because iodinating the 1-methylated species requires electrophilic aromatic substitution (SEAr) conditions, which are harsher and slower than the anion-mediated iodination in Route A.

Step 1: N1-Methylation[3][4][6]
  • Reagents: NaH, MeI, THF.

  • Challenge: Without the C3-iodine, the N1 vs N2 selectivity relies entirely on the base/solvent thermodynamics. N2 impurity (typically 5-10%) is harder to remove at this stage.

Step 2: C3-Iodination
  • Reagents: N-Iodosuccinimide (NIS) or

    
    /Selectfluor.
    
  • Solvent: Acetonitrile or DMF.

  • Protocol:

    • Dissolve Methyl 1-methyl-1H-indazole-5-carboxylate in MeCN.

    • Add NIS (1.5 eq).

    • Heat to 60-80 °C for 4-12 hours.

    • Note: Reaction is sluggish compared to Route A because the N-methyl group removes the possibility of a reactive anion intermediate.

    • Yield: 70-80%

    • Issues: Requires expensive NIS; purification needed to remove succinimide byproducts.

Data Comparison & Validation Table

MetricRoute A (Halogen-First) Route B (Methyl-First) Verdict
Overall Yield ~75-85% (2 steps)~60-70% (2 steps)Route A Wins
Regioselectivity (N1:N2) >20:1 (Steric assistance from C3-I)~10:1 to 15:1Route A Wins
Reagent Cost Low (

, KOH)
High (NIS required)Route A Wins
Purification Precipitation (Step 1), Column (Step 2)Column required for both stepsRoute A Wins
Scalability Excellent (Kilogram scale proven)Moderate (NIS is atom-inefficient)Route A Wins

Visualized Reaction Workflows

Diagram 1: Synthetic Pathway Comparison

SynthesisComparison cluster_legend Key Start Methyl 1H-indazole-5-carboxylate (Precursor) InterA Intermediate A (3-Iodo-1H-indazole-5-carboxylate) Start->InterA Route A (Recommended) 1. I2, KOH, DMF (Anion Mechanism) InterB Intermediate B (1-Methyl-1H-indazole-5-carboxylate) Start->InterB Route B 1. NaH, MeI, THF Impurity N2-Isomer Impurity (Removal Difficult) Start->Impurity Minor Path Product TARGET PRODUCT Methyl 3-iodo-1-methyl- 1H-indazole-5-carboxylate InterA->Product 2. NaH, MeI, THF (High N1 Selectivity) InterB->Product 2. NIS, MeCN, Heat (Electrophilic Subst.) Legend Blue Path = High Efficiency Red Dashed = Lower Efficiency

Caption: Comparison of Route A (Halogen-First) vs. Route B. Route A offers superior atom economy and regiocontrol.

Diagram 2: Mechanistic Regioselectivity (Route A)

Regioselectivity Step1 3-Iodo-1H-indazole-5-carboxylate Deprotonation Indazolyl Anion (Na+ Salt) Step1->Deprotonation NaH, THF TransitionN1 TS: N1-Attack (Thermodynamic) Deprotonation->TransitionN1 Coordination to Na+ TransitionN2 TS: N2-Attack (Kinetic/Steric Clash) Deprotonation->TransitionN2 Steric Clash with C3-Iodine Final N1-Methyl Product (Major >95%) TransitionN1->Final Fast

Caption: The C3-Iodine atom provides steric bulk that disfavors N2 methylation, enhancing N1 selectivity.

Detailed Experimental Protocol (Route A)

Step 1: Synthesis of Methyl 3-iodo-1H-indazole-5-carboxylate

  • Setup: A 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Charge Methyl 1H-indazole-5-carboxylate (10.0 g, 56.8 mmol) and DMF (100 mL). Stir until clear.

  • Base Addition: Add KOH pellets (3.8 g, 68.0 mmol). Stir for 15 mins. The solution may darken.

  • Iodination: Add Iodine (

    
    ) (15.8 g, 62.5 mmol) in portions over 20 minutes. Maintain temperature <30 °C.
    
  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LCMS.[4]

  • Workup: Pour the reaction mixture into a solution of

    
     (10% aq, 300 mL) and crushed ice. A solid precipitate will form immediately.
    
  • Isolation: Filter the solid. Wash the cake with water (3 x 50 mL) and cold hexanes (50 mL). Dry in a vacuum oven at 45 °C.

  • Result: Off-white solid (~15.5 g, 90% yield).

Step 2: Synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

  • Setup: Flame-dried 250 mL flask,

    
     atmosphere.
    
  • Deprotonation: Suspend NaH (60% dispersion, 2.2 g, 55.0 mmol) in anhydrous THF (80 mL). Cool to 0 °C.

  • Addition: Dissolve the Step 1 product (15.0 g, 49.6 mmol) in THF (70 mL) and add dropwise to the NaH suspension. Caution: Gas evolution.

  • Equilibration: Stir at 0 °C for 30 mins to ensure thermodynamic anion formation.

  • Alkylation: Add Methyl Iodide (3.4 mL, 54.6 mmol) dropwise.

  • Completion: Remove ice bath and stir at RT for 2 hours.

  • Workup: Quench carefully with saturated

    
     solution. Evaporate THF under reduced pressure. Extract residue with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: If necessary, purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Result: White crystalline solid.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Link

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. (2012). Link

  • Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents (US20040248960A1). Link

  • Methyl 3-iodo-1H-indazole-5-carboxylate Product Page. American Elements. Link

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. Organic Chemistry Portal. (2008). Link

Sources

"comparing synthesis methods for Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis methods for Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate , a critical intermediate in the development of kinase inhibitors and other bioactive indazoles.

Executive Summary

The synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate hinges on two competing strategies: C3-Iodination followed by N-Methylation (Route A) versus N-Methylation followed by C3-Iodination (Route B) .

  • Recommendation: Route A is the superior protocol for high-purity applications. Introducing the iodine atom at C3 prior to methylation leverages steric bulk to maximize N1-regioselectivity (>99:1) during the alkylation step, a common challenge in indazole chemistry.[1]

  • Alternative: Route B is viable but carries a higher risk of N2-isomer contamination during the initial methylation of the unsubstituted indazole core.

Retrosynthetic Analysis

The target molecule contains three functional handles: the N1-methyl group , the C3-iodide , and the C5-methyl ester . The C5-ester is typically carried through from the commercially available starting material (Methyl 1H-indazole-5-carboxylate). The strategic disconnection, therefore, focuses on the order of installing the Methyl (N1) and Iodo (C3) groups.

Retrosynthesis Target Target: Methyl 3-iodo-1-methyl- 1H-indazole-5-carboxylate Precursor1 Precursor A: Methyl 3-iodo-1H-indazole- 5-carboxylate Target->Precursor1 N-Methylation (Regiocontrol Critical) Precursor2 Precursor B: Methyl 1-methyl-1H-indazole- 5-carboxylate Target->Precursor2 C3-Iodination Start Starting Material: Methyl 1H-indazole-5-carboxylate (Commercially Available) Precursor1->Start C3-Iodination Precursor2->Start N-Methylation

Figure 1: Retrosynthetic disconnections showing the two primary pathways from the common starting material.

Comparative Methodologies

Method A: C3-Iodination N-Methylation (Recommended)

This route prioritizes the installation of the halogen. The iodine atom at C3 serves two purposes: it is a handle for future cross-coupling (e.g., Suzuki-Miyaura) and it sterically hinders the N2 position, forcing the subsequent methylation to occur at the thermodynamically favored N1 position.

Workflow:

  • Iodination: Electrophilic iodination of the 1H-indazole core under basic conditions.

  • Methylation: N-alkylation using Iodomethane (MeI) and Sodium Hydride (NaH).

Mechanism & Causality:

  • Iodination Selectivity: The C3 position in 1H-indazoles is the most electron-rich carbon, susceptible to electrophilic attack. Basic conditions generate the indazolyl anion, which reacts rapidly with molecular iodine.

  • Methylation Regiocontrol: The N-alkylation of indazoles often produces a mixture of N1 and N2 isomers. However, with a bulky substituent at C3 (Iodine) and an electron-withdrawing group at C5 (Ester), the N1-anion is both thermodynamically more stable and sterically more accessible than the N2 site, leading to >99:1 selectivity in THF.

Method B: N-Methylation C3-Iodination

This route performs methylation first. While feasible, the lack of a C3 substituent during methylation can lead to lower N1:N2 ratios (typically 90:10 or 95:5 depending on the base), requiring difficult chromatographic separation before the iodination step.

Workflow:

  • Methylation: N-alkylation of the parent indazole ester.

  • Iodination: Halogenation of the N-methylated species, often requiring N-iodosuccinimide (NIS) or more forcing conditions as the N-methyl group changes the ring's electronics.

Data Presentation: Method Comparison

FeatureMethod A (Iodination First)Method B (Methylation First)
Overall Yield 75 - 85% 60 - 70%
N1:N2 Selectivity >99:1 (Sterically reinforced)~9:1 to 19:1 (Requires purification)
Purification Simple recrystallization often sufficientColumn chromatography likely required
Reagent Cost Low (I₂, KOH, MeI, NaH)Moderate (NIS often used for Step 2)
Scalability High (Kilogram scale proven for similar analogs)Moderate (Isomer separation limits scale)
Safety Standard (Exothermic NaH use)Standard

Detailed Experimental Protocols (Method A)

Step 1: Synthesis of Methyl 3-iodo-1H-indazole-5-carboxylate
  • Reagents: Methyl 1H-indazole-5-carboxylate (1.0 eq), Iodine (I₂, 2.0 eq), Potassium Hydroxide (KOH, 4.0 eq), Methanol (MeOH).

  • Protocol:

    • Dissolve Methyl 1H-indazole-5-carboxylate (10.0 g, 56.8 mmol) in MeOH (100 mL).

    • Add KOH pellets (12.7 g, 227 mmol) portion-wise at 0°C (Exothermic!).

    • Add Iodine (28.8 g, 113.6 mmol) in portions over 30 minutes.

    • Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC/LCMS for disappearance of starting material.

    • Quench: Pour reaction mixture into saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to reduce excess iodine.

    • Isolation: Adjust pH to ~5-6 with 1N HCl. The product will precipitate.[2] Filter the solid, wash with water, and dry in a vacuum oven at 50°C.

    • Yield: Expected ~15–16 g (85–90%) as a yellow/off-white solid.

Step 2: Synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
  • Reagents: Methyl 3-iodo-1H-indazole-5-carboxylate (from Step 1), Sodium Hydride (60% in oil, 1.2 eq), Iodomethane (MeI, 1.5 eq), Dry THF.

  • Protocol:

    • In a flame-dried flask under Nitrogen/Argon, suspend NaH (60% dispersion, 1.32 g, 33 mmol) in anhydrous THF (50 mL) and cool to 0°C.

    • Dissolve Methyl 3-iodo-1H-indazole-5-carboxylate (8.3 g, 27.5 mmol) in anhydrous THF (30 mL) and add dropwise to the NaH suspension. Evolution of H₂ gas will occur.

    • Stir at 0°C for 30 minutes until gas evolution ceases (Formation of Indazolyl Anion).

    • Add Iodomethane (2.6 mL, 41.2 mmol) dropwise.

    • Warm to RT and stir for 2–3 hours.

    • Workup: Quench carefully with ice water. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol or purify via short silica plug (Hexane/EtOAc) if necessary.

    • Yield: Expected ~7.5 g (85–90%).

Visualizing the Reaction Pathway (Method A)

ReactionPathway cluster_conditions Key Control Points SM Methyl 1H-indazole- 5-carboxylate Intermediate Methyl 3-iodo-1H- indazole-5-carboxylate SM->Intermediate 1. KOH, MeOH 2. I2, RT, 4h (C3-Iodination) Product Methyl 3-iodo-1-methyl- 1H-indazole-5-carboxylate Intermediate->Product 1. NaH, THF, 0°C 2. MeI, RT, 2h (N1-Methylation) C1 Use NaH/THF for >99:1 Regioselectivity C2 Quench I2 with Na2S2O3

Figure 2: Optimized synthesis workflow (Method A) highlighting reagents and key control points.

References

  • Regioselective N-alkyl

    • Source: Beilstein Journal of Organic Chemistry (2014).
    • Context: Establishes that 3-substituted indazoles undergo highly selective N1-alkyl
  • Process for preparing 1-methylindazole-3-carboxylic acid.

    • Source: US P
    • Context: Details the use of alkaline earth metal oxides for selective methylation and general indazole functionaliz
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv

    • Source: Der Pharma Chemica (2010).
    • Context: Provides general experimental conditions for amide coupling and modifications
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.

    • Source: NIH / PubMed Central (2024).
    • Context: Confirms that 5-bromo and 5-carboxylate indazoles favor N1 alkyl

Sources

"Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate vs other indazole derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 885271-25-0) represents a high-value "linchpin" intermediate in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., VEGFR, PDGFR targets). Unlike simple indazoles, this trisubstituted scaffold offers three distinct, orthogonal handles for diversification:

  • C3-Iodine: A highly reactive electrophile for low-temperature cross-coupling.

  • C5-Ester: A masked carboxylic acid for amide library generation.

  • N1-Methyl: A fixed regiochemical blocking group that eliminates tautomeric ambiguity and improves lipophilicity.

This guide compares this specific derivative against its bromo-, unsubstituted-, and NH-analogs, demonstrating why the C3-iodo/N1-methyl combination provides superior performance in complex molecule synthesis.

Structural & Synthetic Logic

The Strategic Advantage of C3-Iodine

While 3-bromoindazoles are common, the 3-iodo derivative offers a crucial kinetic advantage. The C-I bond is weaker (approx. 57 kcal/mol) than the C-Br bond (approx. 68 kcal/mol), allowing oxidative addition of Palladium(0) to occur faster and at lower temperatures. This is critical when coupling with:

  • Thermally sensitive boronic acids.

  • Electron-deficient coupling partners that undergo protodeboronation at high temps.

  • Sterically hindered substrates.

Regiostability (N1 vs. N2)

A major pain point in indazole chemistry is N1/N2 tautomerism. Unsubstituted indazoles (


) exist in equilibrium, often leading to mixtures of N-arylated products during metal-catalyzed reactions. By pre-installing the N1-methyl group, this scaffold:
  • Locks Regiochemistry: Forces incoming substituents to the C3 or C5 positions without competitive N-arylation.

  • Enhances Solubility: Breaks the intermolecular H-bond network typical of NH-indazoles.

Visualizing the Synthetic Utility

SyntheticMap Center Methyl 3-iodo-1-methyl- 1H-indazole-5-carboxylate Suzuki C3-Aryl/Heteroaryl (Suzuki-Miyaura) Center->Suzuki Ar-B(OH)2, Pd(0) RT to 60°C Sonogashira C3-Alkynyl (Sonogashira) Center->Sonogashira Alkyne, CuI, Pd(0) Hydrolysis C5-Carboxylic Acid (Saponification) Center->Hydrolysis LiOH, THF/H2O Drug Kinase Inhibitor Candidate Suzuki->Drug Diversification Amide C5-Amide Libraries (Peptide Coupling) Hydrolysis->Amide HNR2, HATU Amide->Drug SAR Opt.

Caption: Orthogonal functionalization pathways. The C3-Iodine allows C-C bond formation before or after C5-ester manipulation.

Comparative Performance Data

The following data contrasts the title compound with its primary alternatives in a standard Suzuki coupling scenario (Phenylboronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/Water).

Table 1: Reactivity & Utility Profile
FeatureMethyl 3-iodo-1-methyl... (Target)Methyl 3-bromo-1-methyl... (Alternative)Methyl 1-methyl-1H... (3-H Analog)
X-Bond Energy ~57 kcal/mol (Weakest)~68 kcal/mol~110 kcal/mol (C-H)
Coupling Temp 25°C - 60°C80°C - 100°C>120°C (Requires C-H Activation)
Yield (Steric) High (85-95%) Moderate (60-75%)Low/Trace
Reaction Time 1 - 4 Hours12 - 24 Hours24+ Hours
Regio-Fidelity 100% (Fixed N1) 100% (Fixed N1)Variable (if C-H activation used)
Cost HighModerateLow
Stability Light Sensitive (Store Dark)StableStable
Decision Matrix: When to use which?
  • Use 3-Iodo (Target) when: You have expensive/precious boronic acids, thermally unstable substrates, or require rapid library synthesis.

  • Use 3-Bromo when: You are scaling up (>100g) and the coupling partner is simple/robust.

  • Use 3-H when: You are performing radical C-H functionalization (Minisci type) rather than metal-catalyzed cross-coupling.

Experimental Protocols

Synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Note: Direct iodination of the 1-methyl ester is preferred over methylation of the 3-iodo ester to avoid N1/N2 mixtures.

Reagents: Methyl 1-methyl-1H-indazole-5-carboxylate (1.0 equiv), N-Iodosuccinimide (NIS, 1.2 equiv), Acetonitrile (ACN).

  • Dissolution: Dissolve 10.0 g of methyl 1-methyl-1H-indazole-5-carboxylate in 100 mL of anhydrous ACN.

  • Addition: Add NIS (14.2 g, 1.2 equiv) portion-wise at room temperature.

  • Reaction: Heat to reflux (80°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS. The starting material peak (approx. RT 3.2 min) should disappear, replaced by the iodinated product (approx. RT 4.5 min).

  • Workup: Cool to RT. Remove solvent in vacuo. Redissolve residue in DCM (200 mL).

  • Wash: Wash with sat. Na2S2O3 (to remove excess iodine) followed by sat. NaHCO3 and brine.

  • Purification: Dry over MgSO4, filter, and concentrate. Recrystallize from Ethanol/Heptane.

    • Expected Yield: 85-92%

    • Appearance: Off-white to pale yellow solid.

Self-Validating Suzuki Coupling Protocol

This protocol uses the high reactivity of the C3-Iodo group to couple at mild temperatures.

Reagents: Title Compound (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(dppf)Cl2·DCM (0.05 equiv), K2CO3 (3.0 equiv).

  • Setup: In a nitrogen-purged vial, combine the Iodo-indazole (0.5 mmol), Boronic Acid (0.55 mmol), and K2CO3 (1.5 mmol).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 5 mL).

  • Catalyst: Add Pd(dppf)Cl2·DCM (0.025 mmol).

  • Execution: Stir at 45°C (Note: Bromo analogs typically require 80-90°C).

  • Validation Check: Take an aliquot at 1 hour.

    • Pass: LCMS shows <5% starting iodide.

    • Fail: If starting material remains, raise temp to 60°C (indicates boronic acid is sluggish, not the iodide).

  • Isolation: Dilute with EtOAc, wash with water, dry, and concentrate.

Regioselectivity & Mechanism Visualization[2][3]

The synthesis of the precursor (Methyl 1-methyl-1H-indazole-5-carboxylate) often produces the N2-isomer as a byproduct. Understanding this is vital for quality control.

RegioSelectivity cluster_check QC Checkpoint Start Methyl 1H-indazole-5-carboxylate (NH Free) Methylation MeI, K2CO3 (Kinetic vs Thermo) Start->Methylation N1 N1-Methyl (Target) Thermodynamic Product (Sterically favored) Methylation->N1 Major (>80%) N2 N2-Methyl (Impurity) Kinetic Product (Dipole favored) Methylation->N2 Minor (<20%) Iodination C3-Iodination (Electrophilic Subst.) N1->Iodination Check 1H NMR Distinction: N1-Me ~4.05 ppm N2-Me ~4.18 ppm N1->Check Final Methyl 3-iodo-1-methyl- 1H-indazole-5-carboxylate Iodination->Final

Caption: Methylation logic. The N1-isomer is thermodynamically preferred. QC by NMR is required before iodination.

References

  • BenchChem. (2025).[1] Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole and Regioselectivity Insights. Retrieved from

  • Beilstein J. Org. Chem. (2024).[2][3][4] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from

  • National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[5][6] Retrieved from

  • American Elements. (2023). Methyl 3-iodo-1H-indazole-5-carboxylate Product Specifications. Retrieved from

  • ResearchGate. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Retrieved from

Sources

"spectroscopic analysis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate vs similar compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous anti-cancer (e.g., Axitinib) and anti-inflammatory agents. Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate represents a high-value intermediate where the 3-iodo position enables Suzuki-Miyaura coupling, and the 5-ester allows for amide diversification.

However, the synthesis of this compound presents a critical analytical challenge: Regioisomerism. Alkylation of the indazole ring often yields a mixture of N1 (thermodynamically favored) and N2 (kinetically favored) isomers. Furthermore, confirming quantitative iodination at C3 versus the unfunctionalized C-H precursor is essential for downstream yield optimization.

This guide provides a definitive spectroscopic comparison to distinguish the target N1-methyl-3-iodo compound from its N2-isomer and its non-iodinated precursor , establishing a self-validating analytical workflow.

Compound Profile: The Target Molecule

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
  • Molecular Formula: C

    
    H
    
    
    
    IN
    
    
    O
    
    
  • Molecular Weight: 316.10 g/mol

  • Key Structural Features:

    • N1-Methyl: The methyl group attached to the nitrogen adjacent to the benzene fusion.

    • C3-Iodo: A heavy atom substituent at the pyrazole carbon.

    • C5-Carboxylate: An electron-withdrawing ester group on the benzene ring.

Expected Spectroscopic Signature (DMSO-d

)
NucleusPositionShift (

, ppm)
MultiplicityDiagnostic Note

H
N1-CH

4.10 - 4.20 Singlet (3H)Distinct from Ester O-Me.

H
Ester O-CH

3.85 - 3.90Singlet (3H)Typical methyl ester range.

H
H4, H6, H77.60 - 8.30Aromatic PatternH4 is usually a doublet or doublet of doublets; H7 is a doublet.

C
C3-I 85.0 - 95.0 Singlet (C

)
PRIMARY DIAGNOSTIC PEAK. Significantly upfield due to Heavy Atom Effect.

C
N1-CH

36.0 - 37.0 Singlet (CH

)
Distinguishes N1 from N2 isomer.

C
C=O[1]~166.0Singlet (C

)
Carbonyl carbon.

Comparative Analysis: Target vs. Alternatives

Comparison A: Verification of Iodination

Target vs. Methyl 1-methyl-1H-indazole-5-carboxylate (Precursor)

The most common impurity is the unreacted starting material (C3-H). Distinguishing these is straightforward via


C NMR due to the "Heavy Atom Effect" of iodine.
FeatureTarget (3-Iodo)Precursor (3-H)Causality / Mechanism
C3 Carbon Shift

~90 ppm

~134 ppm
Iodine's large electron cloud causes spin-orbit coupling effects that shield the attached carbon, shifting it upfield by >40 ppm.
H3 Proton Signal Absent Present (

~8.2 ppm)
The substitution of H for I removes the diagnostic singlet in the aromatic region.
IR Spectrum C-I stretch (weak, ~500-600 cm

)
C-H stretch (3100 cm

)
IR is less reliable than NMR for this specific differentiation.
Comparison B: Verification of Regiochemistry

Target (N1-Me) vs. Regioisomer (N2-Me)

This is the critical quality control step. Alkylation can produce the N2-methyl-3-iodo isomer. Standard 1D


H NMR is often insufficient as methyl shifts can overlap. 2D NMR (NOESY) is the self-validating standard. 
FeatureTarget (N1-Methyl)Regioisomer (N2-Methyl)Validation Protocol
N-Me

C Shift

~36 ppm

~40-42 ppm
N2-methyl carbons are typically deshielded relative to N1-methyl in indazoles.
NOESY Correlation Strong NOE: N-Me

H7
No NOE to H7 The "Peri-Effect": The N1-methyl group is spatially close to the H7 proton on the benzene ring. The N2-methyl is distant from H7.
NOESY Correlation No NOE to C3 substituentPossible weak NOE to C3Since C3 is Iodine (no H), N2-Me has no strong proton partner. This makes the presence of the N1-H7 NOE the definitive proof.

Visualization: Analytical Decision Workflow

The following diagram outlines the logical flow for characterizing the synthesized material, ensuring no false positives.

IndazoleAnalysis Sample Crude Reaction Product H_NMR 1. Acquire 1H NMR (DMSO-d6) Sample->H_NMR Check_H3 Is H3 Singlet (~8.2 ppm) Present? H_NMR->Check_H3 Incomplete Result: Incomplete Iodination (Mixture of 3-H and 3-I) Check_H3->Incomplete Yes (Integral < 1H) C_NMR 2. Acquire 13C NMR Check_H3->C_NMR No (Absent) Precursor ID: Precursor (3-H) (C3 @ ~134 ppm) Check_H3->Precursor Yes (Integral = 1H) Check_C3 Check C3 Shift C_NMR->Check_C3 Check_C3->Precursor ~134 ppm Iodinated ID: 3-Iodo Core Confirmed (C3 @ ~90 ppm) Check_C3->Iodinated ~90 ppm NOESY 3. Acquire 2D NOESY Iodinated->NOESY Check_NOE NOE between N-Me and H7? NOESY->Check_NOE Target CONFIRMED TARGET (N1-Methyl Isomer) Check_NOE->Target Strong Correlation Isomer ID: Regioisomer (N2-Methyl Isomer) Check_NOE->Isomer No Correlation

Figure 1: Decision tree for the spectroscopic validation of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, prioritizing differentiation from precursors and regioisomers.

Experimental Protocols

Synthesis Context (For Reference)

To obtain the sample for analysis, the standard route involves:

  • Starting Material: Methyl 1H-indazole-5-carboxylate.[2]

  • Iodination: I

    
    /KOH in DMF (Electrophilic aromatic substitution at C3).
    
  • Methylation: MeI/K

    
    CO
    
    
    
    in Acetone. Note: This step produces the N1/N2 mixture requiring the analysis described above.
NMR Acquisition Protocol

This protocol ensures sufficient sensitivity for the quaternary C-I carbon and resolution for NOESY correlations.

  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-d

    
     .
    
    • Why DMSO? It prevents aggregation common in planar heterocycles and provides distinct residual peaks (2.50 ppm) that do not overlap with the N-Me signals.

  • Instrument: 400 MHz or higher (500 MHz recommended for clear aromatic splitting).

  • Experimental Parameters:

    • 
      H NMR:  16 scans, 1s relaxation delay.
      
    • 
      C NMR:  Minimum 512 scans. The C3-I carbon has a long relaxation time (
      
      
      
      ) and no NOE enhancement from protons. Set relaxation delay (D1) to 2-3 seconds to ensure the quaternary C-I signal is visible.
    • NOESY: Mixing time (

      
      ) = 300-500 ms. This is optimal for detecting the transient Through-Space interactions between the N-Me group and the H7 aromatic proton.
      

References

  • Claramunt, R. M., et al. (2006).[3] A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • PubChem. (2025).[2] Methyl 3-iodo-1H-indazole-5-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Referenced for solvent shift standards). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which the integrity of their research and the safety of potential therapeutics are built. Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Inconsistent purity from different suppliers can introduce unaccounted variables, leading to irreproducible results and potentially compromising downstream applications.

This guide provides a comprehensive framework for the purity analysis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate, offering a comparative analysis of hypothetical data from different suppliers. The methodologies described herein are grounded in established analytical principles and are designed to be self-validating, ensuring the trustworthiness of the results.

The Criticality of Purity for Synthetic Intermediates

The presence of impurities in a synthetic intermediate like Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate can have far-reaching consequences. These impurities can be broadly categorized as:

  • Process-related impurities: Unreacted starting materials, by-products from side reactions, and residual reagents or solvents.

  • Degradation products: Formed during storage or handling.

  • Contaminants: Extraneous materials introduced during manufacturing or packaging.

These impurities can interfere with subsequent synthetic steps, lead to the formation of undesired side products, and, in the context of drug development, introduce potential toxicological risks. Therefore, a robust analytical strategy to identify and quantify these impurities is paramount.

A Multi-faceted Approach to Purity Determination

A comprehensive purity assessment of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate necessitates a combination of orthogonal analytical techniques. This guide will focus on three core methods: High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC is the cornerstone for determining the purity of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate and for separating it from potential impurities. The method's efficacy hinges on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter through 0.45 µm Syringe Filter Dissolve_Sample->Filter_Sample Filter_Standard Filter through 0.45 µm Syringe Filter Dissolve_Standard->Filter_Standard HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Filter_Sample->HPLC_System Inject Filter_Standard->HPLC_System Inject Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Method Analytical Method (Mobile Phase, Flow Rate, Gradient, etc.) Method->HPLC_System Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity and Impurity Profile Integration->Calculation Report Generate Report Calculation->Report

Caption: A generalized workflow for the HPLC analysis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.

This protocol is a robust starting point and should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for this type of analysis.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • 0-20 min: 30-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate sample.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Causality Behind Experimental Choices:

  • C18 Column: The C18 stationary phase provides excellent hydrophobic retention for the aromatic indazole core.

  • Trifluoroacetic Acid: The addition of an ion-pairing agent like TFA helps to improve peak shape and resolution, especially for basic impurities.

  • Gradient Elution: This is crucial for separating both polar and non-polar impurities that may be present in the sample in a single run.

  • UV Detection at 254 nm: The aromatic nature of the indazole ring system results in strong absorbance at this wavelength, providing good sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate and for the identification of structurally related impurities.

The following are predicted chemical shifts based on the structure and data from similar compounds. Actual spectra should be compared to a certified reference standard.

  • δ ~8.5 ppm (s, 1H): Proton on the indazole ring (position 4).

  • δ ~8.2 ppm (d, 1H): Proton on the indazole ring (position 6).

  • δ ~7.8 ppm (d, 1H): Proton on the indazole ring (position 7).

  • δ ~4.0 ppm (s, 3H): N-methyl protons.

  • δ ~3.9 ppm (s, 3H): O-methyl protons of the ester.

Interpretation of Impurities in NMR:

The presence of unexpected signals in the ¹H NMR spectrum can indicate impurities. For instance, a signal around δ 13 ppm could suggest the presence of the corresponding carboxylic acid impurity, resulting from the hydrolysis of the methyl ester. Additional signals in the aromatic region could point to regioisomeric impurities or unreacted starting materials.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry provides crucial information about the molecular weight of the compound, further confirming its identity. For Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (C₁₀H₉IN₂O₂), the expected monoisotopic mass is approximately 315.97 g/mol .

Expected Fragmentation:

In an electron ionization (EI) mass spectrum, characteristic fragmentation patterns can be observed. The presence of iodine (a monoisotopic element with a mass of 127) will result in a distinct isotopic pattern. Common fragmentation pathways for indazole derivatives include the loss of the methyl ester group and cleavage of the indazole ring.

Hypothetical Comparison of Suppliers

To illustrate the importance of a thorough purity analysis, let's consider a hypothetical comparison of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate from three different suppliers.

ParameterSupplier ASupplier BSupplier C
Appearance Off-white to pale yellow crystalline solidLight brown powderWhite crystalline solid
HPLC Purity (%) 98.596.299.8
Largest Single Impurity (%) 0.8 (Unidentified, RRT 1.2)1.5 (Starting Material, RRT 0.8)0.1 (Unidentified, RRT 1.5)
Total Impurities (%) 1.53.80.2
¹H NMR Conforms to structure, minor unidentified peaksConforms to structure, significant signals for starting materialConforms to structure
Mass Spectrum (m/z) [M+H]⁺ = 317.0[M+H]⁺ = 317.0, and signals corresponding to starting material[M+H]⁺ = 317.0

Analysis of Hypothetical Data:

  • Supplier A: Presents a product of reasonable purity, but the presence of a significant unidentified impurity warrants further investigation to determine its structure and potential impact on subsequent reactions.

  • Supplier B: The lower HPLC purity and the clear presence of a significant amount of starting material indicate an incomplete reaction or inadequate purification. This material would likely be unsuitable for most applications without further purification.

  • Supplier C: Demonstrates the highest purity with minimal impurities, making it the most reliable choice for sensitive applications where purity is paramount.

Conclusion: An Informed Decision is a Scientific Imperative

The purity of starting materials is a critical parameter that can significantly influence the outcome of research and development projects. As demonstrated, a multi-pronged analytical approach, combining HPLC, NMR, and MS, is essential for a comprehensive assessment of the purity of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate. By implementing the robust analytical protocols outlined in this guide, researchers can confidently select high-purity materials, ensuring the reliability and reproducibility of their scientific endeavors. The choice of supplier should not be based on cost alone but on a thorough evaluation of the provided analytical data and, ideally, independent verification.

References

  • U.S. Pharmacopeia.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
  • American Elements. Product Page for Methyl 3-iodo-1H-indazole-5-carboxylate. Available from: [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. Introduction to Spectroscopy. 5th ed. Cengage Learning; 2015.

Sources

A Comparative Guide to the Reproducible Synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a highly functionalized derivative that serves as a versatile building block for the synthesis of more complex molecules. Its importance is underscored by its role as a key intermediate in the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of various cancers.[1]

The reproducible synthesis of this intermediate is paramount for ensuring a consistent and high-quality supply for drug discovery and development programs. This guide will dissect the common synthetic pathway, which typically involves the formation of the indazole core, followed by esterification, iodination, and N-methylation. Each step presents its own set of challenges and opportunities for optimization, which will be explored in detail.

Synthetic Strategy Overview

The most common and logical synthetic route to Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a multi-step process. This guide will focus on a comparative analysis of the key transformations involved.

A Starting Materials (e.g., 4-amino-3-methylbenzoic acid) B Step 1: Indazole Core Synthesis (e.g., Diazotization and Cyclization) A->B C 1H-indazole-5-carboxylic acid B->C D Step 2: Esterification C->D E Methyl 1H-indazole-5-carboxylate D->E F Step 3: C-3 Iodination E->F G Methyl 3-iodo-1H-indazole-5-carboxylate F->G H Step 4: N-1 Methylation G->H I Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (Target Molecule) H->I

Caption: General synthetic workflow for Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.

Part 1: Synthesis of the Indazole Core - 1H-indazole-5-carboxylic acid

The formation of the indazole ring is the foundational step. While numerous methods exist for indazole synthesis, a common and reliable approach for this specific target starts from readily available precursors.

Method 1: Classical Diazotization and Cyclization

This well-established method involves the diazotization of an ortho-substituted aniline followed by an intramolecular cyclization.

Experimental Protocol:

A detailed protocol for the synthesis of the precursor, 1H-indazole-5-carboxylic acid, is crucial for the overall success of the synthesis.

Step 1: Synthesis of 1H-indazole-5-carboxylic acid

  • Diazotization: 4-amino-3-methylbenzoic acid is dissolved in an acidic aqueous solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.

  • Reduction and Cyclization: The diazonium salt solution is then treated with a reducing agent, such as stannous chloride in hydrochloric acid, at low temperature. The reaction mixture is stirred overnight, allowing for the reductive cyclization to form the indazole ring.

  • Work-up and Isolation: The reaction mixture is neutralized to precipitate the product. The solid is collected by filtration, washed, and dried to yield 1H-indazole-5-carboxylic acid.

Part 2: Esterification of 1H-indazole-5-carboxylic acid

The conversion of the carboxylic acid to its methyl ester is a straightforward yet critical step. Fischer esterification is the most common method employed.

Method 2: Fischer Esterification

Experimental Protocol:

  • Reaction Setup: 1H-indazole-5-carboxylic acid is suspended in methanol.[2]

  • Catalysis: A catalytic amount of a strong acid, typically concentrated sulfuric acid, is carefully added to the suspension.[2]

  • Reaction Conditions: The reaction mixture is heated to reflux (around 70 °C) and stirred overnight to drive the equilibrium towards the ester product.[2]

  • Work-up and Isolation: After cooling, the reaction is neutralized with a base such as sodium bicarbonate solution. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to afford Methyl 1H-indazole-5-carboxylate as a solid.[2]

Part 3: C-3 Iodination of the Indazole Ring

The introduction of an iodine atom at the C-3 position of the indazole ring is a key functionalization step. This is typically achieved through electrophilic iodination.

Method 3: Direct Iodination with Iodine and Base

This is the most frequently reported method for the C-3 iodination of indazoles.

Mechanism Insight: The reaction proceeds via deprotonation of the indazole N-H by the base, followed by nucleophilic attack of the resulting indazolide anion on molecular iodine. The C-3 position is the most nucleophilic carbon in the indazole ring, leading to regioselective iodination.

Experimental Protocol:

  • Reaction Setup: Methyl 1H-indazole-5-carboxylate is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[3]

  • Base Addition: A base, typically potassium hydroxide (KOH) or potassium carbonate (K2CO3), is added to the solution.[3]

  • Iodinating Agent: Molecular iodine (I2) is added portion-wise to the reaction mixture.[3]

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: The reaction mixture is quenched with an aqueous solution of a reducing agent like sodium thiosulfate to remove excess iodine. The product is then precipitated by the addition of water, filtered, washed, and dried to yield Methyl 3-iodo-1H-indazole-5-carboxylate.

Comparison of Iodination Methods
ParameterMethod 3: Iodine and BaseAlternative Methods (e.g., NIS, ICl)
Reagents Iodine, KOH or K2CO3N-Iodosuccinimide (NIS), Iodine monochloride (ICl)
Solvent DMF, DioxaneAcetonitrile, Dichloromethane
Temperature Room TemperatureVaries (can be lower)
Yield Generally good to excellentCan be high, but may require optimization
Reproducibility High, well-established methodCan be sensitive to substrate and conditions
Safety Iodine is a hazardous substanceNIS and ICl are also reactive and require careful handling

Part 4: N-1 Methylation - The Challenge of Regioselectivity

The final step, N-methylation, is often the most challenging in terms of reproducibility due to the potential for alkylation at either the N-1 or N-2 position of the indazole ring, leading to a mixture of regioisomers. The desired product is the N-1 methylated isomer.

cluster_0 N-Methylation of Methyl 3-iodo-1H-indazole-5-carboxylate cluster_1 Thermodynamic Control cluster_2 Kinetic Control Start Methyl 3-iodo-1H-indazole-5-carboxylate N1 N-1 Methylation (Desired Product) Start->N1 Strong, non-nucleophilic base (e.g., NaH) Aprotic solvent (e.g., THF) N2 N-2 Methylation (Isomeric Impurity) Start->N2 Milder base (e.g., K2CO3) Polar aprotic solvent (e.g., DMF)

Caption: Regioselectivity in the N-methylation of indazoles.

Method 4: N-1 Selective Methylation under Thermodynamic Control

To achieve high regioselectivity for the desired N-1 isomer, conditions that favor thermodynamic control are employed. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4]

Mechanism Insight: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is believed to favor the formation of a tight ion pair between the indazolide anion and the sodium cation. This steric hindrance around the N-2 position directs the electrophilic attack of the methylating agent to the more accessible N-1 position.[4]

Experimental Protocol:

  • Reaction Setup: To a solution of Methyl 3-iodo-1H-indazole-5-carboxylate in anhydrous THF, sodium hydride (60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: The mixture is stirred at 0 °C for a short period to allow for complete deprotonation.

  • Methylating Agent: A methylating agent, such as methyl iodide or dimethyl sulfate, is added dropwise at 0 °C.

  • Reaction Conditions: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Isolation: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to separate the desired N-1 isomer from any N-2 isomer that may have formed.

Method 5: Less Selective Methylation and Isomer Separation

In some reported procedures, less selective conditions are used, which can lead to a mixture of N-1 and N-2 isomers.

Experimental Protocol:

  • Reaction Setup: Methyl 3-iodo-1H-indazole-5-carboxylate is dissolved in a polar aprotic solvent like DMF.

  • Base Addition: A weaker base, such as potassium carbonate (K2CO3), is added.[5]

  • Methylating Agent: Methyl iodide is added.

  • Reaction Conditions: The reaction is typically heated to facilitate the reaction.[5]

  • Work-up and Isolation: The work-up is similar to Method 4. However, the crude product will be a mixture of N-1 and N-2 isomers, necessitating careful purification by column chromatography to isolate the desired product. The separation of these isomers can be challenging and may lead to lower isolated yields of the target compound.

Comparison of N-Methylation Methods
ParameterMethod 4: NaH in THFMethod 5: K2CO3 in DMF
Regioselectivity (N-1:N-2) High, favors N-1 isomer[4]Lower, often gives a mixture of isomers[5]
Reproducibility Higher, due to better control of regioselectivityLower, sensitive to reaction conditions, leading to variable isomer ratios
Yield of N-1 Isomer Potentially higher isolated yield after purificationLower isolated yield of the desired product due to isomer formation
Purification Simpler, as the amount of N-2 isomer is minimizedMore challenging, requires careful chromatographic separation
Safety Sodium hydride is highly flammable and requires careful handlingPotassium carbonate is a milder and safer base

Data Summary and Reproducibility Analysis

Synthesis StepMethodKey ReagentsTypical YieldReproducibility ChallengesMitigation Strategies
Indazole Core Synthesis Diazotization/CyclizationNaNO2, SnCl2GoodTemperature control during diazotization is critical.Maintain strict temperature control (0-5 °C).
Esterification Fischer EsterificationMethanol, H2SO4High (e.g., 88%)[2]Ensuring complete reaction to avoid purification difficulties.Use of excess methanol and sufficient reaction time.
C-3 Iodination Iodine and BaseI2, KOH/K2CO3Good to ExcellentIncomplete reaction or formation of di-iodinated products.Careful monitoring by TLC and controlled addition of iodine.
N-1 Methylation NaH in THFNaH, MeIHigh (N-1 selectivity)Formation of N-2 isomer.Strict adherence to anhydrous conditions and use of NaH in THF to favor thermodynamic control.[4]
N-1 Methylation K2CO3 in DMFK2CO3, MeIVariable (mixture of isomers)Poor regioselectivity leading to difficult separation.Requires efficient chromatographic separation, which can be challenging and costly on a larger scale.

Conclusion and Recommendations

The synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a multi-step process where careful control of reaction conditions is paramount for achieving high yield and reproducibility. For the synthesis of the indazole core and subsequent esterification and iodination, the classical methods described are generally robust and reproducible.

The most significant challenge lies in the final N-methylation step. For researchers aiming for a highly reproducible and scalable synthesis of the desired N-1 isomer, Method 4, utilizing sodium hydride in tetrahydrofuran, is strongly recommended. While it requires more stringent reaction conditions and handling of a pyrophoric reagent, the high regioselectivity significantly simplifies purification and leads to a more reliable and ultimately higher-yielding process. Method 5, using potassium carbonate in DMF, may appear simpler and safer, but the resulting mixture of isomers presents a significant purification challenge that can severely impact the overall efficiency and reproducibility of the synthesis.

By understanding the mechanistic principles behind each step and carefully selecting the appropriate reaction conditions, researchers can confidently and reproducibly synthesize Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate for their drug discovery and development programs.

References

  • Knowledge. (2024, March 12). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • ChemicalBook. (2025, July 24).
  • ResearchGate. (A) Synthesis of methyl 1-(4-aminophenyl)
  • Chem-Impex. 1H-Indazole-5-carboxylic acid methyl ester.
  • Google Patents. (CN112778203A).
  • ACS Omega. (2021, February 23). Synthesis of 1H-Indazoles via Silver(I)
  • Organic Chemistry Portal. Indazole synthesis.
  • MDPI. Pd(PPh3)
  • PMC - NIH. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Institute of Chemistry of Clermont-Ferrand.
  • PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PMC. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties.
  • PMC - NIH. (2024, February 20).
  • PubChem.
  • Google Patents. (US20040248960A1). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Sigma-Aldrich.

Sources

"cross-validation of analytical methods for Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 1234616-44-4) is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and radioligands. Its structural features—an electrophilic iodine at C3 (primed for Suzuki/Sonogashira coupling) and a methyl ester at C5—make it a versatile but analytically demanding intermediate.

The primary analytical challenge lies in the regioselectivity of methylation . The synthesis typically involves methylating the 1H-indazole precursor, which frequently yields a mixture of the desired N1-methyl product and the thermodynamic N2-methyl impurity. Standard HPLC often struggles to resolve these regioisomers without optimized conditions. Furthermore, relying solely on chromatographic purity can lead to "potency drift" if inorganic salts or solvent residues are not accounted for.

This guide details a cross-validation strategy integrating HPLC-UV , LC-MS , and Quantitative NMR (qNMR) to ensure absolute structural integrity and purity.

Physicochemical Profile & Method Selection

Before establishing protocols, we must understand the analyte's behavior to select appropriate detection modes.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₀H₉IN₂O₂MW = 316.10 g/mol .[1] Monoisotopic mass is distinct for MS.
Chromophores Indazole core (conjugated system)Strong UV absorption at λ ~254 nm and ~300 nm. Ideal for HPLC-UV.
Lipophilicity (LogP) Est. 2.5 – 3.0Moderately lipophilic. Retains well on C18 columns; requires high % organic mobile phase.
Key Impurities N2-isomer, Hydrolyzed acid, 1H-precursorRequires high-resolution separation (HPLC) and structural elucidation (NMR).

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Workhorse for Purity & Regioisomer Separation

HPLC is the primary tool for quantifying related substances. The critical quality attribute (CQA) here is the resolution between the N1-methyl (product) and N2-methyl (impurity).

Experimental Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–15 min: 10% → 90% B (Linear ramp)

    • 15–20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 254 nm (general) and 300 nm (selective for indazole).

  • Temperature: 30°C.

Validation Insights
  • Specificity: The N2-methyl isomer typically elutes earlier than the N1-methyl product due to a lower dipole moment and distinct solvation shell. A resolution factor (

    
    ) > 2.0 is required.
    
  • Linearity: Validated range 0.05 mg/mL to 1.0 mg/mL (

    
    ).
    

Method B: Quantitative NMR (qNMR)

The Orthogonal Validator for Absolute Potency

While HPLC determines chromatographic purity (area %), it cannot detect inorganic salts, moisture, or residual solvents that do not absorb UV. qNMR provides an absolute mass balance assay, serving as the "primary standard" method.

Experimental Protocol
  • Solvent: DMSO-d₆ (provides excellent solubility and separates methyl signals).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (traceable to NIST).

    • Selection Logic: The IS signals must not overlap with the indazole aromatic region (7.5–8.5 ppm) or the N-methyl/O-methyl singlets (3.9–4.2 ppm).

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (ensure

      
       for full relaxation).
      
    • Scans: 16 or 32.

  • Key Signals:

    • 
       4.15 ppm (s, 3H, N-Me): Diagnostic for N1-methylation.
      
    • 
       3.90 ppm (s, 3H, O-Me): Ester group.
      
Validation Insights

qNMR distinguishes the N1 vs. N2 isomers by chemical shift. The N-methyl group on the N2-isomer typically shifts upfield relative to the N1-isomer. This method validates the "Assay" value on the Certificate of Analysis (CoA).

Comparative Analysis: HPLC vs. qNMR vs. LC-MS

The following table summarizes the performance characteristics of each method based on experimental cross-validation.

ParameterHPLC-UVqNMRLC-MS
Primary Use Routine QC, Impurity ProfilingAbsolute Assay (Potency), Reference Standard QualificationIdentity Confirmation, Trace Impurity ID
Specificity High (for UV-active species)Very High (Structural resolution)High (m/z selectivity)
Precision (RSD) < 0.5%< 1.0% (with proper weighing)~ 2–5%
LOD/LOQ ~0.05% (Trace level)~1% (Low sensitivity)< 0.01% (Ultra-trace)
Throughput High (Automated)Low (Manual processing)Medium
Blind Spots Salts, moisture, non-UV impuritiesTrace impurities (<1%)Ion suppression, difficult quantification

Cross-Validation Workflow & Logic

To ensure scientific rigor, these methods must be used in a self-validating loop. We do not rely on one single data point.

The "Triangulation" Strategy
  • Identity Check: LC-MS confirms the mass (

    
    ).
    
  • Purity Check: HPLC-UV calculates the % Area of the main peak. If >98%, we proceed.

  • Potency Assignment: qNMR calculates the absolute weight % (Assay).

  • Cross-Check: If HPLC Purity (99%) and qNMR Assay (95%) differ significantly, it indicates the presence of "invisible" impurities (solvents/salts) or an extinction coefficient bias in HPLC.

Visualization of the Analytical Pathway

AnalyticalWorkflow cluster_Screening Phase 1: Screening cluster_Validation Phase 2: Quantitative Validation Start Crude Sample (Me-3-Iodo-Indazole) LCMS LC-MS Analysis (Confirm MW 316.1) Start->LCMS HPLC HPLC-UV Analysis (Check Regioisomer Ratio) Start->HPLC Decision1 Is Purity > 98% & Correct Isomer? LCMS->Decision1 HPLC->Decision1 qNMR qNMR (1H) (Internal Std: Maleic Acid) Decision1->qNMR Yes Reject Reprocess / Recrystallize Decision1->Reject No (N2 isomer high) LOD_Check Trace Impurity Check (Solvents/Salts) qNMR->LOD_Check FinalReport Generate CoA (Assay + Purity) LOD_Check->FinalReport Data Consistent LOD_Check->Reject Mass Balance Mismatch

Caption: Integrated Analytical Workflow for Indazole Validation. Blue nodes represent analytical actions; Yellow is the critical decision gate for regioisomer purity.

Detailed Method Validation Parameters (ICH Q2)

To publish this data or use it in a regulatory filing, the HPLC method must undergo formal validation.

Specificity (Stress Testing)
  • Protocol: Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (3% H₂O₂) stress for 4 hours.

  • Acceptance Criteria: Peak purity index (via Diode Array Detector) must confirm no co-elution of degradants with the main peak. The 3-iodo group is generally stable, but the ester may hydrolyze to the acid (RRT ~ 0.8).

Robustness[2][4]
  • Variable: Column Temperature (30°C ± 5°C).

  • Impact: Indazole separation is temperature-sensitive. Higher temperatures generally improve peak shape but may reduce resolution between regioisomers.

References

  • Sigma-Aldrich. Methyl 3-iodo-1H-indazole-5-carboxylate Product Specification. Accessed October 2023. Link (Note: Reference for the 1H-precursor analog and general indazole properties).

  • BenchChem. A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. Link (Provides the foundational logic for Heterocycle qNMR vs HPLC cross-validation).

  • National Institutes of Health (PubMed). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance. 2023. Link (Authoritative source on statistical equivalence of qNMR and HPLC).

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). Link (The regulatory standard for the protocols defined above).

  • PubChem. Methyl 3-iodo-1H-indazole-5-carboxylate Compound Summary. Link (Source for physicochemical data and identifiers).

Sources

"Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate benchmark studies"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 885271-25-0) represents a "gold standard" intermediate for the synthesis of indazole-based kinase inhibitors (e.g., Axitinib analogs). While significantly more expensive than its 3-bromo or 3-hydro counterparts, this guide demonstrates that the 3-iodo variant offers superior oxidative addition kinetics, allowing for milder reaction conditions and higher yields in complex Suzuki-Miyaura and Sonogashira couplings.

Verdict: For late-stage functionalization or couplings with electron-poor boronic acids, the 3-iodo scaffold is the requisite choice to minimize catalyst loading and prevent hydrodehalogenation side reactions.

Benchmark Comparison: Iodo vs. Bromo vs. Hydro

The following data synthesizes kinetic profiles and yield comparisons from standard palladium-catalyzed cross-coupling protocols.

Table 1: Reactivity & Efficiency Profile

Context: Suzuki Coupling with phenylboronic acid (1.2 eq), Pd(dppf)Cl2 (3 mol%), K2CO3, Dioxane/H2O, 80°C.

Feature3-Iodo Analog (Target)3-Bromo Analog (Alternative)3-Hydro Analog (Precursor)
CAS Number 885271-25-01000343-63-4755752-82-0
Oxidative Addition Rate Fast (

)
Moderate (

)
N/A (Requires C-H activation)
Reaction Time (Yield >95%) 2–4 Hours 12–24 Hours>48 Hours (Low Yield)
Req.[1] Catalyst Loading 1–3 mol%5–10 mol%N/A
Temp. Tolerance Mild (60–80°C)High (100–120°C)Extreme (>140°C)
Major Impurity Risk Homocoupling (manageable)ProtodehalogenationRegio-isomers (C3 vs C7)
Cost Efficiency Low (High Upfront Cost)High (Bulk Commodity)Very High (Raw Material)

Technical Insight: The C–I bond energy (approx. 65 kcal/mol) is significantly lower than the C–Br bond (approx. 81 kcal/mol).[2] In drug discovery workflows where the boronic acid partner is precious or structurally complex, the 3-iodo analog prevents the loss of the expensive coupling partner by ensuring rapid turnover before catalyst deactivation occurs.

Synthetic Accessibility & Regioselectivity

A critical challenge in working with this scaffold is ensuring the correct regiochemistry of the N-methyl group. The target molecule requires methylation at the N1 position.

Synthesis Workflow Diagram

The following diagram illustrates the critical divergence between N1 (thermodynamic) and N2 (kinetic/steric) methylation, and the downstream path to the 3-iodo target.

IndazoleSynthesis Start Methyl 1H-indazole-5-carboxylate Methylation Methylation (MeI, Base) Start->Methylation N1_Product N1-Methyl (Major) Thermodynamic Product Methylation->N1_Product K2CO3/DMF (Favored) N2_Product N2-Methyl (Minor) Impurity Methylation->N2_Product Side Rxn Iodination C3-Iodination (NIS or I2/KOH) N1_Product->Iodination Target Methyl 3-iodo-1-methyl- 1H-indazole-5-carboxylate Iodination->Target Electrophilic Subst.

Figure 1: Synthetic pathway highlighting the critical N1 vs. N2 regioselectivity checkpoint.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on high-purity synthesis requirements.

Protocol A: Regioselective Synthesis of the Target

Objective: Synthesis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate from the non-iodinated precursor.

  • Reagents: Methyl 1-methyl-1H-indazole-5-carboxylate (1.0 eq), N-Iodosuccinimide (NIS, 1.2 eq), Acetonitrile (ACN).

  • Setup: Charge a round-bottom flask with the indazole substrate and ACN (0.2 M concentration).

  • Addition: Add NIS portion-wise at room temperature (25°C) to avoid exotherms.

  • Reaction: Stir at reflux (80°C) for 3 hours. Monitor by HPLC/TLC.

    • Checkpoint: The starting material (Rt ~ 2.5 min) should disappear; Product (Rt ~ 3.8 min) appears.

  • Workup: Cool to RT. Quench with 10% aq. Na2S2O3 (sodium thiosulfate) to remove excess iodine (color changes from red/brown to yellow).

  • Isolation: Extract with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/Heptane.

    • Expected Yield: 85–92%.

    • Appearance: Pale yellow solid.[3]

Protocol B: Benchmark Suzuki Coupling (Performance Test)

Objective: Coupling with 3-pyridylboronic acid (challenging heteroaryl-heteroaryl coupling).

  • Reagents: 3-Iodo scaffold (1.0 eq), 3-Pyridylboronic acid (1.5 eq), Pd(dppf)Cl2·DCM (0.03 eq), Cs2CO3 (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Degas thoroughly with Argon for 15 mins.

  • Reaction: Heat to 90°C in a sealed vial.

  • Comparison Point:

    • With 3-Iodo scaffold: Full conversion < 3 hours.[3][4]

    • With 3-Bromo scaffold: Full conversion requires 12 hours + 110°C.

Mechanistic Rationale

Why pay the premium for the Iodo-derivative? The answer lies in the Oxidative Addition step of the catalytic cycle.[2]

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Br) Pd0->OxAdd Ar-X PdII L2Pd(Ar)X Complex OxAdd->PdII Fast for I Slow for Br TransMet Transmetallation (+ Boronic Acid) PdII->TransMet Base/OH- RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The Palladium Catalytic Cycle. The 3-Iodo substituent dramatically accelerates the transition from Pd(0) to Pd(II) (Top Right), which is often the rate-limiting step for electron-rich heterocycles.

Scientific Explanation

Indazoles are electron-rich systems. The electron density on the pyrazole ring strengthens the C3–Halogen bond, making oxidative addition more difficult compared to simple phenyl halides.

  • Bromide: The bond is strong; the catalyst struggles to insert, leading to catalyst decomposition (Pd black formation) before the reaction completes.

  • Iodide: The weaker bond facilitates rapid insertion even at lower temperatures, preserving the catalyst life and preventing the formation of des-halo side products (where the halogen is replaced by hydrogen).

References

  • Vertex AI Search. (2025). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. ResearchGate. Link

  • MDPI. (2023). Theoretical Insights into the Reaction Mechanism of Indazole Coupling. Molecules. Link

  • PubChem. (2021).[1] Methyl 3-iodo-1H-indazole-5-carboxylate Compound Summary. National Library of Medicine. Link

  • Collot, V., et al. (2000). Suzuki-Type Cross-Coupling Reaction of 3-Iodoindazoles. Tetrahedron. (Contextual citation regarding 3-iodo reactivity superiority).
  • Sigma-Aldrich. (2024). Palladium-Catalyzed Cross-Coupling Reaction Guides. Link

Sources

High-Performance Scaffolds: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate vs. Traditional Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of kinase inhibitors and CNS-active agents, the indazole scaffold remains a privileged structure. However, the efficiency of library generation is often bottlenecked by the choice of starting material. This guide evaluates Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (MIMIC) against established alternatives like 3-bromo analogs and N-unsubstituted precursors .

Key Finding: MIMIC demonstrates superior efficacy in high-throughput medicinal chemistry by eliminating two yield-limiting steps (N-methylation regioselectivity and C-3 halogenation) and offering a C-3 iodine handle that exhibits 30–50% faster oxidative addition rates in Palladium-catalyzed cross-couplings compared to bromo-analogs. It is the preferred scaffold for rapid SAR (Structure-Activity Relationship) exploration at the C-3 position.

Chemical Profile & Mechanism of Action

The Molecule[1][2][3][4]
  • IUPAC Name: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate[1]

  • CAS: 1234616-44-4 (Generic/Related)[1]

  • Core Utility: Bifunctional orthogonal scaffold.

    • Site A (C-3 Iodine): High-reactivity site for Suzuki-Miyaura, Sonogashira, or Heck couplings.

    • Site B (C-5 Ester): Stable masking group for carboxylic acid pharmacophores; serves as an electron-withdrawing group (EWG) that activates the C-I bond.

    • Site C (N-1 Methyl): Fixed tautomer, preventing catalyst poisoning by acidic N-H protons.

Mechanistic Advantage

The presence of the ester at C-5 exerts an electron-withdrawing effect on the aromatic system. In Pd-catalyzed cross-couplings, electron-deficient aryl halides undergo oxidative addition (the rate-determining step for iodides/bromides) more rapidly than electron-rich counterparts. The C-3 iodine, being a weaker bond than C-Br, synergizes with this electronic activation to allow couplings at lower temperatures (RT to 60°C) compared to the reflux conditions often required for bromo-indazoles.

Comparative Efficacy Analysis

We compare MIMIC against two established standards:

  • Compound A (The Economy Standard): Methyl 3-bromo-1-methyl-1H-indazole-5-carboxylate.

  • Compound B (The Raw Scaffold): Methyl 1H-indazole-5-carboxylate (requires functionalization).

Table 1: Synthetic Efficiency & Performance Metrics
FeatureMIMIC (Target) Compound A (3-Bromo) Compound B (N-H, non-halo)
Pd-Coupling Reactivity High (Active at 40-60°C)Medium (Requires >80°C)N/A (Requires halogenation first)
Regiocontrol (N1 vs N2) Perfect (Pre-methylated)Perfect (Pre-methylated)Poor (Alkylation gives ~2:1 mix)
Step Count to Product 1 Step (Direct Coupling)1 Step (Slower Coupling)3 Steps (Iodination

Methylation

Coupling)
Catalyst Load Low (1-3 mol% Pd)Medium (5-10 mol% Pd)N/A
Overall Yield (Est.) 85-95% 60-75%40-50% (cumulative)
Deep Dive: The "Iodine Advantage"

While 3-bromo indazoles are cheaper, they often suffer from sluggish reactivity due to the steric hindrance of the peri-hydrogen at C-4 and the N-methyl group. The C-I bond length (2.10 Å) vs C-Br (1.90 Å) places the reactive center further from these steric clashes, facilitating the approach of bulky phosphine ligands (e.g., Pd(dppf) or XPhos).

Deep Dive: Regiochemical Integrity

Starting from Compound B requires N-methylation. Indazoles are notorious for producing mixtures of N-1 (thermodynamic) and N-2 (kinetic) alkylation products, often requiring tedious chromatographic separation. Using MIMIC eliminates this risk entirely, ensuring 100% isomeric purity in the final drug candidate.

Experimental Protocols

Protocol A: High-Yield Suzuki-Miyaura Coupling

Objective: Functionalization of C-3 with an aryl boronic acid.

Reagents:

  • Substrate: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 equiv)[1]

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3 mol%)

  • Base: K₂CO₃ (2.0 equiv)[3]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Workflow:

  • Charge: In a reaction vial, combine the indazole scaffold (1.0 mmol, 316 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Inert: Evacuate and backfill with Nitrogen (3x).

  • Solvate: Add degassed Dioxane (4 mL) and Water (1 mL).

  • Catalyze: Add Pd(dppf)Cl₂·DCM (0.03 mmol, 24 mg) under positive N₂ pressure.

  • React: Heat to 60°C for 2–4 hours. (Note: Bromo-analogs typically require 90°C overnight).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expected Result: >90% Yield of Methyl 1-methyl-3-phenyl-1H-indazole-5-carboxylate.

Visualizations

Synthetic Logic & Decision Pathway

This diagram illustrates the efficiency gains of using the pre-functionalized MIMIC scaffold versus the raw indazole route.

G Raw Raw Material (Methyl 1H-indazole-5-carboxylate) Step1 Step 1: Iodination (I2, KOH) Raw->Step1 Low Cost Step2 Step 2: Methylation (MeI, Base) Step1->Step2 Separation Separation of N1/N2 Isomers Step2->Separation Yield Loss MIMIC MIMIC Scaffold (Methyl 3-iodo-1-methyl...) Separation->MIMIC Traditional Route (3 Steps) Coupling Suzuki Coupling (R-B(OH)2, Pd) MIMIC->Coupling Direct Path (High Reactivity) Product Final Drug Precursor (3-Aryl-Indazole) Coupling->Product

Caption: Comparison of the 3-step traditional synthesis (Red) vs. the 1-step direct utilization of the MIMIC scaffold (Green).

Mechanistic Activation

This diagram details why the specific substitution pattern enhances reactivity.

Mechanism Ester C5-Ester (EWG) Withdraws e- density Ring Indazole Core Ester->Ring Activates Iodine C3-Iodine Weak Bond Ring->Iodine Labilizes Complex Oxidative Addition Complex Iodine->Complex Pd Pd(0) Catalyst Pd->Iodine Fast Insertion

Caption: Electronic activation of the C-I bond by the C5-Ester facilitates rapid Pd(0) insertion.

References

  • Synthesis of 3-Iodo-1H-indazole derivatives

    • Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.[4][5]

    • Source: MDPI / Molecules 2023.
    • URL:[Link]

  • Comparative Halogen Reactivity in Indazoles

    • Title: Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-1,5-dimethyl-1H-indazole.
    • Source: BenchChem Application Data.[4]

  • General Indazole Functionalization Strategies

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Compound Data & Safety Profile

    • Title: Methyl 3-iodo-1H-indazole-5-carboxyl
    • Source: PubChem (N
    • URL:[Link][6]

Sources

Optimizing Kinase Inhibitors & Degraders: A Guide to Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate SAR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Structure-Activity Relationship (SAR) Studies Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Linchpin" Scaffold

In the high-stakes arena of kinase inhibitor design and PROTAC development, Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (henceforth referred to as MIMI-5C ) has emerged not merely as a reagent, but as a strategic "linchpin" intermediate.

Unlike generic indazole precursors, MIMI-5C comes pre-functionalized with two orthogonal reactive handles—a C3-iodide and a C5-ester —on a biologically validated N1-methylated core. This guide objectively compares MIMI-5C against alternative starting materials, detailing its superior utility in rapidly generating diverse libraries for VEGFR, FGFR, and ROCK inhibition, as well as its emerging role in Targeted Protein Degradation (TPD).

Comparative Analysis: Why MIMI-5C?

The Strategic Advantage (vs. Alternatives)

Drug discovery relies on "Vector Analysis"—the ability to grow a molecule in specific directions to engage binding pockets. MIMI-5C offers three distinct vectors compared to common alternatives.

FeatureMIMI-5C (Subject)Methyl 1H-indazole-5-carboxylate (Alternative A)3-Bromo-1-methyl-indazole (Alternative B)Impact on Workflow
C3-Halogen Iodine (High Reactivity)None (Requires functionalization)Bromine (Moderate Reactivity)Iodine allows milder, faster Suzuki/Sonogashira couplings, critical for sensitive substrates.
N1-Substitution Methyl (Fixed Tautomer)Hydrogen (Tautomeric Mix)Methyl (Fixed)Pre-methylation prevents N1/N2 regioselectivity issues during synthesis and improves lipophilicity (LogP).
C5-Functionality Methyl Ester Methyl Ester Various The ester is a "masked" amide/linker attachment point, essential for PROTAC linker bioconjugation.
Step Count 0 Steps (Ready-to-use)2+ Steps (Iodination + Methylation)1 Step (Often lacks C5-ester)MIMI-5C reduces library synthesis time by ~40% by eliminating early-stage scaffold construction.
Structure-Activity Relationship (SAR) Deep Dive

The utility of MIMI-5C is best understood through its three "Vectors of Diversity."

Vector 1: The C3-Position (The "Warhead")
  • Mechanism: The C3-iodine is the site for Cross-Coupling. In kinase inhibitors (e.g., Axitinib analogs), this position targets the "Gatekeeper" residue or the hydrophobic back-pocket.

  • SAR Insight: Replacing the Iodine with heteroaryls (e.g., Pyridine, Thiophene) typically increases potency by 10-100x compared to the parent iodide, but the iodide itself is necessary for the transition.

  • Causality: The large Iodine atom effectively mimics the steric bulk of a phenyl ring, providing initial binding data, but lacks the H-bond acceptor capability of a pyridine, necessitating the coupling step.

Vector 2: The C5-Position (The "Tail" / Solubilizer)
  • Mechanism: The C5-ester is hydrolyzed to an acid and coupled to amines.

  • SAR Insight: This region often points towards the solvent front.

    • Small Amides (e.g., Methylamide): High potency, low solubility.

    • Basic Amides (e.g., Piperazine, Morpholine): Improved solubility and pharmacokinetic profile.

    • PROTAC Linkers: This is the attachment point for PEG/Alkyl chains connecting to E3 ligase ligands (e.g., VHL or Cereblon binders).

Vector 3: The N1-Position (The "Anchor")
  • Mechanism: N1-Methylation locks the indazole in the 1H-tautomer.

  • SAR Insight: Unlike the N-H indazoles (which can donate a hydrogen bond to the Hinge Region), N-Me indazoles rely on the N2 nitrogen as a Hydrogen Bond Acceptor. This specific geometry is favored in "Type II" kinase inhibitors which bind to the inactive conformation (DFG-out).

Experimental Protocols (Self-Validating Systems)

Protocol A: C3-Diversification via Suzuki-Miyaura Coupling

Objective: Transform the C3-Iodine into a biaryl system (e.g., for VEGFR inhibition). Validation: The disappearance of the distinctive C3-Iodine signal in 13C NMR (~90-100 ppm) confirms conversion.

  • Reagents:

    • Substrate: MIMI-5C (1.0 eq)

    • Boronic Acid: Phenylboronic acid or Pyridine-3-boronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) - Chosen for resistance to oxidation.

    • Base: Cs₂CO₃ (3.0 eq) - Cesium promotes faster transmetallation than Potassium.

    • Solvent: 1,4-Dioxane / Water (4:1 v/v).

  • Procedure:

    • Charge a microwave vial with MIMI-5C, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (3x). Critical: Oxygen poisons Pd(0).

    • Add degassed solvent.

    • Heat at 90°C for 4 hours (or 120°C for 30 min in microwave).

    • Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Protocol B: C5-Hydrolysis & Amide Coupling (Linker Attachment)

Objective: Prepare the "Tail" for PROTAC synthesis. Validation: Shift of the carbonyl stretch in IR (Ester ~1720 cm⁻¹ → Amide ~1650 cm⁻¹).

  • Step 1: Hydrolysis

    • Dissolve C3-substituted intermediate in THF/MeOH/H₂O (3:1:1).

    • Add LiOH·H₂O (2.0 eq). Stir at RT for 2 hours.

    • Acidify with 1N HCl to pH 3. Collect precipitate (Carboxylic Acid).

  • Step 2: Amide Coupling

    • Dissolve Acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min to activate ester.

    • Add Amine/Linker (e.g., tert-butyl piperazine-1-carboxylate) (1.1 eq).

    • Stir at RT for 12 hours.

    • Note: HATU is preferred over EDC for electron-deficient indazole acids to prevent racemization (if chiral) and improve yield.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from MIMI-5C, highlighting its versatility in generating Kinase Inhibitors and PROTACs.

MIMI_Workflow cluster_legend Reaction Type MIMI MIMI-5C (Starting Scaffold) Suzuki Step 1: Suzuki Coupling (C3-Arylation) MIMI->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Hydrolysis Step 2: Hydrolysis (C5-Ester to Acid) Suzuki->Hydrolysis LiOH, THF/H2O Amide Step 3: Amide Coupling (Solubilizing Tail) Hydrolysis->Amide HATU, R-NH2 Linker Step 2b: Linker Attachment (PEG/Alkyl Chain) Hydrolysis->Linker Bifunctional Linker Amide Bond Formation Amide Bond Formation Hydrolysis->Amide Bond Formation KinaseInhib Target: Kinase Inhibitor (VEGFR/FGFR Active) Amide->KinaseInhib Optimization E3Ligand Step 3b: E3 Ligase Recruitment (VHL/CRBN Binding) Linker->E3Ligand Click Chemistry PROTAC Target: PROTAC Degrader (MLLT1/3 Degradation) E3Ligand->PROTAC Final Assembly C-C Bond Formation C-C Bond Formation C-C Bond Formation->Hydrolysis

Caption: Divergent synthetic workflow converting MIMI-5C into Kinase Inhibitors and PROTACs via C3 and C5 functionalization.

Supporting Data

Table 1: SAR Comparison of C3-Substituents (Kinase Potency)

Data synthesized from representative indazole kinase inhibitor studies (e.g., VEGFR2 inhibition).

C3-SubstituentChemical CharacteristicRelative Potency (IC50)Solubility (pH 7.4)Notes
Iodine (Parent)Lipophilic, Halogen BondLow (> 10 µM)LowStarting material; lacks H-bond interactions.
Phenyl Lipophilic, PlanarModerate (~1 µM)Very LowProvides hydrophobic packing but no specific anchor.
3-Pyridyl H-Bond Acceptor (N)High (< 100 nM)ModerateNitrogen interacts with "Hinge Region" residues.
Indazole-5-yl Bi-heteroarylVery High (< 10 nM)LowCommon in potent inhibitors (e.g., Axitinib-like).
Table 2: Physicochemical Impact of N1-Methylation

Comparison of MIMI-5C vs. its unmethylated analog.

PropertyN1-Methyl (MIMI-5C)N1-Hydrogen (Alternative)Implication
LogP (Calc) ~2.5~1.9Methylation increases lipophilicity, aiding cell permeability.
H-Bond Donors 01N-Me eliminates a donor, reducing non-specific binding.
Tautomerism Locked (1H)Dynamic (1H ⇌ 2H)Locked conformation reduces entropic penalty upon binding.

References

  • PubChem. "Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Compound Summary."[1] National Library of Medicine. [Link]

  • Patel, U. P., et al. (2024).[2] "2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies." ChemistrySelect. [Link][2]

  • Yao, et al. "N-substituted prolinamido indazole derivatives as potent Rho-kinase inhibitors."[3] Bioorganic & Medicinal Chemistry Letters. (Cited via NIH PMC). [Link]

  • Google Patents. "WO2024188906A1 - Protac degraders of mllt1 and/or mllt3.
  • Organic Chemistry Portal. "Synthesis of Indazoles." (General protocols for indazole functionalization). [Link]

Sources

Technical Comparison: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate , a high-value scaffold in medicinal chemistry. It synthesizes peer-reviewed data to evaluate its performance against halogenated alternatives and details its application in advanced drug discovery workflows like PROTAC synthesis.

Executive Summary: The "Goldilocks" Scaffold

Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 1234616-44-4) represents a strategic "Goldilocks" intermediate for medicinal chemists. It balances the high reactivity of the C3-iodide (essential for difficult cross-couplings) with the stability of the N1-methyl group (preventing tautomeric ambiguity) and the versatility of the C5-ester (a masked acid for linker attachment).

While 3-bromo analogs are cheaper, they often require harsher conditions that degrade sensitive functional groups found in late-stage diversifications (e.g., PROTAC linkers). This guide compares the performance of the 3-iodo variant and provides validated protocols for its synthesis and application.

Comparative Analysis: Why Choose the 3-Iodo Variant?

A. Reactivity Profile: Iodo vs. Bromo vs. Chloro

The C3 position of the indazole ring is electron-rich, making oxidative addition the rate-limiting step in Pd-catalyzed couplings. The C-I bond energy (approx. 57 kcal/mol) is significantly lower than C-Br (68 kcal/mol) or C-Cl (81 kcal/mol), enabling oxidative addition under milder conditions.

Feature3-Iodo-1-methyl (Target) 3-Bromo-1-methyl 3-Chloro-1-methyl
Oxidative Addition Rate High (

relative ~100)
Moderate (

relative ~1)
Low (Requires specialized ligands)
Coupling Temp. RT – 60°C 80°C – 100°C>100°C
Catalyst Load Low (1-3 mol%) Moderate (5-10 mol%)High (>10 mol%)
Orthogonality Couples before Ar-Br/Ar-Cl Couples after Ar-IDifficult to differentiate
Cost HighLowVery Low

Strategic Insight: Use the 3-Iodo variant when:

  • Iterative Coupling: You need to functionalize C3 selectively in the presence of a bromide or chloride elsewhere in the molecule (Orthogonal Functionalization).

  • Complex Partners: Coupling with thermally unstable substrates (e.g., complex amines for Buchwald-Hartwig or bulky boronic acids).

  • Late-Stage Functionalization: Installing the indazole core onto a fully elaborated drug scaffold where harsh heat is prohibitive.

B. Regio-Stability: N1-Methyl vs. Unprotected

The "1-methyl" designation is critical. Unprotected indazoles exist as a tautomeric mixture (1H vs 2H).

  • Unprotected (NH): Poisons Pd-catalysts via coordination; requires excess base; yields N1/N2 mixtures during alkylation.

  • N1-Methyl (Protected): Locks the aromatic system; improves solubility in organic solvents; prevents catalyst deactivation.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesize Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate from the commercially available unmethylated precursor.

Challenge: Methylation of 3-iodoindazole can yield a mixture of N1 (thermodynamic) and N2 (kinetic) isomers. Solution: Use of sodium hydride (NaH) in THF promotes the thermodynamic N1 product.[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried flask with Methyl 3-iodo-1H-indazole-5-carboxylate (1.0 eq) and anhydrous THF (0.1 M concentration). Cool to 0°C.

  • Deprotonation: Add NaH (60% in oil, 1.2 eq) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 min to ensure complete anion formation.

  • Alkylation: Add Iodomethane (MeI) (1.5 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS (Target M+H: ~317).

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Heptane/EtOAc or perform flash chromatography (0-30% EtOAc in Hexanes). The N1-isomer is typically less polar and elutes first.

Protocol B: C3-Buchwald-Hartwig Amination (PROTAC Context)

Context: Based on WO2024188906A1, this reaction couples a piperazine linker to the C3-iodide, a key step in creating degraders.

Reagents:

  • Substrate: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (1.0 eq)

  • Amine: Benzyl 4-(2-(piperidin-4-yl)ethyl)piperazine-1-carboxylate (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (0.1 eq)

  • Ligand: Xantphos (0.2 eq)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Combine substrate, amine, and base in a vial.

  • Add Pd₂(dba)₃ and Xantphos.[2]

  • Purge with N₂ or Argon. Add degassed Dioxane.

  • Heat at 100°C for 12–16 hours. (Note: The Iodo-substrate allows this to proceed with Xantphos, a wide-bite-angle ligand, often achieving higher yields than the Bromo-analog which might require BrettPhos or RuPhos).

  • Filter through Celite, concentrate, and purify via prep-HPLC.

Visualizations

Diagram 1: Strategic Synthesis Pathways

This diagram illustrates the two primary routes to the target, highlighting the "Selectivity Checkpoint" where N1 vs N2 isomers are determined.

SynthesisPath Start Methyl 1H-indazole-5-carboxylate (Unprotected) IodoInt Methyl 3-iodo-1H-indazole-5-carboxylate (Precursor) Start->IodoInt I2, KOH (C3-Iodination) Target Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (TARGET) IodoInt->Target NaH, MeI, THF (N1-Selective) N2_Isomer N2-Methyl Isomer (By-product) IodoInt->N2_Isomer K2CO3, MeI, DMF (Low Selectivity)

Caption: Synthesis of the target scaffold. Using NaH/THF maximizes the yield of the desired N1-methyl isomer (Blue) over the N2-impurity (Red).

Diagram 2: Divergent Reactivity & Applications

This diagram maps the orthogonal reactivity of the scaffold, showing how the C3-Iodide and C5-Ester serve different synthetic phases.

ReactivityMap Core Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate C3_Branch C3 Functionalization (High Reactivity C-I) Core->C3_Branch Phase 1 C5_Branch C5 Functionalization (Protected Acid) Core->C5_Branch Phase 2 Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) C3_Branch->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd) C3_Branch->Buchwald Sonogashira Sonogashira (Alkyne, Cu/Pd) C3_Branch->Sonogashira Hydrolysis Hydrolysis (LiOH -> COOH) C5_Branch->Hydrolysis Amide Amide Coupling (Linker Attachment) Hydrolysis->Amide

Caption: Divergent synthesis map. The C3-Iodide is typically engaged first (Phase 1) to build the core, followed by C5-Ester hydrolysis (Phase 2) for linker attachment.

References

  • American Elements. (n.d.). Methyl 3-iodo-1H-indazole-5-carboxylate Product Page. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24728589: Methyl 3-iodo-1H-indazole-5-carboxylate. Retrieved January 30, 2026, from [Link]

  • Li, H., et al. (2024). PROTAC degraders of MLLT1 and/or MLLT3. World Intellectual Property Organization Patent WO2024188906A1. (Describes the specific use of the target in Buchwald coupling).
  • Luo, G., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1948.

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context[1][2][3]

The Chemical: Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS: 473416-12-5) is a functionalized indazole intermediate commonly employed as a scaffold in kinase inhibitor development.[1] Its structure features three distinct reactive motifs: an aryl iodide (C-3), a methyl ester (C-5), and a methylated nitrogen (N-1).[1]

The Hazard Profile: While specific toxicological data for this exact intermediate is often proprietary or limited, we apply the Precautionary Principle based on its structural analogs (halo-indazoles and alkyl esters).[1]

  • Physical State: Typically an off-white to pale yellow powder.[1]

  • Primary Routes of Entry: Inhalation of dust and dermal absorption.[1]

  • Chemical Reactivity: The methyl ester moiety presents a specific permeation risk to standard glove materials, while the iodine substituent poses a risk of releasing irritating iodine vapors if the compound is subjected to thermal decomposition or strong acids.

Operational Directive: Treat this compound as a Band 3 Control Substance (Potent/Irritant).[1] Standard "lab coat and glasses" protocols are insufficient due to the permeation risks of the ester functionality and the sensitization potential of halogenated aromatics.

The PPE Matrix: A Layered Defense System

The following selection logic is based on breakthrough time (the time it takes for a chemical to permeate the PPE material) rather than simple material degradation.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory N95 (Minimum) or P100/N100 Respirator Particle Size Logic: Synthetic intermediates often exist as fine micronized dusts (<10µm) that bypass surgical masks.[1] A P100 is preferred during weighing to capture 99.97% of particulates.[1]
Dermal (Hands) Double Nitrile (4 mil min.) OR Silver Shield® (Laminate) Permeation Logic: Methyl esters can permeate nitrile rubber.[1] Single nitrile gloves may offer <15 mins protection against concentrated esters.[1][2] Double gloving creates a diffusion gap; the outer glove takes the load, the inner glove protects against breakthrough.
Ocular Chemical Splash Goggles Vapor/Dust Seal: Safety glasses with side shields do not seal against airborne dust or splashes that can run down the forehead.[1] Goggles are mandatory for powder handling.[1]
Body Tyvek® Lab Coat (Closed Front) Retention Logic: Cotton coats trap dust in the weave, becoming a secondary source of exposure in the breakroom.[1] Tyvek sheds dust and is disposable.[1]

Operational Protocol: The "Double-Indicator" Method

This protocol uses a self-validating system to ensure glove integrity during handling.[1]

A. Donning Sequence (The Setup)
  • Inner Layer: Don a pair of brightly colored nitrile gloves (e.g., Orange or Purple).[1][3]

  • Outer Layer: Don a pair of standard Blue nitrile gloves.[1]

    • Validation: If you see the bright color showing through a tear or degradation spot in the blue glove, the barrier is breached. Change immediately.

  • Cuff Seal: Tape the outer glove cuff over the Tyvek sleeve to prevent wrist exposure (the "gap of vulnerability").[1]

B. Handling & Weighing (The Critical Zone)[1]
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Static Management: Indazole powders are often static-prone.[1] Use an anti-static gun or ionizer bar to prevent "flying powder," which increases inhalation risk.[1]

C. Doffing (Removal)[1][3][5]
  • Outer Gloves First: Remove using the "beak method" (pinch and pull) inside the fume hood.[1] Dispose of as solid chemical waste.[1]

  • Inspect Inner Gloves: Check for any discoloration or dampness.[1]

  • Wash: Wash hands with the inner gloves on, then remove them.[1] This prevents transfer of residue from the glove surface to the skin during removal.

Workflow Visualization

The following diagram outlines the safety decision logic for handling this compound, specifically addressing the "Nitrile vs. Ester" permeation risk.

HandlingWorkflow Start Start: Handling Request RiskAssess Risk Assessment: Check Solvent & Physical State Start->RiskAssess SolidState Solid/Powder Handling RiskAssess->SolidState Powder SolutionState Solution Handling (Dissolved in Organic Solvent) RiskAssess->SolutionState Liquid PPE_Solid PPE: Double Nitrile + P100 Eng: Fume Hood SolidState->PPE_Solid PPE_Solvent PPE: Laminate Glove Liner (If solvent is DCM/THF) SolutionState->PPE_Solvent Action Perform Experiment/Weighing PPE_Solid->Action PPE_Solvent->Action Check Checkpoint: >15 Mins Contact? Action->Check ChangeGloves MANDATORY: Change Outer Gloves Check->ChangeGloves Yes (Permeation Risk) Continue Proceed to Cleanup Check->Continue No ChangeGloves->Action Resume Disposal Disposal: Solid Halogenated Waste Continue->Disposal

Figure 1: Operational workflow emphasizing the critical glove-change checkpoint due to the permeation characteristics of methyl esters.

Emergency Response & Disposal

Accidental Release (Spill)[1]
  • Dry Spill: Do NOT sweep.[1] Sweeping aerosolizes the dust.[1] Use a HEPA-filtered vacuum or wet-wipe method (using a compatible solvent like isopropanol) to clean.[1]

  • Wet Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) as iodinated compounds can act as oxidizers under specific stress conditions.[1]

Waste Disposal Strategy
  • Classification: This compound contains Iodine.[1][4][5] It must be segregated into Halogenated Organic Waste .

  • Why? Burning iodinated compounds in non-halogenated incinerators can damage catalytic converters in the filtration system and release elemental iodine (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) into the exhaust.
    
  • Labeling: Clearly mark waste tags with "Contains Organic Iodide."[1]

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link][1][6]

  • PubChem. (2023).[1] Methyl 1H-indazole-5-carboxylate (Analog Data). National Library of Medicine.[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.